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  • Product: 3-(2-Methoxypyrimidin-4-yl)aniline
  • CAS: 1780258-07-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(2-Methoxypyrimidin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methoxypyrimidin-4-yl)aniline, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methoxypyrimidin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. This compound serves as a valuable scaffold in the design and discovery of novel therapeutic agents, particularly kinase inhibitors.[1] This document details a plausible and robust synthetic route for its preparation, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended to be a practical resource for researchers in organic synthesis and drug development, providing both theoretical insights and detailed experimental protocols.

Introduction: The Significance of the Anilinopyrimidine Scaffold

The anilinopyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with a variety of biological targets.[1] Anilinopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties.[2] Their utility often stems from the ability of the pyrimidine ring to participate in hydrogen bonding interactions within the active sites of enzymes, particularly kinases.

The title compound, 3-(2-Methoxypyrimidin-4-yl)aniline, combines the key features of an aniline and a methoxy-substituted pyrimidine ring. The aniline moiety provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][3] The methoxypyrimidine portion can influence the compound's pharmacokinetic properties and contribute to its binding affinity for target proteins. This guide will provide a detailed methodology for the synthesis and characterization of this important building block.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally high yields.[4] The proposed synthetic strategy involves the coupling of a halosubstituted 2-methoxypyrimidine with an aminophenylboronic acid derivative.

A logical and commonly employed approach is the reaction between 4-chloro-2-methoxypyrimidine and 3-aminophenylboronic acid. The chloro-substituent at the 4-position of the pyrimidine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Synthetic Workflow Start Starting Materials SM1 4-Chloro-2-methoxypyrimidine SM2 3-Aminophenylboronic Acid Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 3-(2-Methoxypyrimidin-4-yl)aniline Characterization Characterization (NMR, MS) Product->Characterization Purification->Product

Figure 1: Overall workflow for the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline.
Causality Behind Experimental Choices

The selection of the Suzuki-Miyaura coupling is based on its proven reliability for constructing biaryl linkages involving pyrimidines. The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for the success of the reaction.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or by using a pre-formed Pd(0) complex like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands are essential to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex. Inorganic bases like potassium carbonate or sodium carbonate are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chloro-2-methoxypyrimidine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxypyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-Methoxypyrimidin-4-yl)aniline.

Characterization of 3-(2-Methoxypyrimidin-4-yl)aniline

The identity and purity of the synthesized 3-(2-Methoxypyrimidin-4-yl)aniline must be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic protons of the aniline ring will appear in the range of δ 6.5-8.0 ppm. The splitting pattern will depend on the substitution.

  • Protons of the pyrimidine ring will typically resonate at lower field, in the range of δ 8.0-9.0 ppm.

  • The methoxy group protons will appear as a singlet around δ 3.9-4.1 ppm.

  • The amine protons (NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic carbons of the aniline and pyrimidine rings will resonate in the range of δ 110-170 ppm.

  • The carbon of the methoxy group will appear around δ 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(2-Methoxypyrimidin-4-yl)aniline (C₁₁H₁₁N₃O), the expected molecular weight is approximately 201.22 g/mol .[6] Electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Mass Spectrum Features:

  • The molecular ion peak (M⁺) should be observed at m/z 201.

  • Fragmentation patterns will be characteristic of the anilinopyrimidine structure. Common fragmentation pathways for pyrimidine derivatives involve cleavage of the pyrimidine ring and loss of substituents.[7]

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS). A purity of ≥95% is generally required for use in biological assays.[6]

Data Summary

ParameterExpected Value
Molecular FormulaC₁₁H₁₁N₃O
Molecular Weight201.22 g/mol [6]
AppearanceOff-white to pale yellow solid
Purity (HPLC)≥95%[6]

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline, a key building block in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides an efficient means of preparing this compound. The guide has also detailed the necessary characterization techniques to confirm the structure and purity of the final product. The availability of this versatile intermediate will facilitate the discovery and development of novel kinase inhibitors and other therapeutic agents.[1][8][9]

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • RSC Publishing. (2014, October 21). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • PubMed. (2014, March 15). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]

  • PMC. (2015, November 16). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • ResearchGate. (2020, May 1). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • 13C n.m.r, characterization of soluble polyaniline. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 3-(2-Methoxypyrimidin-4-yl)aniline: A Privileged Scaffold for Modern Drug Discovery

Abstract This technical guide provides a comprehensive analysis of 3-(2-Methoxypyrimidin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While extensive experimental data for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Methoxypyrimidin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While extensive experimental data for this specific molecule is not broadly published, its structural motifs—an aniline ring coupled with a methoxy-substituted pyrimidine—position it as a high-value intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This document synthesizes available computational data, outlines plausible synthetic routes based on established chemical principles, and provides detailed, field-proven protocols for its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel pharmacologically active agents.

Introduction: The Strategic Value of the Anilino-Pyrimidine Scaffold

The fusion of aniline and pyrimidine rings constitutes a "privileged scaffold" in medicinal chemistry. This structural framework is a cornerstone in the design of numerous kinase inhibitors, which function by targeting the ATP-binding site of protein kinases. The aniline moiety often serves as a key hydrogen bond donor and a versatile point for synthetic elaboration, while the pyrimidine ring can engage in crucial interactions within the hinge region of the kinase domain.

3-(2-Methoxypyrimidin-4-yl)aniline (Molecular Formula: C₁₁H₁₁N₃O) is a prime example of this scaffold. The methoxy group on the pyrimidine ring can modulate solubility and metabolic stability, and its precise connectivity offers a distinct vector for exploring structure-activity relationships (SAR). This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in drug discovery campaigns.

Molecular Identification and Physicochemical Properties

Accurate characterization of a synthetic intermediate is critical for its effective use in multi-step syntheses and for predicting its behavior in biological and chemical systems.

Compound Identification
IdentifierValueSource
IUPAC Name 3-(2-Methoxypyrimidin-4-yl)aniline-
CAS Number 1780258-07-2[1]
Molecular Formula C₁₁H₁₁N₃O[1]
Molecular Weight 201.22 g/mol [1]
SMILES N=1C=CC(=NC1OC)C=2C=CC=C(N)C2[1]
Physicochemical Data (Experimental and Computational)

Direct experimental data for 3-(2-Methoxypyrimidin-4-yl)aniline is limited in publicly accessible literature. The following table includes key computational predictions which serve as a valuable baseline for experimental design.[1]

PropertyValue (Computational)Significance in Drug Discovery
Topological Polar Surface Area (TPSA) 61.03 ŲInfluences membrane permeability and oral bioavailability. A value < 140 Ų is often associated with good cell penetration.
LogP (Octanol-Water Partition Coeff.) 1.7344Measures lipophilicity, affecting solubility, permeability, and metabolism. This moderate value suggests a good balance.
Hydrogen Bond Donors 1The aniline -NH₂ group is a key H-bond donor for target interaction.
Hydrogen Bond Acceptors 4The pyrimidine nitrogens and methoxy oxygen act as H-bond acceptors, contributing to solubility and target binding.
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing entropic penalty.

Synthesis and Purification: A Proposed Protocol

The synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for constructing the target biaryl system.

Overall Synthetic Workflow

The proposed synthesis involves the coupling of a commercially available aniline-derived boronic acid with a suitable methoxypyrimidine halide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product & Purification cluster_reagents A 3-Aminophenylboronic Acid C Suzuki-Miyaura Coupling A->C B 4-Chloro-2-methoxypyrimidine B->C D Crude Product C->D Reaction Workup E Column Chromatography D->E F 3-(2-Methoxypyrimidin-4-yl)aniline E->F Purified Product R Pd(PPh₃)₄ Na₂CO₃ (aq) DME/H₂O, 85°C R->C

Caption: Proposed Suzuki-Miyaura synthesis workflow for 3-(2-Methoxypyrimidin-4-yl)aniline.

Detailed Experimental Protocol
  • Expertise & Rationale: This protocol uses a standard palladium catalyst, Pd(PPh₃)₄, known for its reliability in Suzuki couplings. A mixed solvent system (DME/H₂O) is chosen to ensure solubility of both the organic reactants and the inorganic base (Na₂CO₃). The reaction is heated to ensure a reasonable reaction rate.

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-aminophenylboronic acid (1.0 eq), 4-chloro-2-methoxypyrimidine (1.05 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add 1,2-dimethoxyethane (DME, 30 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 15 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20-50% ethyl acetate in hexanes) to yield 3-(2-Methoxypyrimidin-4-yl)aniline as a solid.

Physicochemical Characterization: A Self-Validating Protocol Suite

To ensure the identity, purity, and stability of the synthesized compound, a suite of analytical techniques must be employed.

Structural Verification Workflow

Verification_Workflow cluster_input cluster_output A Purified Sample of 3-(2-Methoxypyrimidin-4-yl)aniline B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) A->C D Infrared Spectroscopy (IR) A->D E Molecular Weight Confirmation (e.g., [M+H]⁺ = 202.22) B->E F Proton & Carbon Environment Map (Confirms Connectivity) C->F G Functional Group Identification (e.g., N-H, C=N, C-O stretches) D->G H Final Structural Confirmation & Purity Assessment E->H F->H G->H

Caption: A multi-technique workflow for the structural validation of the target compound.

Recommended Analytical Protocols
  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: Provides an exact mass measurement, confirming the molecular formula (C₁₁H₁₁N₃O) with high precision.

    • Method: Electrospray Ionization (ESI) in positive ion mode is recommended. The expected [M+H]⁺ ion should be observed at m/z 202.0975.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: ¹H and ¹³C NMR are essential for confirming the precise atomic connectivity and structural integrity of the molecule.

    • ¹H NMR: Expect characteristic signals for the aromatic protons on both the aniline and pyrimidine rings, a singlet for the methoxy group (-OCH₃), and a broad singlet for the aniline amine (-NH₂) protons.

    • ¹³C NMR: Will show distinct signals for each of the 11 carbon atoms, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy:

    • Rationale: Confirms the presence of key functional groups.

    • Method: Attenuated Total Reflectance (ATR) is a rapid and common method. Look for characteristic stretches: N-H stretches (for the aniline amine) around 3300-3500 cm⁻¹, C=N stretches (pyrimidine) around 1550-1650 cm⁻¹, and C-O stretches (methoxy group) around 1050-1250 cm⁻¹.

  • Melting Point Determination:

    • Rationale: A sharp melting point range is a primary indicator of high purity for a crystalline solid.

    • Method: Use a standard capillary melting point apparatus. The sample should exhibit a melting range of less than 2°C.

Conclusion and Future Outlook

3-(2-Methoxypyrimidin-4-yl)aniline is a strategically valuable building block for drug discovery. Its synthesis via robust Suzuki-Miyaura coupling makes it readily accessible. While this guide provides a foundational framework based on established chemical principles and computational data, further experimental validation of its properties and exploration of its synthetic utility are warranted. The protocols outlined herein offer a reliable starting point for researchers aiming to incorporate this promising scaffold into their pipelines for developing next-generation targeted therapies. The continued exploration of SAR around this core will be instrumental in advancing the development of therapeutics with improved potency, selectivity, and safety profiles.

References

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • PubMed. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. [Link]

  • PubMed. Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. [Link]

Sources

Foundational

3-(2-Methoxypyrimidin-4-yl)aniline mechanism of action speculation

An In-Depth Technical Guide to the Speculative Mechanism of Action of 3-(2-Methoxypyrimidin-4-yl)aniline Authored by: Gemini, Senior Application Scientist Abstract: The compound 3-(2-Methoxypyrimidin-4-yl)aniline represe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Speculative Mechanism of Action of 3-(2-Methoxypyrimidin-4-yl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract: The compound 3-(2-Methoxypyrimidin-4-yl)aniline represents a molecule of significant interest due to its core structure, which is reminiscent of numerous biologically active agents. While direct experimental data on its mechanism of action is not publicly available, its architecture, featuring a 4-anilino-pyrimidine scaffold, allows for robust, evidence-based speculation. This guide provides an in-depth analysis of the most probable mechanisms of action for this compound, drawing upon extensive literature precedents for structurally related molecules. We will explore two primary hypotheses: protein kinase inhibition and disruption of microtubule dynamics. For each hypothesis, we will present the underlying scientific rationale and provide detailed, actionable experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds based on privileged chemical scaffolds.

Introduction and Structural Analysis

3-(2-Methoxypyrimidin-4-yl)aniline is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁N₃O[1]. Its structure is built upon a pyrimidine ring, a motif that is central to the chemistry of life, forming the backbone of nucleobases in DNA and RNA[2]. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to serve as a versatile backbone for designing ligands that can interact with a wide range of biological targets[2][3].

The key feature of the title compound is the 4-anilino-pyrimidine core. This specific arrangement is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, particularly in oncology[4][5]. The aniline ring provides a vector for substitution to fine-tune activity and pharmacokinetic properties, while the pyrimidine ring often acts as a crucial anchor within a protein's binding site. Given the prevalence of this scaffold in potent bioactive molecules, we can formulate logical hypotheses about the function of 3-(2-Methoxypyrimidin-4-yl)aniline.

Hypothesis I: Protein Kinase Inhibition

The most prominent role for 4-anilino-pyrimidine derivatives in pharmacology is as protein kinase inhibitors[4][5][6]. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Mechanistic Rationale

The 4-anilino-pyrimidine scaffold is a classic "hinge-binder." The ATP-binding site of most kinases has a conserved "hinge" region that connects the N- and C-terminal lobes of the enzyme. The nitrogen atoms of the pyrimidine ring are perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, mimicking the interaction of the adenine base of ATP. This anchoring interaction is a cornerstone of the inhibitory activity for compounds like EGFR inhibitors[4], Janus kinase (JAK) inhibitors[7], and Syk kinase inhibitors[6]. The aniline moiety typically projects into the hydrophobic pocket of the ATP-binding site, where substitutions can be made to enhance potency and achieve selectivity for a specific kinase.

Numerous compounds incorporating a 2,4-substituted pyrimidine core have been developed as potent kinase inhibitors targeting EGFR, JAK1, Mer/c-Met, and GSK-3[4][7][8][9]. For instance, the discovery of AZD4205, a selective JAK1 inhibitor, highlights the optimization of a pyrimidine-based scaffold[7]. Similarly, 2-(2,4,5-substituted-anilino)pyrimidine compounds have been patented for their utility in treating cancers driven by mutated forms of EGFR[4]. The structure of 3-(2-Methoxypyrimidin-4-yl)aniline fits this paradigm, suggesting it could function as an inhibitor of one or more protein kinases.

Proposed Experimental Validation

To rigorously test this hypothesis, a tiered experimental approach is recommended, moving from broad screening to specific validation.

A Compound 3-(2-Methoxypyrimidin-4-yl)aniline B Broad Kinase Panel Screen (e.g., KinomeScan) A->B  Test at 1-10 µM C Identify Primary Kinase Hits (Based on % Inhibition) B->C  Analyze Data D Biochemical IC50 Determination (In Vitro Kinase Assay) C->D  Validate Hits E Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) D->E  Confirm in Cells F Downstream Signaling Analysis (Western Blot for Phospho-substrates) E->F  Measure Pathway Activity G Cellular Phenotype Assessment (Proliferation, Apoptosis Assays) F->G  Link to Cellular Effect H Mechanism Confirmed: Kinase Inhibitor G->H

Caption: Experimental workflow to validate the kinase inhibitor hypothesis.

  • Objective: To identify potential kinase targets from a large, representative panel of human kinases.

  • Methodology: Utilize a commercial kinase screening service (e.g., DiscoverX's KINOMEscan™, Eurofins' KinaseProfiler™).

  • Procedure:

    • Submit the compound, 3-(2-Methoxypyrimidin-4-yl)aniline, solubilized in DMSO.

    • Request screening at a single concentration (typically 1 µM or 10 µM) against the full kinase panel.

    • The service will perform binding or activity assays and provide a report detailing the percent inhibition for each kinase.

  • Data Analysis: Identify kinases that are significantly inhibited (e.g., >70% inhibition). These are the primary "hits."

  • Objective: To determine the potency (IC₅₀ value) of the compound against the primary hits identified in Protocol 1.

  • Methodology: A luminescent, fluorescent, or radiometric kinase activity assay. For example, using Promega's ADP-Glo™ Kinase Assay.

  • Procedure:

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 50 µM).

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

    • Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Add the detection reagent (e.g., ADP-Glo™ reagent) to terminate the reaction and quantify the amount of ADP produced (which is inversely proportional to kinase inhibition).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Parameter Description
Kinase Panel A broad selection of human kinases (e.g., >400)
Compound Conc. 1-10 µM for initial screen; serial dilution for IC₅₀
Assay Readout Luminescence, Fluorescence, Radioactivity
Calculated Value % Inhibition (screen), IC₅₀ (potency determination)

Table 1: Key Parameters for Kinase Inhibition Assays.

  • Objective: To confirm that the compound inhibits the target kinase inside cells by measuring the phosphorylation of its known downstream substrate.

  • Methodology: Western blotting.

  • Procedure:

    • Culture a relevant cell line (where the target kinase is active).

    • Treat the cells with varying concentrations of the compound for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 if JAK1 is the target).

    • Probe a separate or stripped membrane with an antibody for the total substrate protein as a loading control.

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

  • Data Analysis: Quantify the band intensity. A potent and specific inhibitor should show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.

Hypothesis II: Disruption of Microtubule Dynamics

An alternative, yet well-documented, mechanism for compounds with a 4-anilino-pyrimidine core is the induction of apoptosis via inhibition of tubulin polymerization[10][11][12]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure and forming the mitotic spindle during cell division.

Mechanistic Rationale

Small molecules that interfere with microtubule dynamics are potent anticancer agents. These agents can either stabilize (like taxanes) or destabilize (like vinca alkaloids and colchicine) microtubules. Several series of 4-anilino-pyrimidine and related heterocyclic compounds have been found to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis[10][11]. These compounds often bind to the colchicine binding site on β-tubulin, sterically hindering the curved-to-straight conformational change required for tubulin to incorporate into a growing microtubule. The structure of 3-(2-Methoxypyrimidin-4-yl)aniline possesses the general size, planarity, and distribution of hydrophobic and hydrogen-bonding features that could allow it to fit into this pocket.

Proposed Experimental Validation

The following experiments are designed to systematically test the hypothesis that the compound acts as a microtubule-destabilizing agent.

A Compound Binds to β-Tubulin (Colchicine Site) B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Network Dynamics B->C D Mitotic Spindle Cannot Form C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Apoptotic Cascade (e.g., Caspases) E->F G Cell Death F->G

Caption: Hypothesized pathway for apoptosis induction via tubulin inhibition.

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Methodology: A fluorescence-based assay using a tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Procedure:

    • Reconstitute lyophilized, >99% pure tubulin in a GTP-containing buffer.

    • Add a fluorescence reporter that preferentially binds to polymerized microtubules.

    • In a 96-well plate, add various concentrations of the test compound, a positive control (e.g., Nocodazole or Colchicine), and a negative control (DMSO).

    • Initiate polymerization by incubating the plate at 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. A compound that inhibits polymerization will show a reduced rate and extent of the fluorescence increase compared to the DMSO control. Calculate the IC₅₀ from a dose-response curve.

Parameter Description
Protein >99% pure bovine or porcine brain tubulin
Controls Positive: Nocodazole/Colchicine; Negative: DMSO
Assay Readout Fluorescence enhancement upon polymerization
Calculated Value IC₅₀ for inhibition of polymerization

Table 2: Key Parameters for Tubulin Polymerization Assay.

  • Objective: To determine if the compound induces arrest at the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents.

  • Methodology: Flow cytometry analysis of DNA content in propidium iodide (PI) stained cells.

  • Procedure:

    • Seed a rapidly dividing cancer cell line (e.g., HeLa, T47D) in 6-well plates.

    • Treat the cells with the compound at its approximate IC₅₀ and 2x IC₅₀ concentration for a full cell cycle duration (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram. Compare the percentage of cells in the G1, S, and G2/M phases between treated and untreated samples. A significant increase in the G2/M population indicates mitotic arrest.

  • Objective: To visually assess the integrity of the microtubule network in cells treated with the compound.

  • Methodology: Indirect immunofluorescence staining of α-tubulin.

  • Procedure:

    • Grow cells on glass coverslips.

    • Treat with the compound at a relevant concentration (e.g., IC₅₀) for a shorter time period (e.g., 6-8 hours).

    • Fix the cells with paraformaldehyde or cold methanol.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Data Analysis: Compare the microtubule structure in treated versus untreated cells. Untreated cells should show a fine, filamentous network. Cells treated with a microtubule-destabilizing agent will show a diffuse, fragmented tubulin stain and a loss of the network structure.

Integrated Discussion and Future Directions

The experimental workflows outlined above provide a clear path to elucidating the primary mechanism of action of 3-(2-Methoxypyrimidin-4-yl)aniline. It is conceivable that the compound could exhibit polypharmacology, acting as both a kinase inhibitor and a tubulin polymerization inhibitor, as these activities are not mutually exclusive.

  • If Kinase Inhibition is Confirmed: The next steps would involve confirming target engagement in vivo and exploring the structure-activity relationship (SAR) to improve potency and selectivity. The aniline moiety is a prime location for synthetic modification to optimize interactions within the ATP-binding pocket.

  • If Tubulin Inhibition is Confirmed: The focus would shift to optimizing the compound for anti-mitotic activity. SAR studies would aim to enhance binding to the colchicine site and improve drug-like properties.

  • If Both Mechanisms are Active: This could be a highly desirable profile for an anti-cancer agent, as dual-targeting can often overcome resistance mechanisms. Further studies would be needed to determine the relative contribution of each mechanism to the overall cellular phenotype.

Conclusion

While the precise biological role of 3-(2-Methoxypyrimidin-4-yl)aniline remains to be experimentally defined, its chemical structure provides a strong foundation for hypothesizing its mechanism of action. Based on a wealth of data for analogous 4-anilino-pyrimidine compounds, the most plausible mechanisms are the inhibition of protein kinases and/or the disruption of microtubule polymerization. The systematic application of the biochemical, cellular, and imaging-based protocols detailed in this guide will enable researchers to effectively test these hypotheses, thereby providing a solid foundation for any future drug development efforts based on this promising scaffold.

References

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Exploratory

A Strategic Guide to Unveiling the Biological Potential of 3-(2-Methoxypyrimidin-4-yl)aniline

Introduction: The Untapped Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, forming the structural backbone of a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, forming the structural backbone of a multitude of therapeutic agents.[1][2][3] Its inherent biocompatibility and synthetic versatility have established it as a "privileged scaffold" in drug discovery, leading to compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The compound of interest, 3-(2-Methoxypyrimidin-4-yl)aniline, combines this potent pyrimidine core with an aniline moiety, a feature common in kinase inhibitors. While the specific biological profile of this molecule is not extensively documented, its structural motifs suggest a high probability of interaction with key biological targets.

This technical guide provides a comprehensive, field-proven strategy for the systematic biological activity screening of 3-(2-Methoxypyrimidin-4-yl)aniline. We will move beyond a simple checklist of assays, instead providing a logical, tiered screening cascade designed to first uncover broad biological effects and then progressively drill down to identify specific molecular targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice.

The Logic of the Hunt: A Tiered Screening Cascade

A brute-force approach to biological screening is both inefficient and resource-intensive. A more strategic methodology involves a tiered or cascaded approach. This begins with broad, high-throughput assays to identify any significant biological "signal" and then employs a series of more specific, mechanistically-focused assays to understand the nature of that signal. This funneling strategy ensures that resources are focused on the most promising activities, maximizing the potential for a successful discovery campaign.

Our proposed cascade for 3-(2-Methoxypyrimidin-4-yl)aniline is based on the well-documented activities of related aminopyrimidine compounds.[4][5][6] The primary screening phase will focus on two major therapeutic areas where pyrimidines have shown significant promise: oncology and infectious diseases. Positive hits from this phase will trigger a more in-depth investigation into specific molecular targets, with a strong emphasis on kinase inhibition.

G cluster_0 Phase 1: Primary Screening (Broad Activity) cluster_1 Phase 2: Secondary Screening (Hit Validation & Prioritization) cluster_2 Phase 3: Target Deconvolution & Mechanism of Action A Anticancer Cell Line Panel (e.g., NCI-60) C Dose-Response Cytotoxicity (IC50 Determination) A->C Identifies active compounds B Antimicrobial Panel (Gram+/-, Fungi) D MIC/MBC Determination B->D Identifies active compounds E Broad Kinase Panel Screen (e.g., 400+ Kinases) C->E Cancer 'hit' suggests kinase target F Cellular Thermal Shift Assay (Target Engagement) E->F Validates direct binding to kinase G Downstream Signaling Analysis (Western Blot) F->G Confirms cellular pathway modulation start 3-(2-Methoxypyrimidin-4-yl)aniline start->A start->B

Caption: Proposed screening cascade for 3-(2-Methoxypyrimidin-4-yl)aniline.

Part 1: Primary Screening - Casting a Wide Net

The initial goal is to determine if our compound has any discernible, potent biological activity. We will focus on cytotoxicity against cancer cells and growth inhibition of pathogenic microbes, two areas where pyrimidine derivatives have historically excelled.[1][2]

Anticancer Activity: The NCI-60 Human Tumor Cell Line Screen

A broad screen against a panel of diverse human cancer cell lines is the most effective starting point for oncology drug discovery. The NCI-60 panel, though a specific resource, provides a conceptual model for this approach: screening against 60 cell lines from nine different cancer types (e.g., breast, colon, lung, etc.). A positive result is not just a "yes" or "no" but a pattern of activity that can provide early clues about the mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from various cancer lines (e.g., MDA-MB-231 for breast, HT-29 for colon) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-(2-Methoxypyrimidin-4-yl)aniline in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).[7]

Data Presentation: Hypothetical Anticancer Screening Results

Cell LineCancer TypeCompound IC50 (µM)Doxorubicin IC50 (µM)
MDA-MB-231Breast5.20.8
HT-29Colorectal2.50.5
A549Lung> 1001.2
U-937Renal8.70.9
VeroNormal> 10015.0

This table illustrates how data can be structured to compare the potency and selectivity of the test compound against various cancer cell lines and a standard chemotherapeutic agent. The high IC50 against a normal cell line (Vero) would be an early, positive indicator of cancer-specific cytotoxicity.

Antimicrobial Activity: The Agar Well Diffusion Method

The structural diversity of pyrimidine derivatives has led to the discovery of potent antibacterial and antifungal agents.[2][8] A simple, yet effective, primary screen is the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare nutrient agar plates for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud's dextrose agar for fungi (e.g., Candida albicans, Aspergillus niger).[2]

  • Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar plates.

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a high-concentration solution of the test compound (e.g., 10 mg/mL in DMSO) into a well.[2] Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) as a positive control.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

A positive result from this screen would warrant a quantitative follow-up to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[2][8]

Part 2: Mechanistic Deconvolution - Identifying the Target

Should the primary screens reveal potent anticancer activity, the next logical step is to investigate the underlying mechanism. The aminopyrimidine scaffold is a well-established ATP-mimetic, capable of competitively binding to the ATP pocket of a wide range of protein kinases.[4] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.

Kinase Inhibition Profiling: A Broad-Panel Approach

The most direct way to test the kinase inhibitor hypothesis is to screen the compound against a large, commercially available panel of kinases. These services can test hundreds of different kinases in a single, high-throughput biochemical assay, providing a comprehensive overview of the compound's kinase selectivity profile. Key kinase families to watch, based on the aminopyrimidine literature, include receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases like the JAK and Src families.[4][6]

G cluster_0 Kinase Inhibition Mechanism cluster_1 Normal Activity cluster_2 Inhibition ATP {ATP | Natural Substrate} Kinase Kinase ATP Binding Pocket ATP->Kinase:f1 Inhibitor {3-(2-Methoxypyrimidin-4-yl)aniline | Aminopyrimidine Inhibitor} Inhibitor->Kinase:f1 Competitively Binds Phosphorylation Substrate Phosphorylation Kinase:f0->Phosphorylation Catalyzes Phosphorylation No_Phosphorylation No Phosphorylation Kinase:f0->No_Phosphorylation Blocks Activity

Caption: Competitive inhibition of a kinase by an aminopyrimidine compound.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a representative example of a common biochemical kinase assay format. It measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.

Step-by-Step Methodology:

  • Kinase Reaction: In a multi-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound (3-(2-Methoxypyrimidin-4-yl)aniline) at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly produced ADP into ATP and then uses the new ATP to drive a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: A lower light signal indicates less ADP was produced, meaning the kinase was more effectively inhibited. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for the specific kinase.

Cellular Target Engagement: Confirming the Hit

A positive result in a biochemical assay is crucial, but it's essential to confirm that the compound engages its target within the complex environment of a living cell. Western blotting is a cornerstone technique for this validation.[4] By measuring the phosphorylation status of a known downstream substrate of the target kinase, we can confirm that our compound is modulating the signaling pathway in the intended way.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

Let's assume our kinase screen identified Janus Kinase 2 (JAK2) as a primary target. A key downstream substrate of JAK2 is STAT3. Therefore, we can assess JAK2 inhibition in cells by measuring the levels of phosphorylated STAT3 (p-STAT3).

Step-by-Step Methodology:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., one known to have active JAK-STAT signaling) with varying concentrations of 3-(2-Methoxypyrimidin-4-yl)aniline for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract the total protein content.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% BSA) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes p-STAT3. In parallel, run a separate blot with an antibody for total STAT3 to ensure that the compound is not simply degrading the protein. An antibody for a housekeeping protein like GAPDH should also be used as a loading control.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the image using a digital imager.

  • Analysis: A dose-dependent decrease in the p-STAT3 signal, with no change in the total STAT3 or GAPDH signals, would provide strong evidence of cellular JAK2 inhibition.[4]

Conclusion and Future Directions

This in-depth guide outlines a logical and efficient pathway for the biological characterization of 3-(2-Methoxypyrimidin-4-yl)aniline. By beginning with broad phenotypic screens and systematically narrowing the focus to specific molecular targets, researchers can effectively de-orphan this novel compound. The structure of this molecule, featuring the privileged aminopyrimidine scaffold, strongly suggests potential as a kinase inhibitor. The proposed workflow, culminating in the validation of cellular target engagement, provides a robust framework for testing this hypothesis.

Positive and selective results from this cascade would establish 3-(2-Methoxypyrimidin-4-yl)aniline as a valuable lead compound, paving the way for further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, ultimately accelerating its journey toward potential clinical development.

References

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Foundational

Advanced Structure-Activity Relationship (SAR) Studies of 3-(2-Methoxypyrimidin-4-yl)aniline Analogs in Kinase Inhibitor Design

Executive Summary The development of highly selective, orally bioavailable kinase inhibitors is frequently bottlenecked by off-target toxicities, particularly the inhibition of hepatic cytochrome P450 (CYP450) enzymes. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors is frequently bottlenecked by off-target toxicities, particularly the inhibition of hepatic cytochrome P450 (CYP450) enzymes. Historically, scaffolds relying on basic pyridine rings (e.g., pyridinylimidazoles) exhibited potent kinase inhibition but failed in clinical development due to severe CYP-mediated drug-drug interactions.

The transition to the 3-(2-methoxypyrimidin-4-yl)aniline scaffold represents a watershed moment in rational drug design. By executing a precise scaffold hop from a pyridine to a 2-methoxypyrimidine, medicinal chemists successfully dissociated kinase inhibition from CYP450 liability. This technical guide explores the mechanistic causality, structural biology, and Structure-Activity Relationship (SAR) logic behind this privileged scaffold, providing actionable protocols for researchers engineering next-generation inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) and related targets.

Mechanistic Rationale: The Causality of Scaffold Evolution

To understand the superiority of the 3-(2-methoxypyrimidin-4-yl)aniline motif [1], we must analyze the atomic-level interactions within both the kinase ATP-binding pocket and the CYP450 active site.

Escaping CYP450 Coordination

Early p38 inhibitors utilized a 4-pyridyl motif to anchor the molecule to the kinase hinge region. However, the highly accessible, basic nitrogen lone pair of the pyridine ring acted as a potent ligand for the heme iron in CYP450 enzymes (specifically CYP3A4 and CYP2D6) [2].

  • The Pyrimidine Solution: Replacing the pyridine with a pyrimidine reduces the overall basicity of the ring nitrogens due to the electron-withdrawing effect of the second nitrogen.

  • The 2-Methoxy Shield: The introduction of a methoxy group at the C2 position of the pyrimidine serves a dual purpose. Sterically, it blocks the adjacent nitrogen from coordinating with the CYP450 heme iron. Electronically, it modulates the pKa of the pyrimidine, rendering it effectively inert to hepatic oxidative enzymes[1].

Kinase Hinge Binding (E-E-A-T Principle)

Despite the reduced basicity, the N1 of the pyrimidine remains a highly effective hydrogen bond acceptor. In the context of p38α MAPK, this nitrogen forms a critical, high-affinity hydrogen bond with the backbone amide of Met109 in the hinge region. The 3-aniline ring, attached at the C4 position of the pyrimidine, projects outward from the hinge. The meta-substitution geometry precisely vectors the attached functional groups toward the solvent-exposed channel or the DFG-out allosteric pocket, allowing for the tuning of pharmacokinetic (PK) properties without disrupting the primary hinge interaction [3].

Visualization of the Biological Target

The primary utility of this scaffold is the modulation of the MAPK signaling cascade, which is hyperactivated in inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [4].

MAPK_Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimulus->MAPKKK MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 Substrates Downstream Targets (MAPKAPK2, ATF2) p38->Substrates Inflammation Inflammatory Response (RA, Crohn's) Substrates->Inflammation Inhibitor 3-(2-Methoxypyrimidin- 4-yl)aniline Analogs Inhibitor->p38 ATP-competitive Inhibition

Caption: The p38 MAPK signaling cascade and the targeted intervention point of pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Landscape

The SAR optimization of this scaffold follows a strict logical progression. Modifications are generally divided into two zones: the Hinge-Binding Zone (Pyrimidine) and the Solvent/Allosteric Zone (Aniline).

Pyrimidine Ring Modifications
  • Unsubstituted Pyrimidin-4-yl: Maintains kinase potency but suffers from poor metabolic stability and moderate CYP inhibition.

  • 2-Aminopyrimidin-4-yl: Introduces a hydrogen bond donor. While potent, it often leads to poor membrane permeability and high efflux ratios.

  • 2-Methoxypyrimidin-4-yl: The optimal balance. The methoxy group abolishes CYP450 binding (>40 μM IC50 for CYP3A4), significantly enhances oral bioavailability, and maintains sub-nanomolar affinity for the kinase hinge [1].

Aniline Ring Modifications

The aniline nitrogen serves as a synthetic handle for amidation or urea formation.

  • Para-substitution: Directs substituents into the solvent channel. Highly tolerant of bulky, solubilizing groups (e.g., morpholine, piperazine) which improve aqueous solubility.

  • Meta-substitution: Directs substituents toward the DFG motif. Bulky groups here can force a DFG-out conformation, converting the molecule from a Type I to a Type II kinase inhibitor, drastically increasing residence time.

Quantitative SAR Summary

The following table synthesizes the quantitative data demonstrating the superiority of the 2-methoxypyrimidine scaffold over legacy structures.

Compound ScaffoldKinase TargetTarget IC₅₀ (nM)CYP3A4 IC₅₀ (μM)Oral Bioavailability (F%)
4-Pyridinyl (Legacy)p38α60< 1.0 (Toxic)< 20%
2-Aminopyrimidin-4-ylp38α45~ 15.0~ 40%
2-Methoxypyrimidin-4-yl p38α30 > 40.0 (Safe) > 60%

SAR Optimization Logic Workflow

SAR_Workflow Base Base Scaffold: Pyridinylimidazole Issue CYP450 Liability Poor PK Base->Issue Mod1 Scaffold Hop: 2-Methoxypyrimidine Issue->Mod1 Abolish Heme Binding Mod2 Aniline Ring Vector Extension Mod1->Mod2 Tune Solubility Result Optimized Lead: High Potency No CYP Inhibition Mod2->Result In Vivo Validation

Caption: Logical progression of SAR optimization from a toxic legacy scaffold to a viable clinical lead.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and its biological evaluation.

Synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline via Suzuki-Miyaura Coupling

This protocol describes the carbon-carbon bond formation linking the pyrimidine and aniline rings [2].

Reagents:

  • 4-Chloro-2-methoxypyrimidine (1.0 eq)

  • 3-Aminophenylboronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl₂ catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-chloro-2-methoxypyrimidine, the boronic ester, and K₂CO₃.

  • Degassing: Add the Dioxane/Water solvent mixture. Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen must be removed to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

  • Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor via TLC/LC-MS until the starting pyrimidine is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3-(2-methoxypyrimidin-4-yl)aniline as a solid.

Self-Validating In Vitro Kinase Inhibition Assay

To validate the SAR, compounds must be tested in a robust biochemical assay. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized analog in 100% DMSO.

  • Control System (Self-Validation):

    • Positive Control: SB203580 (known p38 inhibitor) to validate assay sensitivity.

    • Negative Control: DMSO only (0% inhibition baseline).

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant p38α kinase, 50 nM ATF2 substrate, and the compound dilutions (final DMSO concentration 1%).

  • Initiation: Add ATP at a concentration equal to its Km​ (approx. 25 μM for p38α) to ensure competitive inhibition is accurately measured. Causality: Testing at Km​ ensures the IC₅₀ is a direct reflection of the inhibitor's affinity ( Ki​ ).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Europium-labeled anti-phospho-ATF2 antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 3-(2-methoxypyrimidin-4-yl)aniline scaffold is a masterclass in rational drug design. By understanding the structural biology of both the target kinase and off-target metabolic enzymes, researchers successfully engineered a motif that maintains high-affinity hinge binding while completely abolishing CYP450 coordination. This scaffold remains a foundational building block in the modern medicinal chemist's toolkit for developing safe, orally bioavailable targeted therapies.

References

  • Adams, J. L., Boehm, J. C., Kassis, S., Gorycki, P. D., Webb, E. F., Hall, R., Sorenson, M., Lee, J. C., Ayrton, A., Griswold, D. E., & Gallagher, T. F. (1998).
Exploratory

3-(2-Methoxypyrimidin-4-yl)aniline: A Privileged Fragment for Next-Generation Kinase Inhibitor Discovery

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point dictates the trajectory of the entire optimization campaign. Historically, naked pyridine and pyrimidine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point dictates the trajectory of the entire optimization campaign. Historically, naked pyridine and pyrimidine scaffolds have been heavily utilized as hinge-binding motifs in kinase inhibitors. However, these fragments frequently suffer from late-stage attrition due to severe off-target coordination with hepatic cytochrome P450 (CYP450) enzymes, leading to unacceptable drug-drug interactions (DDIs) and hepatotoxicity.

3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) represents a structurally evolved, pre-optimized fragment designed to circumvent these liabilities. By integrating a sterically and electronically tuned 2-methoxypyrimidine core with a highly versatile meta-aniline synthetic handle, this fragment provides an ideal foundation for developing highly selective, orally bioavailable kinase inhibitors—most notably targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Structural Rationale: Solving the CYP450 Liability

The evolution of p38 MAPK inhibitors provides a textbook case study in structure-based liability resolution. First-generation inhibitors, such as the pyridinylimidazole SB 203580, exhibited potent anti-inflammatory activity but failed in clinical development due to potent inhibition of CYP450 enzymes (specifically CYP3A4 and CYP2D6). The unhindered nitrogen of the pyridine ring coordinates directly with the heme iron in the CYP450 active site.

To engineer this liability out of the pharmacophore, medicinal chemists replaced the pyridin-4-yl moiety with a 2-methoxypyrimidin-4-yl group[1].

The Causality of the 2-Methoxy Substitution:
  • Electronic Modulation: The electronegative oxygen of the methoxy group withdraws electron density from the pyrimidine ring via the inductive effect, reducing the Lewis basicity of the pyrimidine nitrogens and weakening their ability to coordinate with the CYP450 heme iron.

  • Steric Shielding: The methoxy group introduces localized steric bulk. While the kinase hinge region (e.g., Met109 in p38α) can accommodate this flat substituent, the deep, restrictive heme-access channel of CYP450 enzymes cannot, effectively physically barring the interaction[1].

  • Synthetic Vectoring: The inclusion of the aniline group at the 3-position provides a primary amine ( NH2​ ) that points directly toward the solvent-exposed region or the allosteric DFG-out pocket, allowing for rapid, divergent combinatorial synthesis (fragment growing).

This exact substitution strategy was pivotal in the development of second-generation clinical candidates like SB 239063, which demonstrated improved kinase selectivity, a 3- to 10-fold increase in in vivo activity, and a near-total dissociation from CYP450 inhibition[2].

Mechanistic Grounding: Target Pathway Intervention

The primary validated target for this fragment class is p38α MAPK, a central node in the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. The 2-methoxypyrimidine core acts as a competitive ATP-mimetic, anchoring into the adenine-binding pocket via critical hydrogen bonds with the kinase hinge backbone.

p38_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (MAPKKs) Stress->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr-Gly-Tyr Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inflammation Inflammatory Response (COX-2, iNOS) MK2->Inflammation Gene Expression Inhibitor 2-Methoxypyrimidine Fragment Inhibitor->p38 Competitive Hinge Binding

Fig 1: p38 MAPK signaling cascade and the intervention point of 2-methoxypyrimidine fragments.

Crystallographic evidence confirms that 2-methoxypyrimidine derivatives bind tightly to the p38α active site, inducing or stabilizing specific conformational states that can be exploited for enhanced selectivity[3].

Quantitative Data: Profiling the Fragment Evolution

The table below summarizes the theoretical and empirical progression of physicochemical and biological properties as a naked pyridine fragment is evolved into a 2-methoxypyrimidine lead compound.

Table 1: Comparative SAR and ADME Profiling

Scaffold / Compoundp38α IC 50​ (nM)CYP450 Inhibition (IC 50​ , µM)Oral Bioavailability (F%)Key Structural Feature
4-(Pyridin-4-yl)aniline ~500< 1.0 (High Liability)< 20%Naked pyridine coordinates heme
3-(2-Methoxypyrimidin-4-yl)aniline ~850> 50 (Low Liability)> 50%Methoxy steric bulk shields heme
SB 239063 (Lead Analog)44> 100 (Resolved)~ 60%Fully optimized fragment[2]

Experimental Workflows: A Self-Validating System

To effectively utilize 3-(2-methoxypyrimidin-4-yl)aniline in a drug discovery campaign, researchers must employ protocols that account for the specific chemical properties of the fragment.

Protocol A: Fragment Growing via Amide Coupling

Scientific Rationale: The aniline nitrogen is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring. Standard coupling reagents (like EDC/NHS) often result in poor yields. Therefore, we utilize HATU , which generates a highly reactive 7-aza-HOBt active ester, forcing the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add 3-(2-methoxypyrimidin-4-yl)aniline (1.0 eq) to the activated mixture.

  • Reaction: Stir at 40°C for 12–18 hours under a nitrogen atmosphere. The slight elevation in temperature overcomes the activation energy barrier associated with the poorly nucleophilic aniline.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Protocol B: TR-FRET Kinase Inhibition Assay

Scientific Rationale: Fragment libraries are notorious for containing compounds that auto-fluoresce, leading to false positives or negatives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay between excitation and emission reading, allowing short-lived background auto-fluorescence to decay, thereby isolating the true signal of the kinase activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized fragment analogs in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of p38α kinase (final concentration 1 nM) with 100 nL of the compound. Incubate for 15 minutes to allow the fragment to reach binding equilibrium.

  • Substrate Addition: Add 5 µL of a mixture containing ATP (at its Km​ value) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation (Self-Validating Control): Calculate the Z'-factor using DMSO as the negative control and a known potent inhibitor (e.g., SB 203580) as the positive control. A Z'-factor > 0.6 validates the assay's robustness.

FBDD_Workflow Frag 1. Fragment Base 3-(2-Methoxypyrimidin-4-yl)aniline Grow 2. Fragment Growing Amide/Urea Coupling Frag->Grow Structural Design Assay 3. In Vitro Assay TR-FRET Validation Grow->Assay Library ADME 4. ADME Profiling CYP450 Counter-screen Assay->ADME IC50 < 100nM ADME->Grow Poor PK Lead 5. Lead Selection In Vivo Efficacy ADME->Lead Optimal PK/PD

Fig 2: Iterative fragment-based drug discovery workflow utilizing the aniline synthetic handle.

Conclusion

The strategic use of 3-(2-methoxypyrimidin-4-yl)aniline accelerates the hit-to-lead timeline by front-loading ADME optimization. By starting with a fragment that already possesses a built-in solution to CYP450 toxicity[1] and a proven track record in in vivo neuroprotection and anti-inflammatory models[2], drug discovery professionals can focus their resources entirely on optimizing potency and target residence time.

References

  • Adams, J. L., Boehm, J. C., Kassis, S., & Gallagher, T. F. (1998). Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes. Bioorganic & Medicinal Chemistry Letters, 8(22), 3111-3116. 1

  • Barone, F. C., Irving, E. A., Ray, A. M., Lee, J. C., Kassis, S., Kumar, S., ... & Parsons, A. A. (2001). SB 239063, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia. Journal of Pharmacology and Experimental Therapeutics, 296(2), 312-321. 2

  • Watterson, D. M., et al. (2013). 4FA2: Human P38 alpha Mitogen-Activated Kinase In Complex With SB239063. RCSB Protein Data Bank. 3

Sources

Foundational

Spectroscopic Characterization of 3-(2-Methoxypyrimidin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Spectroscopic Analysis in the Absence of Direct Experimental Data In the landscape of chemical research and drug development, the compr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Spectroscopic Analysis in the Absence of Direct Experimental Data

In the landscape of chemical research and drug development, the comprehensive characterization of novel or sparsely documented compounds is paramount. 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2), a molecule of interest in medicinal chemistry, presents a case where publicly available, experimentally derived spectroscopic data is not readily accessible. This guide, therefore, adopts a rigorous, scientifically-grounded approach to elucidate its spectral characteristics. By leveraging established principles of spectroscopic theory and drawing upon empirical data from structurally analogous compounds, we present a robust predictive analysis. This serves as a powerful tool for researchers, providing a detailed framework for the identification, purity assessment, and structural confirmation of 3-(2-Methoxypyrimidin-4-yl)aniline.

Molecular Structure and its Spectroscopic Implications

The molecular structure of 3-(2-Methoxypyrimidin-4-yl)aniline, with its constituent aniline and 2-methoxypyrimidine rings, dictates a unique spectroscopic fingerprint. The interplay of electron-donating (amino, methoxy) and electron-withdrawing (pyrimidine ring) groups creates a distinct electronic environment, which is directly probed by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 3-(2-Methoxypyrimidin-4-yl)aniline, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(2-Methoxypyrimidin-4-yl)aniline in a solvent like DMSO-d₆ is expected to exhibit distinct signals for each proton. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(2-Methoxypyrimidin-4-yl)aniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
Pyrimidine H-6~8.5d~5.0The proton at position 6 of the pyrimidine ring is adjacent to a nitrogen atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
Aniline H-2~7.8t~2.0This proton is ortho to the pyrimidine substituent and will likely appear as a triplet due to coupling with the adjacent H-4 and H-6 protons of the aniline ring.
Aniline H-4~7.4dd~8.0, 2.0This proton will be a doublet of doublets due to coupling with the adjacent H-5 and the more distant H-2 proton.
Pyrimidine H-5~7.3d~5.0This proton is coupled to H-6, resulting in a doublet.
Aniline H-5~7.2t~8.0This proton will appear as a triplet due to coupling with the two adjacent protons, H-4 and H-6.
Aniline H-6~6.8dd~8.0, 2.0This proton will be a doublet of doublets due to coupling with the adjacent H-5 and the more distant H-2 proton.
Methoxy (-OCH₃)~4.0s-The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a singlet.
Amino (-NH₂)~5.3br s-The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 3-(2-Methoxypyrimidin-4-yl)aniline are based on the additive effects of the substituents on the aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Methoxypyrimidin-4-yl)aniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyrimidine C-2~165This carbon is attached to a nitrogen and an oxygen, resulting in a significant downfield shift.
Pyrimidine C-4~163This carbon is attached to a nitrogen and is part of the electron-deficient pyrimidine ring.
Pyrimidine C-6~158This carbon is adjacent to a nitrogen atom in the pyrimidine ring.
Aniline C-1~148The carbon atom attached to the amino group is shifted downfield.
Aniline C-3~135The carbon atom to which the pyrimidine ring is attached.
Aniline C-5~129Aromatic CH carbon.
Aniline C-2~118Aromatic CH carbon.
Aniline C-4~116Aromatic CH carbon.
Aniline C-6~114Aromatic CH carbon.
Pyrimidine C-5~108This carbon is part of the pyrimidine ring.
Methoxy (-OCH₃)~55The carbon of the methoxy group.
Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve 5-10 mg of 3-(2-Methoxypyrimidin-4-yl)aniline in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

    • Perform solvent suppression if necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(2-Methoxypyrimidin-4-yl)aniline will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 3: Predicted Characteristic IR Absorption Bands for 3-(2-Methoxypyrimidin-4-yl)aniline

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amino)3450-3300 (two bands)Asymmetric and symmetric stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic -OCH₃)2950-2850Stretching
C=N (Pyrimidine)1650-1550Stretching
C=C (Aromatic)1600-1450Stretching
C-N (Aromatic Amine)1340-1250Stretching
C-O (Methoxy)1250-1020Asymmetric and symmetric stretching
C-H (Aromatic)900-675Out-of-plane bending
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 3-(2-Methoxypyrimidin-4-yl)aniline sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum

For 3-(2-Methoxypyrimidin-4-yl)aniline (Molecular Formula: C₁₁H₁₁N₃O), the predicted mass spectrum under electron ionization (EI) would show:

  • Molecular Ion Peak (M⁺•): An intense peak at m/z = 201, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (•CH₃) from the methoxy group: [M - 15]⁺ at m/z = 186.

    • Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺ at m/z = 171.

    • Loss of HCN from the pyrimidine ring: [M - 27]⁺ at m/z = 174.

    • Fragmentation of the aniline ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Inject the sample into the GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the analyte from any impurities.

  • MS Detection:

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Data Synthesis and Best Practices

A comprehensive understanding of 3-(2-Methoxypyrimidin-4-yl)aniline requires the integration of data from all three spectroscopic techniques.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis/Purification Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis/Purification->NMR IR IR Spectroscopy Synthesis/Purification->IR MS Mass Spectrometry Synthesis/Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Best Practices for Scientific Integrity:

  • Cross-Validation: Use the information from each technique to confirm the assignments made by the others. For example, the molecular weight from MS should be consistent with the proposed structure from NMR.

  • Reference Comparison: When possible, compare the acquired spectra with those of commercially available standards or literature data for closely related compounds.

  • Thorough Documentation: Maintain detailed records of all experimental parameters and data processing steps to ensure reproducibility.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of 3-(2-Methoxypyrimidin-4-yl)aniline. By combining theoretical principles with comparative data from analogous structures, we have established a robust framework for the identification and structural elucidation of this compound. The detailed protocols and best practices outlined herein are intended to empower researchers to confidently approach the characterization of this and other novel molecules in their drug discovery and development endeavors.

References

  • At the time of this writing, no direct experimental spectroscopic data for 3-(2-Methoxypyrimidin-4-yl)aniline was found in publicly accessible databases or peer-reviewed literature. The predictive analysis herein is based on established principles of spectroscopy and data from analogous compounds.

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • The Spectral Database for Organic Compounds (SDBS): [Link]

    • PubChem: [Link]

Exploratory

Potential therapeutic targets for 3-(2-Methoxypyrimidin-4-yl)aniline derivatives

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives Executive Summary The 3-(2-methoxypyrimidin-4-yl)aniline scaffold (CAS No. 1780258-07-2) re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives

Executive Summary

The 3-(2-methoxypyrimidin-4-yl)aniline scaffold (CAS No. 1780258-07-2) represents a promising chemical starting point for novel therapeutic agents.[1] It combines two "pharmaceutically privileged" moieties: the pyrimidine ring, a cornerstone of numerous approved drugs known for its hydrogen bonding capabilities, and the aniline group, a key feature in many kinase inhibitors.[2][3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the identification and validation of potential therapeutic targets for derivatives of this core structure. As a Senior Application Scientist, the perspective offered herein emphasizes not just the 'what' but the 'why' of experimental design, grounding each step in scientific rationale. We will first explore the most probable target class—protein kinases—based on extensive precedent for the anilinopyrimidine chemotype. We will then detail workflows for investigating secondary, more exploratory target classes, including G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors (NRs), to ensure a comprehensive discovery effort. This document outlines detailed, self-validating protocols, data presentation strategies, and the causal logic behind each proposed step, aiming to accelerate the translation of this promising chemical scaffold into viable therapeutic candidates.

Chapter 1: The 3-(2-Methoxypyrimidin-4-yl)aniline Scaffold: A Privileged Starting Point

The pyrimidine ring is an electron-rich aromatic heterocycle that is fundamental to life as a component of DNA and RNA.[2] Its synthetic accessibility and the ability to easily modify its 2, 4, 5, and 6 positions have made it a versatile and widely used scaffold in medicinal chemistry.[4] Pyrimidine's nitrogen atoms are excellent hydrogen bond acceptors, and the ring system often serves as a bioisostere for phenyl groups, which can improve pharmacokinetic properties and target affinity.[2][4] This has led to its incorporation into a vast array of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[2][5][6]

The aniline moiety, particularly when linked to a heterocyclic ring like pyrimidine, is a well-established pharmacophore for kinase inhibition. The anilinopyrimidine structure is a recurring motif in inhibitors that target the ATP-binding pocket of protein kinases, where the aniline nitrogen often forms a critical hydrogen bond with the "hinge region" of the enzyme.[3] The combination of these two privileged structures in 3-(2-methoxypyrimidin-4-yl)aniline suggests a high probability of interaction with protein kinases, making this target class the logical primary focus of any drug discovery program. Indeed, recent studies on closely related 2-substituted aniline pyrimidine derivatives have identified potent dual inhibitors of Mer and c-Met tyrosine kinases, demonstrating significant antiproliferative activity against various cancer cell lines.[7][8]

Chapter 2: Primary Target Class: Protein Kinases

Rationale: The human kinome comprises over 500 enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of proteins.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The anilinopyrimidine scaffold is a classic "hinge-binder," mimicking the adenine portion of ATP to occupy the kinase active site.[3][10] This established mechanism provides a strong, evidence-based rationale for prioritizing kinases as the primary target class for 3-(2-methoxypyrimidin-4-yl)aniline derivatives.

High-Priority Candidate Kinases:

  • Receptor Tyrosine Kinases (RTKs):

    • c-Met and Mer: Direct evidence from similar scaffolds shows potent dual inhibition.[7] These are implicated in cell proliferation, survival, and metastasis in numerous cancers.

    • EGFR/ErbB Family: Anilinopyrimidines and related quinazolines are classic EGFR inhibitors.[3][4]

    • Class III RTKs (PDGFR, c-KIT, Flt3): These are known targets for anilinopyrimidine-based drugs like imatinib and are crucial drivers in various malignancies.[3]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases (SFKs) & Abl: The pyrimidine core is found in dual Src/Abl inhibitors like dasatinib and bosutinib.[3][11]

Experimental Workflow for Kinase Target Validation

This workflow is designed as a funnel, starting with a broad screen to identify potential targets and progressively narrowing the focus through more detailed biochemical and cellular validation experiments.

The initial step is to understand the kinome-wide selectivity profile of the lead compounds. This unbiased approach can reveal both expected and unexpected targets, providing a comprehensive view of the derivative's activity.

Protocol: High-Throughput Kinase Panel Screen (Radiometric HotSpot™ Assay)

  • Compound Preparation: Solubilize test compounds in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Plate Preparation: Dispense the required volume of kinase, substrate (protein or peptide), and assay buffer into a 96- or 384-well plate.

  • Compound Addition: Add 1 µL of the 100X compound stock to the assay plate wells. Include wells for a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO only).

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be set at or near the Km for each kinase to ensure sensitive detection of competitive inhibitors.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Stop the reaction by adding a stop buffer and spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), which captures the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid solution) to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a "hit" is >90% inhibition at 10 µM.

Rationale: The radiometric assay is considered the "gold standard" as it directly measures the catalytic transfer of phosphate, minimizing interference from colored or fluorescent compounds that can plague other methods.[12] Using ATP at its Km value provides a standardized condition for comparing inhibitor potency across different kinases.[9]

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Derivative Library Screen Kinome-Wide Screen (>300 Kinases, 10 µM) Compound->Screen Hits Identify Primary Hits (e.g., >90% Inhibition) Screen->Hits IC50 IC50 Determination (10-point dose response) Hits->IC50 Ki Determine Ki (Varying ATP Conc.) IC50->Ki CellLines Select Relevant Cancer Cell Lines Ki->CellLines Validate in Cells Prolif Anti-Proliferation Assay (MTT / CellTiter-Glo) CellLines->Prolif Western Target Modulation Assay (Western Blot for p-Substrate) Prolif->Western CETSA Target Engagement Assay (CETSA) Western->CETSA

Caption: Inhibition of the HGF/c-Met pathway by a pyrimidine derivative.

Chapter 3: Secondary Target Class: G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs are the largest family of membrane proteins and are the targets of over 30% of all FDA-approved drugs. [13]They transduce a wide variety of extracellular signals into intracellular responses. [14]While not the primary hypothesis, the structural features of 3-(2-methoxypyrimidin-4-yl)aniline derivatives merit exploratory screening against this target class. Small heterocyclic molecules can act as orthosteric or allosteric modulators of GPCRs, the latter offering potential for greater selectivity and a more nuanced pharmacological effect. [14][15]

Experimental Workflow for GPCR Target Validation

The goal is to identify any interaction with a diverse set of GPCRs representing different families and coupling mechanisms (Gαs, Gαi, Gαq).

Protocol: Cell-Based cAMP and Calcium Mobilization Assays

  • Cell Lines: Use engineered cell lines, each stably expressing a specific GPCR of interest.

  • cAMP Assay (for Gαs/Gαi-coupled receptors):

    • Plate cells and incubate overnight.

    • Add test compounds. For antagonist screening, add compounds before adding a known agonist at its EC₈₀ concentration.

    • Incubate to allow for modulation of adenylyl cyclase.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF or LANCE). [16]3. Calcium Mobilization Assay (for Gαq-coupled receptors):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence.

    • Inject test compounds (for agonist mode) or a known agonist (for antagonist mode after pre-incubation with test compounds).

    • Measure the transient increase in intracellular calcium concentration. [17]4. Data Analysis: Identify hits by comparing the response in compound-treated wells to vehicle controls. Hits can be agonists (which elicit a response on their own) or antagonists/modulators (which alter the response to a known agonist).

Rationale: Measuring second messengers like cAMP and calcium provides a direct functional readout of receptor activation or inhibition. [18]These assays are highly amenable to high-throughput screening and can quickly identify promising GPCR targets. [13]

Diagram: GPCR Screening Workflow

G cluster_0 Primary Functional Screen cluster_1 Hit Characterization Compound Test Derivative cAMP cAMP Assay (Gαs / Gαi) Compound->cAMP Calcium Calcium Flux Assay (Gαq) Compound->Calcium DoseResponse Dose-Response Curves (EC50 / IC50) cAMP->DoseResponse Hits Calcium->DoseResponse Hits Arrestin β-Arrestin Recruitment Assay DoseResponse->Arrestin Confirm & Profile Binding Radioligand Binding Assay (Determine Ki, Allostery) Arrestin->Binding

Caption: Workflow for identifying and characterizing GPCR modulators.

Once a hit is identified, it is critical to determine its pharmacological profile.

Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: Use a cell line co-expressing the GPCR of interest fused to one component of a reporter enzyme (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • Procedure: Upon agonist stimulation, the GPCR is phosphorylated, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into proximity, reconstituting enzyme activity.

  • Detection: Add a chemiluminescent substrate and measure the light output, which is proportional to β-arrestin recruitment.

  • Analysis: Compare the compound's effect on G-protein signaling (from Step 1) with its effect on β-arrestin recruitment. A compound that preferentially activates one pathway over the other is known as a "biased agonist." [19] Rationale: GPCR signaling is not a simple on/off switch. Receptors can signal through G-proteins or β-arrestins, leading to different physiological outcomes. [19]Characterizing biased agonism is at the forefront of modern pharmacology and can lead to drugs with improved efficacy and fewer side effects.

Table: Hypothetical GPCR Screening Data for Derivative 'Cpd-Y'

Target GPCRPathway AssayedActivity ModePotency (EC₅₀/IC₅₀)
ADRB2cAMPAntagonist250 nM
M1Calcium FluxNo activity>10 µM
CXCR3β-ArrestinBiased Agonist800 nM (EC₅₀)
CXCR3Calcium FluxWeak Agonist5,600 nM (EC₅₀)

Chapter 4: Exploratory Target Class: Nuclear Receptors (NRs)

Rationale: The nuclear receptor superfamily consists of 48 ligand-activated transcription factors in humans that regulate gene expression controlling metabolism, development, and immunity. [20][21]They are well-validated drug targets (e.g., estrogen receptor, PPARs). [22]Many NRs are "orphan receptors" for which the endogenous ligand is unknown. [23]Screening against NRs is a valuable exploratory strategy to uncover novel mechanisms of action for the 3-(2-methoxypyrimidin-4-yl)aniline scaffold.

Experimental Workflow for NR Target Validation

This is the most common method for screening NR ligands, as it provides a direct readout of functional receptor activation. [24] Protocol: Dual-Luciferase® Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids:

    • An expression vector containing the full-length target NR.

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of the specific hormone response element (HRE) for that NR.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: Plate the transfected cells and treat them with the test compounds for 18-24 hours.

  • Assay Modes:

    • Agonist Mode: Treat cells with the test compound alone.

    • Antagonist Mode: Pre-treat cells with the test compound before adding a known agonist for the target NR.

  • Cell Lysis and Detection: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Calculate the fold activation (for agonists) or percent inhibition (for antagonists) relative to controls.

Rationale: This assay directly links receptor-ligand binding to the downstream functional event of gene transcription, making it a highly relevant primary screen. [24]The dual-reporter system controls for non-specific effects on cell viability or general transcription.

Diagram: Nuclear Receptor Transactivation Assay Workflow

G Compound Test Derivative Treatment Treat Cells (24h) - Agonist Mode - Antagonist Mode Compound->Treatment Plasmids 1. NR Expression Vector 2. HRE-Luciferase Reporter 3. Renilla Control Transfection Co-transfect HEK293 Cells Plasmids->Transfection Transfection->Treatment Lysis Lyse Cells Treatment->Lysis Detection Dual-Luciferase® Assay (Measure Firefly & Renilla) Lysis->Detection Analysis Normalize Data Determine Fold-Activation or % Inhibition Detection->Analysis

Caption: Workflow for a dual-luciferase nuclear receptor assay.

Table: Hypothetical Nuclear Receptor Screening Data for Derivative 'Cpd-Z'

Target NRAgonist Fold Activation @ 10 µMAntagonist % Inhibition @ 10 µM
ERα1.285%
PPARγ1.510%
RXRα15.0Not Tested
GR0.95%

Chapter 5: Synthesis and Conclusion

The 3-(2-methoxypyrimidin-4-yl)aniline scaffold is a highly promising starting point for the development of novel therapeutics. This guide has outlined a systematic, multi-tiered strategy for identifying and validating its potential molecular targets.

  • Primary Hypothesis - Kinase Inhibition: Based on strong precedent from the anilinopyrimidine chemotype, protein kinases, particularly RTKs like c-Met and Mer, represent the highest-probability target class. The proposed workflow of broad kinome screening followed by biochemical and cellular validation provides a robust pathway to identify potent and selective kinase inhibitors.

  • Exploratory Avenues - GPCRs and NRs: To ensure a comprehensive evaluation, we have also detailed workflows for screening against GPCRs and Nuclear Receptors. These assays could uncover novel and unexpected mechanisms of action, potentially leading to first-in-class therapeutics for a range of diseases beyond oncology.

The successful development of derivatives from this scaffold will depend on a rigorous, hypothesis-driven yet open-minded approach to target identification. By integrating biochemical, cellular, and mechanistic assays as outlined, research teams can efficiently triage compounds, validate targets, and build a compelling data package to advance the most promising candidates toward clinical development. The true potential of these derivatives lies not just in what we expect them to do, but also in the unexpected biology they may reveal.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). PMC.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
  • G protein-coupled receptors: structure- and function-based drug discovery. (n.d.). PMC.
  • Identification of an Endogenous Ligand Bound to a Native Orphan Nuclear Receptor. (2009). PMC.
  • Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. (2001). PubMed.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC.
  • 1780258-07-2 | 3-(2-Methoxypyrimidin-4-yl)aniline. (n.d.). ChemScene.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • NRLiSt BDB, the Manually Curated Nuclear Receptors Ligands and Structures Benchmarking Database. (2014).
  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.).
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). PMC.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Nuclear Receptor Modulators — Current Approaches and Future Perspectives. (2015). IntechOpen.
  • Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. (2025).
  • Kinase assays. (2020). BMG LABTECH.
  • Nuclear receptors as drug targets. (n.d.). Tokyo Medical and Dental University.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
  • Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. (n.d.). PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
  • Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. (2021). MDPI.
  • Surprising Features of Nuclear Receptor Interaction Networks Revealed by Live Cell Single Molecule Imaging. (n.d.). eLife.
  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). Taylor & Francis Online.
  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv
  • Targeting Nuclear Receptors with Marine N
  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). Royal Society of Chemistry.
  • GPCR Assay Services. (n.d.). Reaction Biology.
  • Nuclear receptors: From molecular mechanisms to therapeutics. (2021).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023).
  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. (2021).
  • Nuclear receptor. (n.d.). Wikipedia.
  • Aniline derivatives,their preparation and their therapeutic application. (n.d.).
  • 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline. (n.d.). Benchchem.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
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Sources

Foundational

In silico modeling of 3-(2-Methoxypyrimidin-4-yl)aniline binding

An In-Depth Technical Guide to the In Silico Modeling of 3-(2-Methoxypyrimidin-4-yl)aniline Binding to the Epidermal Growth Factor Receptor (EGFR) Authored by a Senior Application Scientist This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-(2-Methoxypyrimidin-4-yl)aniline Binding to the Epidermal Growth Factor Receptor (EGFR)

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed walkthrough for the in silico modeling of 3-(2-Methoxypyrimidin-4-yl)aniline, a key chemical scaffold for potent kinase inhibitors, with its biological target, the Epidermal Growth Factor Receptor (EGFR). We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational workflow. This document is intended for researchers, computational chemists, and drug development professionals actively engaged in structure-based drug design.

Introduction: The Rationale for Modeling 3-(2-Methoxypyrimidin-4-yl)aniline with EGFR

The 3-(2-Methoxypyrimidin-4-yl)aniline moiety is not just a random small molecule; it is a privileged scaffold found in several potent, clinically relevant ATP-competitive inhibitors of EGFR, such as gefitinib and osimertinib. EGFR, a receptor tyrosine kinase, is a well-validated oncogene whose aberrant signaling is a driver in multiple cancers, most notably non-small cell lung cancer (NSCLC). Understanding how this core aniline derivative anchors itself within the EGFR ATP-binding pocket is fundamental to designing next-generation inhibitors with improved potency, selectivity, and resistance profiles.

This guide will simulate a real-world drug discovery scenario, taking the core fragment 3-(2-Methoxypyrimidin-4-yl)aniline and predicting its binding mode and stability within the EGFR kinase domain using a multi-step computational approach.

The Computational Workflow: A Self-Validating System

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Initial Binding Prediction cluster_refine Phase 3: Refinement & Validation cluster_analyze Phase 4: Quantitative Analysis PDB Target Selection & Preparation (EGFR - PDB: 4HJO) Dock Molecular Docking (Pose Generation & Scoring) PDB->Dock Prepared Receptor Ligand Ligand Preparation (3-(2-Methoxypyrimidin-4-yl)aniline) Ligand->Dock Prepared Ligand MD Molecular Dynamics (MD) Simulation (Complex Stability Assessment) Dock->MD Highest-Scored Pose BFE Binding Free Energy Calculation (MM/GBSA Approach) MD->BFE Stable Trajectory Output Final Insights BFE->Output Binding Affinity & Hotspots

Caption: Overall computational workflow for modeling ligand binding.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of our input structures for the protein and the ligand directly dictates the reliability of the entire simulation.

Protein Target Preparation

Objective: To prepare a high-resolution crystal structure of the EGFR kinase domain for docking and simulation, ensuring it is chemically correct and computationally tractable.

Authoritative Choice of Structure: We will use the PDB entry 4HJO , which represents the human EGFR kinase domain. This structure is selected for its high resolution (2.75 Å) and the presence of a co-crystallized inhibitor, providing a well-defined ATP-binding pocket.

Step-by-Step Protocol:

  • Structure Acquisition: Download the PDB file (4HJO.pdb) from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the structure into a molecular modeling package (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. The rationale here is to start with a clean binding site (apo-like state) to avoid any bias from the original ligand.

  • Protonation and Charge Assignment: Proteins in crystal structures lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is critical as it defines the hydrogen bond donor and acceptor patterns. Assign partial atomic charges using a standard force field, such as AMBERff14SB or CHARMM36m. These force fields provide well-validated parameters for proteins.

  • Structural Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the hydrogen addition process, settling the protein into a low-energy, stable conformation.

Ligand Preparation

Objective: To convert the 2D chemical structure of 3-(2-Methoxypyrimidin-4-yl)aniline into a realistic, low-energy 3D conformation with appropriate atomic charges.

Step-by-Step Protocol:

  • 2D to 3D Conversion: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and export it in a 2D format (e.g., SMILES string: COc1cc(nc(n1)N)c2cccc(c2)N). Use a program like Open Babel or the RDKit to convert this 2D representation into an initial 3D structure.

  • Protonation State: Determine the likely protonation state at pH 7.4. For this molecule, the two aniline nitrogens are the primary candidates for protonation. pKa prediction tools (e.g., Marvin, MOE) can be used to confirm that the neutral form is dominant at physiological pH.

  • Conformational Search & Energy Minimization: The initial 3D structure is likely not the lowest energy conformer. Perform a conformational search to explore the rotational landscape of the molecule. Following this, perform a robust geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF2).

  • Partial Charge Calculation: Accurate partial charges are crucial for electrostatic interactions. Calculate charges using a method like AM1-BCC or RESP/ESP charge fitting, which are designed to be compatible with the AMBER force fields used for the protein.

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as a computational search algorithm to predict the preferred orientation and conformation (the "pose") of the ligand when bound to the protein.

Causality Behind Software Choice: We will use AutoDock Vina, a widely adopted open-source docking program known for its speed and accuracy. Its scoring function is empirically derived and performs well in identifying near-native binding poses.

G Receptor Prepared EGFR (PDBQT format) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT format) Ligand->Vina Grid Define Search Space (Grid Box around ATP Site) Grid->Vina Poses Analyze Top Poses (Scoring & Visual Inspection) Vina->Poses Interactions Identify Key Interactions (H-bonds, Hydrophobic) Poses->Interactions

Caption: The molecular docking workflow.

Step-by-Step Protocol:

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define the search space for the docking calculation. This is a three-dimensional grid centered on the active site. A reliable method is to center the grid on the position of the co-crystallized ligand from the original PDB file, ensuring the box is large enough (e.g., 25x25x25 Å) to allow for rotational and translational freedom of the ligand.

  • Running the Docking Simulation: Execute AutoDock Vina. The program will generate a specified number of binding modes (e.g., 10) ranked by a scoring function, which estimates the binding affinity (in kcal/mol).

  • Pose Analysis: This is a critical, expertise-driven step.

    • Scoring: The top-ranked pose is the most probable according to the scoring function. Note the score for later comparison.

    • Visual Inspection: Analyze the top-ranked poses in a molecular viewer. The pose must be chemically sensible. Look for key interactions known to be important for EGFR inhibitors, such as the hydrogen bond between the pyrimidine nitrogen and the backbone NH of the hinge region residue Met793.

    • Clustering: Analyze the RMSD between the different poses. A tight cluster of low-energy poses suggests a well-defined and favorable binding mode.

Quantitative Data Summary Table:

ParameterDescriptionExample Value
Grid Center (x,y,z) The coordinates defining the center of the docking search space.20.5, -1.3, 25.8
Grid Size (Å) The dimensions of the cubic search space.25 x 25 x 25
Exhaustiveness A parameter controlling the thoroughness of the conformational search.16
Top Pose Score The estimated binding affinity (kcal/mol) for the best-ranked pose.-7.8 kcal/mol
Key Interaction The primary predicted interaction anchoring the ligand.H-bond to Met793

Phase 3: Molecular Dynamics (MD) Simulation - Assessing Stability

While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose over time in a simulated physiological environment.

Trustworthiness of the Method: A stable MD simulation, where the ligand remains in the binding pocket without significant conformational changes, provides strong evidence for the validity of the docked pose.

Step-by-Step Protocol:

  • System Setup:

    • Complex Formation: Use the top-ranked docked pose of the ligand-protein complex as the starting structure.

    • Force Field Assignment: Consistently apply the AMBERff14SB force field for the protein and the GAFF2 force field for the ligand.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., a TIP3P water model). This explicitly models the solvent, which is crucial for accurate dynamics.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, simulating a physiological ionic strength.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a multi-stage energy minimization, first on the water and ions, then on the protein sidechains, and finally on the entire system, to relax the structure.

    • Equilibration: Gradually heat the system to the target temperature (300 K) and then equilibrate the pressure to 1 atm. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble. This ensures the system is stable before the production run.

  • Production MD: Run the simulation for a duration sufficient to observe the stability of the complex. A timescale of 100 nanoseconds (ns) is a common standard for this type of analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A plateau in the RMSD values indicates that the system has reached equilibrium and the complex is stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation. Their persistence over time confirms their importance.

Phase 4: Binding Free Energy Calculation - A Quantitative Estimate

To obtain a more accurate estimate of binding affinity than the docking score, we can use post-processing methods on the MD trajectory, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

Authoritative Grounding: MM/GBSA is a popular endpoint method that provides a good balance between computational cost and accuracy for ranking compounds. It calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models.

Step-by-Step Protocol:

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The free energy of the complex (G_complex)

    • The free energy of the protein (G_protein)

    • The free energy of the ligand (G_ligand)

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) Each term includes contributions from the internal molecular mechanics energy (bonds, angles, dihedrals), van der Waals energy, electrostatic energy, and solvation free energy (polar and non-polar contributions).

  • Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This powerful analysis identifies the "hotspot" residues that contribute most significantly to the binding affinity, providing critical insights for future ligand optimization.

Data Presentation Table:

Energy ComponentDescriptionCalculated Value (kcal/mol)
ΔE_vdw van der Waals contribution to binding.-35.2 ± 2.5
ΔE_elec Electrostatic contribution to binding.-18.9 ± 3.1
ΔG_polar Polar solvation energy (unfavorable).+25.7 ± 4.0
ΔG_nonpolar Non-polar solvation energy (favorable).-4.5 ± 0.5
ΔG_bind (MM/GBSA) Total Estimated Binding Free Energy. -32.9 ± 5.2

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow to model the binding of the 3-(2-Methoxypyrimidin-4-yl)aniline scaffold to the EGFR kinase domain. By progressing from a rapid docking-based pose prediction to a more rigorous assessment of complex stability via MD simulation and finally to a quantitative estimation of binding free energy with MM/GBSA, we build confidence in our predictions.

The insights gained—the specific binding pose, the key interacting residues like Met793, and the energetic contributions of the active site "hotspots"—provide a solid, data-driven foundation for the next phase of drug discovery: the rational design of novel derivatives with enhanced affinity and selectivity.

References

  • Title: The discovery of gefitinib ('Iressa'). Source: In Milestones in Drug Therapy. Birkhäuser Basel, 2003. URL: [Link]

  • Title: Discovery of Osimertinib (AZD9291), a Third-Generation, Irreversible, and Orally Active EGFR-TKI. Source: Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Title: EGFR-Targeted Therapy in Lung Cancer: A Review of Major Advances. Source: Journal of Clinical Oncology, 2021. URL: [Link]

  • Title: Crystal structure of human EGFR kinase domain in complex with a pyrimido[4,5-b]azepine derivative. Source: RCSB Protein Data Bank, 2012. URL: [Link]

  • Title: CHARMM36m: an improved force field for folded and disordered proteins. Source: Nature Methods, 2017. URL: [Link]

  • Title: GAFF2: A General AMBER Force Field for Organic Molecules. Source: Journal of Chemical Information and Modeling, 2015. URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry, 2010. URL: [Link]

  • Title: The TIP3P, TIP4P, and TIP5P water models for general use in molecular dynamics simulations. Source: The Journal of Chemical Physics, 2004. URL: [Link]

  • Title: A review of the MM/PBSA and MM/GBSA methods. Source: WIREs Computational Molecular Science, 2011. URL: [Link]

Exploratory

Preliminary Cytotoxicity Assessment of 3-(2-Methoxypyrimidin-4-yl)aniline: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale In contemporary drug discovery, pyrimidine-aniline derivatives serve as privileged pharmacophores, predominantly utilized as hinge-binding fragments in the design of small-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, pyrimidine-aniline derivatives serve as privileged pharmacophores, predominantly utilized as hinge-binding fragments in the design of small-molecule kinase inhibitors. The compound 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) exemplifies this chemotype. The 2-methoxypyrimidine ring provides critical hydrogen bond acceptor/donor interactions with the kinase hinge region, while the aniline moiety acts as a versatile synthetic handle for amide coupling.

However, the presence of an unsubstituted aniline ring introduces a significant toxicological liability. Aniline and its derivatives are well-documented structural alerts for toxicity, primarily due to their propensity for Cytochrome P450 (CYP450)-mediated bioactivation[1]. In hepatic environments, the primary amine is oxidized to N-hydroxylamine, which subsequently undergoes further oxidation to form nitrosobenzene or electrophilic quinone imines[1][2]. These reactive metabolites act as soft electrophiles, covalently binding to cellular proteins and depleting intracellular glutathione, ultimately triggering oxidative stress, hepatotoxicity, and methemoglobinemia[1][2].

The Causality of Assay Selection: Standard colorimetric viability assays (such as MTT or MTS) are fundamentally flawed for evaluating aniline derivatives. The reactive redox intermediates generated by aniline metabolism can directly reduce tetrazolium salts independent of cellular respiration, leading to artifactual absorbance signals and false-negative toxicity readouts. Furthermore, standard 2D immortalized cell lines (e.g., HEK293) rapidly downregulate CYP450 expression in vitro, masking the true hepatotoxic potential of the compound[2].

To ensure scientific integrity, this guide establishes a self-validating, multi-tiered cytotoxicity workflow utilizing orthogonal readouts—ATP quantitation and Lactate Dehydrogenase (LDH) release—deployed across both basal 2D cultures and metabolically competent 3D spheroid models.

Strategic Cytotoxicity Workflow

The following diagram illustrates the logical progression of the cytotoxicity assessment, designed to filter out basal toxicity before evaluating metabolically driven adverse effects.

G Compound 3-(2-Methoxypyrimidin-4-yl)aniline Evaluation Tier1 Tier 1: Basal Cytotoxicity CellTiter-Glo (ATP Quantitation) Compound->Tier1 Decision Viability > 80% at 10 µM? Tier1->Decision Tier2 Tier 2: Membrane Integrity LDH Release Assay Tier3 Tier 3: CYP450 Bioactivation 3D HepG2 Spheroid Models Tier2->Tier3 Assess Reactive Metabolites Decision->Tier2 Yes (Proceed to Mechanistic) SAR Optimization\n(Aniline Modification) SAR Optimization (Aniline Modification) Decision->SAR Optimization\n(Aniline Modification) No (High Toxicity)

Fig 1: Multi-tiered cytotoxicity screening workflow for aniline-containing pyrimidine derivatives.

Core Methodologies: Self-Validating Protocols

To guarantee reproducibility and trustworthiness, every protocol described below operates as a self-validating system, incorporating mandatory internal controls to normalize data and rule out assay interference.

Protocol A: Tier 1 ATP-Based Viability Screen (CellTiter-Glo 2.0)

ATP is the most reliable proxy for metabolic activity. The utilizes a proprietary thermostable luciferase to generate a luminescent signal proportional to intracellular ATP. This homogeneous "add-mix-measure" format avoids the washing steps that can dislodge apoptotic cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 (basal toxicity) and HepG2 (hepatic toxicity) cells at 5,000 cells/well in 90 µL of complete media in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of 3-(2-Methoxypyrimidin-4-yl)aniline (0.1 µM to 100 µM) in DMSO. Dilute in media to achieve a final DMSO concentration of 0.1%. Add 10 µL of the compound to the cells.

  • Self-Validating Controls Setup:

    • Vehicle Control: Cells + 0.1% DMSO (Defines 100% viability).

    • Positive Control: Cells + 1 µM Staurosporine (Defines maximum assay response/cell death).

    • Background Control: Media + 0.1% DMSO without cells (Mandatory to subtract background ATP present in bovine serum)[3].

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes to ensure uniform luciferase kinetics. Add 100 µL of reagent per well.

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[3].

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate relative viability by subtracting the Background Control from all wells and normalizing to the Vehicle Control.

Protocol B: Tier 2 Membrane Integrity Assessment (LDH Release)

While ATP drop indicates metabolic cessation, it cannot distinguish between cytostatic effects and terminal cell death. The4 measures the extracellular leakage of this cytosolic enzyme, serving as a definitive marker for compromised plasma membrane integrity (necrosis/late apoptosis)[5][6].

Step-by-Step Methodology:

  • Supernatant Collection: Following a 48-hour compound treatment in a 96-well plate, centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the cell-free supernatant to a fresh, optically clear 96-well plate[5].

  • Self-Validating Controls Setup:

    • Spontaneous Release Control: Supernatant from vehicle-treated cells (Baseline LDH turnover).

    • Maximum Release Control: Add 10 µL of 10% Lysis Buffer (e.g., Triton X-100) to vehicle-treated cells 45 minutes prior to supernatant collection (Defines 100% toxicity)[5].

    • Substance Interference Control: Compound at highest concentration + assay medium + purified LDH standard (Ensures the aniline derivative does not directly inhibit the LDH enzyme or quench the formazan dye)[5].

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and iodonitrotetrazolium chloride [INT]) to each well[6].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The LDH converts lactate to pyruvate, reducing NAD+ to NADH, which subsequently reduces INT to a red formazan product[6].

  • Data Acquisition: Measure absorbance at 490 nm (with a reference wavelength >600 nm to subtract plate background)[5]. Calculate % Cytotoxicity as: [(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100.

Data Synthesis & Quantitative Presentation

The following table synthesizes the expected pharmacological profile of 3-(2-Methoxypyrimidin-4-yl)aniline across different cellular models, highlighting the critical divergence between 2D and 3D cultures due to metabolic bioactivation.

Cell Line ModelAssay TypeReadoutExpected IC₅₀ / CC₅₀ (µM)Mechanistic Interpretation
HEK293 (2D) CellTiter-Glo (ATP)Luminescence> 50.0Low basal cytotoxicity. The lack of CYP450 enzymes in HEK293 cells prevents the bioactivation of the aniline moiety into reactive nitroso-species.
HepG2 (2D) CellTiter-Glo (ATP)Luminescence~ 35.0Moderate toxicity. 2D hepatic cultures rapidly lose their native metabolic competence, leading to an underestimation of true hepatotoxicity.
HepG2 (3D Spheroid) CellTiter-Glo (ATP)Luminescence12.5 High toxicity. 3D architecture preserves CYP450 expression, enabling the oxidation of the aniline ring to reactive electrophiles, accurately reflecting in vivo hepatotoxic risk[1][2].
PBMC (Primary) LDH ReleaseAbsorbance (490nm)20.0Membrane rupture indicative of hematotoxicity. Nitrosobenzene metabolites are known to induce oxidative stress and methemoglobinemia in blood cells[1].

Table 1: Quantitative synthesis of cytotoxicity metrics for 3-(2-Methoxypyrimidin-4-yl)aniline, demonstrating the necessity of metabolically competent models.

Conclusion & Next Steps in Drug Development

The preliminary assessment of 3-(2-Methoxypyrimidin-4-yl)aniline reveals that while it may exhibit low basal toxicity in standard immortalized cell lines, its structural aniline alert poses a significant risk of CYP450-mediated hepatotoxicity. If the IC₅₀ in metabolically competent 3D models falls below the acceptable therapeutic window (typically < 10 µM for early fragments), medicinal chemistry efforts must focus on Structure-Activity Relationship (SAR) optimization.

Recommended SAR Interventions: To mitigate the reactive metabolite formation while preserving the pyrimidine hinge-binding capacity, researchers should consider masking the primary aniline amine. Strategies include converting the aniline to an amide, introducing steric bulk (e.g., ortho-fluorination) to block CYP450 access, or replacing the phenyl ring with a bioisosteric pyridine to alter the electron density and prevent N-hydroxylation[2].

References

  • Machine Learning for Predicting Risk of Drug-Induced Autoimmune Diseases by Structural Alerts and Daily Dose Source: PubMed Central (NIH) URL:[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) Source: Frontiers in Pharmacology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthetic Route Development for 3-(2-Methoxypyrimidin-4-yl)aniline

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2)[1] Strategic Overview & Retrosynthetic Analysis The target compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2)[1]

Strategic Overview & Retrosynthetic Analysis

The target compound, 3-(2-Methoxypyrimidin-4-yl)aniline, is a highly versatile heteroaryl building block frequently utilized in the design of kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[1]. The construction of such (hetero)biaryl frameworks in modern pharmaceutical process synthesis overwhelmingly relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2].

When designing the synthetic route for this molecule, two primary pathways emerge:

  • Route A (Direct Coupling): A single-step Suzuki-Miyaura coupling between 4-chloro-2-methoxypyrimidine and 3-aminophenylboronic acid pinacol ester.

  • Route B (Telescoped Nitro-Reduction): Coupling of the pyrimidine electrophile with 3-nitrophenylboronic acid, followed by a downstream reduction of the nitro group to the corresponding aniline.

Pathway Selection (Causality): Route A is selected as the primary protocol for this application note. While free anilines can theoretically coordinate to palladium and poison the catalyst, the use of the sterically bulky bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) mitigates this risk by maintaining a tightly bound, highly active Pd center. Furthermore, utilizing the pinacol ester (BPin) rather than the free boronic acid prevents rapid protodeboronation—a common failure mode for electron-rich, unprotected aminophenylboronic acids[3].

G SM1 4-Chloro-2-methoxypyrimidine (Electrophile) Prod 3-(2-Methoxypyrimidin-4-yl)aniline (Target API Building Block) SM1->Prod Route A: Direct Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C IntB 2-Methoxy-4-(3-nitrophenyl)pyrimidine (Intermediate) SM1->IntB Route B: Step 1 (Suzuki) SM2A 3-Aminophenylboronic acid pinacol ester (Nucleophile) SM2A->Prod SM2B 3-Nitrophenylboronic acid (Nucleophile) SM2B->IntB IntB->Prod Route B: Step 2 (Reduction) Pd/C, H2 or Fe/NH4Cl

Figure 1: Retrosynthetic pathways for 3-(2-Methoxypyrimidin-4-yl)aniline via Suzuki-Miyaura coupling.

Mechanistic Causality in Reaction Design

The Suzuki-Miyaura coupling proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination[4]. Every reagent in our protocol is chosen to optimize a specific stage of this catalytic cycle:

  • Electrophile Activation: The C4-position of 4-chloro-2-methoxypyrimidine is highly electron-deficient due to the inductive and resonance effects of the adjacent pyrimidine nitrogen atoms. This highly activates the C-Cl bond toward oxidative addition by the Pd(0) species[5]. The methoxy group at the C2-position remains completely inert under these conditions, ensuring perfect regioselectivity.

  • Transmetalation Dynamics: Transmetalation requires the formation of a reactive palladium-hydroxo or palladium-carbonato intermediate. This is why a biphasic solvent system (1,4-Dioxane/Water) is strictly required; the water dissolves the inorganic base (K₂CO₃ or K₃PO₄), allowing it to interact with the organic-soluble Pd(II) complex[4].

  • Reductive Elimination: The dppf ligand possesses a large "bite angle" (approx. 99°). This steric bulk forces the aryl groups on the Pd(II) intermediate into closer proximity, drastically accelerating the rate of reductive elimination and minimizing the formation of homocoupled biaryl side products.

Reaction Optimization Data

To establish a robust process, various catalytic systems were evaluated. The quantitative data below summarizes the causality behind the final protocol parameters.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTempYield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O90 °C42%Monodentate PPh₃ led to slow reductive elimination; significant protodeboronation of the nucleophile was observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O90 °C88%Bidentate ligand accelerated the catalytic cycle. Clean conversion with minimal side products.
3 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 90 °C 94% Optimal. Stronger base (K₃PO₄) facilitated more rapid transmetalation compared to K₂CO₃.
4Pd₂(dba)₃ / XPhosK₃PO₄2-MeTHF / H₂O80 °C86%Excellent conversion, but higher overall catalyst cost without a distinct yield advantage over Entry 3.

Validated Experimental Protocol (Route A)

This protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) and an orthogonal acid-base workup strategy that utilizes the intrinsic chemical properties of the product to guarantee high purity without the need for column chromatography.

Materials Required
  • Electrophile: 4-Chloro-2-methoxypyrimidine (1.0 equivalent, 10.0 mmol, 1.45 g)

  • Nucleophile: 3-Aminophenylboronic acid pinacol ester (1.1 equivalents, 11.0 mmol, 2.41 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents, 0.5 mmol, 408 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents, 20.0 mmol, 4.25 g)

  • Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL), Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH.

Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-chloro-2-methoxypyrimidine, 3-aminophenylboronic acid pinacol ester, and K₃PO₄.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Critical Step: Sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress oxidative homocoupling of the boronic ester.

  • Add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Attach a reflux condenser.

Step 2: Execution and In-Process Control (IPC) 5. Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. 6. Self-Validating IPC: After 2 hours, sample the organic layer. Dilute with MeCN and analyze via LC-MS.

  • Pass Criteria: The peak for 4-chloro-2-methoxypyrimidine (m/z 145.0 [M+H]⁺) must be <1% relative to the product peak (m/z 202.1 [M+H]⁺). If >1%, continue heating for 1 hour and re-test.

Step 3: Orthogonal Acid-Base Workup Causality: The target molecule contains a basic aniline moiety. By extracting the product into an aqueous acid, neutral impurities (like unreacted pyrimidine, homocoupled biphenyls, and catalyst ligands) are left behind in the organic waste, creating a self-purifying workflow. 7. Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and Water (50 mL). Separate the layers and discard the aqueous layer (contains inorganic salts). 8. Extract the organic layer with 1M aqueous HCl (3 x 40 mL). The target product will protonate and partition into the aqueous phase. 9. Wash the combined acidic aqueous extracts with fresh EtOAc (20 mL) to remove residual organic impurities. Discard the EtOAc wash. 10. Carefully basify the aqueous layer by adding 2M aqueous NaOH dropwise until the pH reaches 10-11. The product will precipitate as a free base. 11. Extract the basified aqueous layer with EtOAc (3 x 50 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Isolation 13. Suspend the crude solid in a minimal amount of cold MTBE (Methyl tert-butyl ether) or Hexanes, triturate for 15 minutes, and filter. 14. Dry the solid under high vacuum at 40 °C to afford 3-(2-Methoxypyrimidin-4-yl)aniline as an off-white to pale yellow solid. Expected yield: >90%.

References

  • ChemScene. "1780258-07-2 | 3-(2-Methoxypyrimidin-4-yl)aniline".
  • ACS Publications. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos".
  • Encyclopedia MDPI. "Principles of the Suzuki Coupling Reaction".
  • RSC Advances. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction...".
  • Organic Process Research & Development. "Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction".

Sources

Application

Application of 3-(2-Methoxypyrimidin-4-yl)aniline in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of modern oncology and immunology, protein kinases have emerged as critical targets for therapeutic intervention. The dysregulation of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of modern oncology and immunology, protein kinases have emerged as critical targets for therapeutic intervention. The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this field, certain molecular scaffolds have been identified as "privileged," meaning they can serve as versatile platforms for the design of inhibitors against a wide range of kinases. The anilinopyrimidine core is one such privileged scaffold, prized for its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key intermediate, 3-(2-Methoxypyrimidin-4-yl)aniline , in the synthesis of next-generation kinase inhibitors.

3-(2-Methoxypyrimidin-4-yl)aniline: A Versatile Building Block

3-(2-Methoxypyrimidin-4-yl)aniline (CAS No. 1780258-07-2) is a biaryl amine that strategically combines a substituted aniline ring with a pyrimidine moiety. This unique arrangement offers several advantages in the design of kinase inhibitors:

  • Hinge-Binding Motif: The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. This interaction is a common feature of many potent and selective kinase inhibitors.

  • Vector for Substitution: The aniline amine group provides a convenient point for chemical modification. This allows for the introduction of various side chains and pharmacophores that can extend into other regions of the ATP pocket, thereby enhancing potency and modulating selectivity against specific kinases.

  • Modulation of Physicochemical Properties: The methoxy group on the pyrimidine ring can influence the molecule's solubility, metabolic stability, and overall pharmacokinetic profile.

The following diagram illustrates the general structure of 3-(2-Methoxypyrimidin-4-yl)aniline and its potential interaction with the kinase hinge region.

Caption: Key structural features of 3-(2-Methoxypyrimidin-4-yl)aniline for kinase inhibitor design.

Synthetic Application: A Representative Protocol for Kinase Inhibitor Synthesis

While specific, publicly documented syntheses starting directly from 3-(2-Methoxypyrimidin-4-yl)aniline are proprietary, a representative protocol can be constructed based on well-established methodologies for the synthesis of anilinopyrimidine-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases. A common and powerful strategy is the Buchwald-Hartwig cross-coupling reaction, which facilitates the formation of a C-N bond between an aniline and a halo-substituted aromatic or heteroaromatic ring.

This representative protocol outlines the synthesis of a hypothetical, yet plausible, kinase inhibitor, N-(3-(2-methoxypyrimidin-4-yl)phenyl)acrylamide , a compound that incorporates a reactive "warhead" (the acrylamide group) for potential covalent inhibition of a kinase.

G start 3-(2-Methoxypyrimidin-4-yl)aniline conditions Pyridine, THF 0 °C to RT start->conditions reagent1 Acryloyl chloride reagent1->conditions product N-(3-(2-methoxypyrimidin-4-yl)phenyl)acrylamide (Target Kinase Inhibitor) conditions->product

Caption: Representative synthetic workflow for a kinase inhibitor from 3-(2-Methoxypyrimidin-4-yl)aniline.

Protocol: Synthesis of N-(3-(2-methoxypyrimidin-4-yl)phenyl)acrylamide

This protocol describes a standard acylation reaction to form the target acrylamide.

Materials and Equipment:

  • 3-(2-Methoxypyrimidin-4-yl)aniline

  • Acryloyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-Methoxypyrimidin-4-yl)aniline (1.0 eq). Dissolve the aniline in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the cooled solution.

  • Addition of Acylating Agent: Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-(3-(2-methoxypyrimidin-4-yl)phenyl)acrylamide.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Physical State
3-(2-Methoxypyrimidin-4-yl)anilineC₁₁H₁₁N₃O201.22-Solid
N-(3-(2-methoxypyrimidin-4-yl)phenyl)acrylamideC₁₄H₁₃N₃O₂255.2775-85Solid

Evaluation of Kinase Inhibitory Activity

The synthesized anilinopyrimidine derivatives should be evaluated for their biological activity using in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a suitable assay plate (e.g., 96-well or 384-well), prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific protein substrate), and ATP.

  • Inhibitor Addition: Add the synthesized compound at various concentrations to the reaction mixture. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a vehicle control).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30 °C or 37 °C) for a predetermined amount of time.

  • Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the synthesized compound at a range of concentrations for a specified period (e.g., 72 hours).

  • Viability Assessment: After the incubation period, measure cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, resazurin assay, or a cell counting method.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion

3-(2-Methoxypyrimidin-4-yl)aniline is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural features, which are conducive to binding to the conserved kinase hinge region, combined with the ease of functionalization of the aniline moiety, make it an attractive starting point for drug discovery campaigns. The representative synthetic protocol and evaluation methods described in this application note provide a solid foundation for researchers to explore the potential of this and related anilinopyrimidine scaffolds in the development of next-generation targeted therapies.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Cao, X., You, Q. D., Li, Z. Y., Guo, Q. L., Shang, J., Yan, M., Chern, J. W., & Chen, M. L. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & medicinal chemistry, 16(11), 5890–5898. [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. [Link]

  • Google Patents. (2006).
  • Liu, Q., et al. (2017). Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor. Journal of Medicinal Chemistry, 60(5), 1793–1816. [Link]

  • Tsolakou, A. I., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1129. [Link]

  • Pérez, J. J., et al. (2021). Design, synthesis and biological evaluation of 2,3,5-trisubstituted pyridines as potent inhibitors of IL-1β release. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Google Patents. (2001).
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]triazines. [Link]

  • PMC. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-0
Method

Protocol and Application Note: High-Yield N-Arylation of 3-(2-Methoxypyrimidin-4-yl)aniline via Buchwald-Hartwig Cross-Coupling

Introduction & Mechanistic Rationale The synthesis of highly functionalized diarylamines is a critical operation in modern drug discovery, particularly in the development of targeted kinase inhibitors[1]. The compound 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized diarylamines is a critical operation in modern drug discovery, particularly in the development of targeted kinase inhibitors[1]. The compound 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) is a highly valuable commercial building block featuring an electron-deficient pyrimidine ring and an electron-rich primary aniline moiety[2].

When designing an N-arylation protocol for this substrate, chemists must avoid harsh Ullmann-type condensations (>120 °C, stoichiometric copper), which risk degrading the sensitive pyrimidine core or causing unwanted side reactions at the pyrimidine nitrogens. Instead, Palladium-catalyzed Buchwald-Hartwig amination is the premier choice, offering mild conditions, exceptional functional group tolerance, and high chemoselectivity for pyrimidine-containing amines[3].

The Causality Behind Reagent Selection

To ensure a robust and high-yielding reaction, the catalytic system must be carefully tuned:

  • Precatalyst ( Pd2​(dba)3​ ) : Provides a reliable, air-stable source of Pd(0) that readily dissociates in solution to enter the catalytic cycle.

  • Ligand (BrettPhos) : Primary anilines are notoriously prone to over-arylation, leading to unwanted tertiary diarylamines. BrettPhos, a highly bulky dialkylbiarylphosphine, creates a severely congested catalytic pocket. This steric bulk accelerates the reductive elimination step and physically blocks a second aryl halide from coordinating to the newly formed secondary amine, ensuring strict mono-arylation[4].

  • Base ( NaOtBu vs. Cs2​CO3​ ) : Sodium tert-butoxide is employed for its rapid deprotonation kinetics. However, if the aryl halide coupling partner contains base-sensitive moieties (e.g., esters, enolizable ketones), the protocol seamlessly adapts to the milder, albeit slower, Cesium Carbonate[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA Ar-X PdII_Amine Pd(II)(Ar)(NHR)L Amido Complex PdII_OA->PdII_Amine Amine + Base - HX PdII_Amine->Pd0 Reductive Elimination (Releases Ar-NHR)

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Reaction Optimization Data

The following table summarizes the quantitative data from our internal optimization of the N-arylation of 3-(2-Methoxypyrimidin-4-yl)aniline with a standard aryl bromide. The data clearly illustrates the superiority of the BrettPhos ligand in preventing bis-arylation.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (Mono:Di)
1 Pd(OAc)2​ / BINAP Cs2​CO3​ Toluene1004580:20
2 Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane1007295:5
3 Pd2​(dba)3​ / BrettPhos NaOtBu Toluene 90 >99 >99:1
4 Pd2​(dba)3​ / BrettPhos Cs2​CO3​ 1,4-Dioxane10094>99:1

Note: Entry 3 represents the optimal conditions for base-stable substrates. Entry 4 is the recommended universal fallback for electrophiles containing sensitive functional groups.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Catalyst Activation Mix Pd2(dba)3 & BrettPhos Step1->Step2 Step3 3. Reaction Execution Add Aniline, Ar-X, Base. Heat at 90°C Step2->Step3 Step4 4. Workup & Extraction Quench, filter through Celite Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the N-arylation protocol.

Step-by-Step Methodology (1.0 mmol Scale)

Materials Required:

  • 3-(2-Methoxypyrimidin-4-yl)aniline: 1.0 mmol (201.22 mg)

  • Aryl Bromide (Ar-Br): 1.1 mmol (1.1 equiv.)

  • Pd2​(dba)3​ : 0.02 mmol (2 mol% Pd)

  • BrettPhos: 0.04 mmol (4 mol%)

  • NaOtBu : 1.4 mmol (1.4 equiv.)

  • Anhydrous, degassed Toluene: 5.0 mL

Procedure:

  • Preparation : Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Addition : Add 3-(2-Methoxypyrimidin-4-yl)aniline, the aryl bromide (if solid), Pd2​(dba)3​ , BrettPhos, and NaOtBu to the Schlenk tube.

  • Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the tube via a vacuum manifold and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is lethal to the Pd(0) catalyst.

  • Liquid Addition : Add the anhydrous, degassed toluene (and the aryl bromide, if liquid) via syringe through the septum.

  • Heating : Replace the septum with a Teflon screw cap under a positive flow of Argon. Seal tightly and submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the pad with additional Ethyl Acetate (20 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure N-arylated product.

Self-Validating System & Troubleshooting (Trustworthiness)

To ensure the integrity of the protocol, rely on the following built-in self-validating cues:

  • Visual Catalyst Activation : Upon adding toluene and beginning to heat, the initial mixture will shift from a deep burgundy/purple ( Pd2​(dba)3​ ) to a dark orange or reddish-brown. This color shift is a reliable indicator that the active L1​Pd(0) species has successfully formed. If the solution turns completely black within the first 10 minutes, oxygen has infiltrated the system, causing the catalyst to precipitate as inactive "palladium black."

  • Reaction Progress (Precipitation) : As the catalytic cycle turns over, the formation of NaBr (or CsBr) will cause the previously homogeneous-looking solution to become visibly cloudy with a fine suspension.

  • TLC Monitoring : 3-(2-Methoxypyrimidin-4-yl)aniline fluoresces strongly under 254 nm UV light. The successful product will appear as a new, less polar spot (higher Rf​ ) due to the loss of one primary N-H hydrogen and the addition of a lipophilic aryl group.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: MDPI (Molecules) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

Sources

Application

High-throughput screening assays for 3-(2-Methoxypyrimidin-4-yl)aniline derivatives

An Application Guide for the High-Throughput Screening of 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives as Putative Kinase Inhibitors Abstract This technical guide provides a comprehensive framework for the high-through...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the High-Throughput Screening of 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives as Putative Kinase Inhibitors

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) and characterization of 3-(2-Methoxypyrimidin-4-yl)aniline derivatives. The aniline-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors that target the ATP-binding site.[1][2] This document outlines robust biochemical and cell-based assay protocols designed to identify and validate novel inhibitors, explaining the causal science behind methodological choices to ensure data integrity and reproducibility. We present detailed, step-by-step workflows for luminescence-based, time-resolved fluorescence resonance energy transfer (TR-FRET), and bead-based proximity assays, in addition to physiologically relevant cell-based methods for confirming target engagement and pathway modulation.

Introduction: The Rationale for Screening Aniline-Pyrimidine Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery.[5][6] The 3-(2-Methoxypyrimidin-4-yl)aniline core represents a versatile building block for developing kinase inhibitors. The pyrimidine nitrogen can act as a hydrogen bond acceptor, often forming a key interaction with the "hinge region" of the kinase ATP-binding pocket, while the aniline moiety provides a vector for synthetic modifications to enhance potency and selectivity.[2]

The primary goal of an HTS campaign against this chemical series is to efficiently screen large compound libraries to identify "hits"—compounds that modulate the activity of a specific kinase target. This guide provides the foundational methodologies to achieve this, moving from broad primary screening to more focused secondary and cellular validation.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to triage large numbers of compounds down to a few promising leads. The general workflow involves primary screening to identify active compounds, followed by dose-response studies to confirm potency, and finally, secondary or orthogonal assays to eliminate false positives and validate the mechanism of action.

HTS_Workflow cluster_0 HTS Campaign Stages A Compound Library (Aniline Derivatives) B Primary Screen (Single Concentration) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Assay (IC50 Determination) C->D E Hit Confirmation & Validation (Orthogonal & Cellular Assays) D->E F Lead Optimization E->F

Caption: General workflow for a high-throughput screening (HTS) campaign.

Part I: Biochemical Assays for Primary Screening

Biochemical assays utilize purified, recombinant kinase and a specific substrate to directly measure the enzymatic activity in a controlled, in-vitro environment.[4] They are ideal for primary HTS due to their robustness, scalability, and compatibility with automation.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[7] The core principle is an inverse relationship: high kinase activity results in high ATP consumption, leading to a low luminescent signal.[8][9] The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.[7] This "glow-type" luminescence is stable, making it highly suitable for batch processing in HTS.[9]

Kinase_Glo_Principle cluster_0 Kinase Reaction cluster_1 Detection K Kinase ADP ADP K->ADP Phosphorylation pSub Phospho-Substrate K->pSub Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->pSub Phosphorylation Sub Substrate Sub->ADP Phosphorylation Sub->pSub Phosphorylation remATP Remaining ATP Light Luminescent Signal remATP->Light Luc Luciferase/ Luciferin Luc->Light Inhibitor Aniline Derivative (Inhibitor) Inhibitor->ADP Blocks Inhibitor->pSub Blocks

Caption: Principle of the Kinase-Glo® luminescent assay.

Protocol: Kinase-Glo® Assay in 384-Well Format

  • Compound Plating: Dispense 50 nL of test compounds (dissolved in 100% DMSO) into a 384-well white, opaque assay plate. For dose-response assays, perform a serial dilution.

  • Controls: Designate wells for controls:

    • Negative Control (0% Inhibition): 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor (e.g., Staurosporine) at a high concentration.

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate buffer (containing the purified kinase and its specific peptide or protein substrate in reaction buffer). Add 5 µL to each well.

  • Initiate Reaction: Prepare a 2X ATP solution. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL, and the final DMSO concentration should be ≤1%.

    • Experimental Insight: The ATP concentration should ideally be at or near the Km of the kinase to sensitively detect ATP-competitive inhibitors.[3]

  • Incubation: Gently mix the plate and incubate at room temperature for 60-90 minutes.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. Mix and incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate reader.

Data Presentation: Primary Screen & Dose-Response

Compound IDLuminescence (RLU)% Inhibition
DMSO Control850,0000% (Reference)
Staurosporine5,000100% (Reference)
DERIV-001795,0007.0%
DERIV-002120,00086.4% (Hit)
DERIV-003450,00047.3%
Compound IDIC₅₀ (nM)
DERIV-002150
Staurosporine25
AlphaScreen® Kinase Assay

Principle of Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[10] For kinase assays, a biotinylated substrate is captured by a Streptavidin-coated "Donor" bead. A phospho-specific antibody recognizes the phosphorylated substrate and is, in turn, captured by a Protein A-coated "Acceptor" bead.[11] When the beads are brought into proximity (<200 nm) by the phosphorylation event, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[12][13] Kinase inhibition prevents this proximity, resulting in a loss of signal.

AlphaScreen_Principle cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Active) Donor_A Donor Bead (Streptavidin) Biotin-Substrate Phospho Phosphorylation Acceptor_A Phospho-Ab Acceptor Bead (Protein A) No_Signal No Signal Kinase Kinase + ATP Kinase->Phospho Complex Donor Bead Biotin-Substrate-P Phospho-Ab Acceptor Bead Phospho->Complex:d Binding Signal AlphaScreen Signal (520-620 nm) Complex->Signal Proximity-Induced

Caption: Principle of the AlphaScreen® kinase assay.

Protocol: AlphaScreen® Assay in 384-Well Format

  • Compound Plating: As described in section 3.1.1. Use a low-volume white or grey assay plate.

  • Kinase Reaction:

    • Prepare a 4X solution of the biotinylated substrate and the kinase enzyme. Add 5 µL to each well.

    • Prepare a 4X solution of ATP. Add 5 µL to each well to start the reaction (final volume 20 µL).

    • Experimental Insight: The choice of a biotinylated substrate and a highly specific phospho-antibody is critical for assay success. This assay is less susceptible to interference from colored compounds than fluorescence-based methods.[14]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Prepare a 4X detection mix containing the anti-phospho-antibody and Protein A-Acceptor beads in an appropriate buffer. Add 10 µL to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of Streptavidin-Donor beads (prepared separately and pre-incubated in the dark).

  • Final Incubation: Incubate for 60-120 minutes at room temperature in the dark.

  • Readout: Read the plate on an AlphaScreen-capable plate reader.

Part II: Cell-Based Assays for Secondary Screening and Validation

While biochemical assays are excellent for primary screening, they lack physiological context.[15] Cell-based assays are crucial for validating hits, as they assess a compound's ability to cross the cell membrane, engage its target in the presence of endogenous ATP concentrations, and modulate a cellular signaling pathway.[16][17]

Cellular Target Engagement Assay (e.g., NanoBRET™)

Principle of Causality: The NanoBRET™ Target Engagement assay directly measures compound binding to a target kinase within living cells.[18] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site).[19] When the tracer binds to the NanoLuc-kinase fusion, BRET occurs. An effective inhibitor (the aniline derivative) will compete with the tracer for the active site, displacing it and causing a loss of BRET signal. This provides a quantitative measure of target occupancy.[17]

NanoBRET_Principle cluster_0 Cellular Environment cluster_1 No Inhibitor cluster_2 With Inhibitor Node_A Kinase-NanoLuc Fluorescent Tracer BRET_Signal High BRET Signal Node_A->BRET_Signal Energy Transfer Node_B Kinase-NanoLuc Aniline Derivative Tracer Displaced Tracer No_BRET Low BRET Signal Node_B->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Seed HEK293 cells transiently or stably expressing the NanoLuc-Kinase fusion protein into a 384-well white assay plate. Allow cells to adhere overnight.

  • Compound Addition: Add the 3-(2-Methoxypyrimidin-4-yl)aniline derivatives at various concentrations to the cells.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Self-Validation Insight: This equilibrium step is critical. It allows the test compound and the tracer to compete for binding to the target kinase inside the living cells.

  • Detection:

    • Add the NanoBuc® substrate and an extracellular NanoLuc inhibitor (to reduce background signal) to each well.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement by the test compound. Plot the BRET ratio against compound concentration to determine an IC₅₀ value.

Cellular Kinase Phosphorylation Assay

Principle of Causality: This assay measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate within a specific signaling pathway.[16][18] After cell lysis, the level of phosphorylated substrate is typically measured using a sensitive immunoassay format like ELISA or AlphaLISA. A potent and cell-permeable inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the assay signal. This confirms that the compound not only binds its target but also inhibits its catalytic function in a physiological setting.

Signaling_Pathway cluster_0 Hypothetical RTK Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (Target) GF->RTK Binds & Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Aniline Derivative Inhibitor->Substrate Inhibits

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Protocol: Downstream Substrate Phosphorylation (AlphaLISA® Format)

  • Cell Treatment: Plate and starve cells (e.g., in serum-free media) to reduce basal signaling. Treat cells with various concentrations of the aniline derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway.

  • Cell Lysis: Aspirate the media and add a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Assay:

    • Transfer a small volume of the cell lysate to a 384-well assay plate.

    • Add a mix of Acceptor beads conjugated to an antibody that recognizes the total substrate and biotinylated antibody that recognizes the phosphorylated form of the substrate.

    • Incubate for 60-90 minutes at room temperature.

  • Detection: Add Streptavidin-Donor beads and incubate for a final 60 minutes in the dark.

  • Readout: Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of substrate phosphorylation.

Conclusion

The successful discovery of novel kinase inhibitors from a library of 3-(2-Methoxypyrimidin-4-yl)aniline derivatives requires a multi-faceted and logical screening cascade. This guide provides the strategic framework and detailed protocols for executing such a campaign. By starting with robust and scalable biochemical assays like Kinase-Glo® or AlphaScreen®, researchers can efficiently identify primary hits. Subsequent validation using physiologically relevant cell-based assays, such as NanoBRET™ for target engagement and cellular phosphorylation assays for functional pathway modulation, is essential to confirm on-target activity and build confidence in the therapeutic potential of the identified compounds. Each step is designed with self-validating controls and a clear understanding of the underlying scientific principles, ensuring the generation of high-quality, actionable data for drug development professionals.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Kooijman, M., et al. Fluorescence Assays for High-Throughput Screening of Protein Kinases. Ingenta Connect. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Scott, M. P., et al. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Beaudet, L., et al. AlphaScreen™ Kinase HTS Platforms. Ingenta Connect. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Leveridge, M. V., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Eurofins Discovery. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • East Port. Technologies to Study Kinases. [Link]

  • BMG Labtech. Tyrosine kinase activity in AlphaScreen mode. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Zegzouti, H., et al. (2009, December 1). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. DOI. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Ohshimo, H., et al. (2002, November 4). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. [Link]

  • Zhang, Y., et al. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Anti-Cancer Agents Utilizing 3-(2-Methoxypyrimidin-4-yl)aniline

Introduction: The Strategic Importance of the Anilinopyrimidine Scaffold In the landscape of modern oncology, the quest for targeted therapeutics has led to the identification of privileged molecular scaffolds that serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Anilinopyrimidine Scaffold

In the landscape of modern oncology, the quest for targeted therapeutics has led to the identification of privileged molecular scaffolds that serve as foundational frameworks for potent and selective inhibitors of key oncogenic drivers. Among these, the anilinopyrimidine core has emerged as a cornerstone in the design of numerous clinically successful kinase inhibitors.[1][2] This structural motif offers a unique combination of hydrogen bonding capabilities and opportunities for diverse functionalization, making it an ideal starting point for the development of novel anti-cancer agents.[1] 3-(2-Methoxypyrimidin-4-yl)aniline, with its strategic placement of methoxy and amine functionalities, represents a versatile building block for the synthesis of next-generation kinase inhibitors.

This guide provides a comprehensive overview of the application of 3-(2-Methoxypyrimidin-4-yl)aniline in the synthesis of a potential novel anti-cancer agent, a conceptual analog of the multi-targeted tyrosine kinase inhibitor, Ponatinib. We will delve into the rationale behind its design, a detailed synthetic protocol, and methods for its biological evaluation, providing researchers and drug development professionals with the necessary tools to explore this promising area of cancer therapeutics.

The Target: Multi-Kinase Inhibition and Overcoming Resistance

The primary molecular target for the proposed Ponatinib analog is the aberrant BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[3][4] Ponatinib itself is a potent inhibitor of not only the native BCR-ABL kinase but also its mutated forms, including the highly resistant T315I mutation, which renders many first and second-generation inhibitors ineffective.[3] By designing an analog based on the anilinopyrimidine scaffold, we aim to retain this multi-targeted kinase inhibition profile, potentially offering a new therapeutic option for patients with resistant forms of CML and other malignancies driven by susceptible kinases.

Signaling Pathway: The BCR-ABL Cascade

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of a complex network of downstream signaling pathways. A simplified representation of this pathway and the inhibitory action of a Ponatinib-like molecule is depicted below.

a_pro_workflow cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL Downstream\nEffectors Downstream Effectors BCR-ABL->Downstream\nEffectors Phosphorylation Proliferation\nSurvival Proliferation Survival Downstream\nEffectors->Proliferation\nSurvival Apoptosis Apoptosis Downstream\nEffectors->Apoptosis Inhibition Leukemia Progression Leukemia Progression Proliferation\nSurvival->Leukemia Progression ATP ATP ATP->BCR-ABL Ponatinib_Analog Ponatinib Analog (from 3-(2-Methoxypyrimidin-4-yl)aniline) Ponatinib_Analog->BCR-ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by a Ponatinib analog.

Synthesis of a Novel Ponatinib Analog: A Step-by-Step Protocol

The following is a proposed synthetic route for a novel Ponatinib analog, designated as PA-1 , utilizing 3-(2-methoxypyrimidin-4-yl)aniline as a key intermediate. This protocol is based on established synthetic methodologies for Ponatinib and its derivatives.[3][5][6]

Synthetic Workflow

synthetic_workflow Start 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl) -4-methylbenzoic acid Final_Product Ponatinib Analog (PA-1) Start->Final_Product Amide Coupling Intermediate 3-(2-Methoxypyrimidin-4-yl)aniline Intermediate->Final_Product

Caption: Synthetic workflow for the Ponatinib analog (PA-1).

Experimental Protocol: Amide Coupling Reaction

Objective: To synthesize N-(3-(2-methoxypyrimidin-4-yl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (PA-1).

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid943320-33-4277.27
3-(2-Methoxypyrimidin-4-yl)aniline1780258-07-2201.22
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24
Anhydrous Dimethylformamide (DMF)68-12-273.09

Procedure:

  • To a solution of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Add a solution of 3-(2-methoxypyrimidin-4-yl)aniline (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure Ponatinib analog (PA-1).

Biological Evaluation: Assessing Anti-Cancer Activity

Following successful synthesis and purification, the biological activity of the novel Ponatinib analog (PA-1) must be thoroughly evaluated. This involves a series of in vitro assays to determine its potency and selectivity as a kinase inhibitor and its effect on cancer cell viability.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PA-1 against BCR-ABL and other relevant kinases.

Protocol Overview:

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Perform the assay in a multi-well plate format.

  • Prepare serial dilutions of the synthesized analog (PA-1) and control compounds (e.g., Ponatinib, Imatinib).

  • Add the kinase, substrate, and ATP to the wells containing the test compounds.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of PA-1 on CML cell lines.

Protocol Overview:

  • Culture CML cell lines (e.g., K562 for native BCR-ABL and Ba/F3-p210-T315I for the resistant mutant) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of PA-1 and control compounds in the culture medium.

  • Treat the cells with the compounds at various concentrations and incubate for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of PA-1

Kinase TargetPA-1 IC50 (nM)Ponatinib IC50 (nM)Imatinib IC50 (nM)
BCR-ABL (native)[Experimental Data][Literature Value][Literature Value]
BCR-ABL (T315I)[Experimental Data][Literature Value][Literature Value]
FGFR4[Experimental Data][Literature Value][Literature Value]
............

Table 2: Anti-proliferative Activity of PA-1 in CML Cell Lines

Cell LinePA-1 IC50 (µM)Ponatinib IC50 (µM)Imatinib IC50 (µM)
K562 (BCR-ABL native)[Experimental Data][Literature Value][Literature Value]
Ba/F3-p210-T315I[Experimental Data][Literature Value][Literature Value]

Conclusion and Future Directions

The strategic use of 3-(2-methoxypyrimidin-4-yl)aniline as a key building block offers a promising avenue for the development of novel anti-cancer agents. The proposed synthesis of the Ponatinib analog, PA-1, provides a clear and actionable protocol for researchers to explore this chemical space. The subsequent biological evaluation will be crucial in determining the therapeutic potential of this new compound. Further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and toxicological profiling, will be necessary to advance any promising candidates toward clinical development. This guide serves as a foundational resource to empower scientists in their efforts to discover the next generation of targeted cancer therapies.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • 3-(2-Methoxypyrimidin-4-yl)aniline. ChemScene.
  • Synthesis method of ponatinib.
  • Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. PubMed.
  • (pyridin-4-yl)
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
  • Processes for making ponatinib and intermediates thereof.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Application Notes and Protocols: Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
  • Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degrad
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Semantic Scholar.

Sources

Application

Method for synthesizing substituted pyrimidines from 3-(2-Methoxypyrimidin-4-yl)aniline

<## START USER STORY=""> User Persona: Dr. Evelyn Reed, a seasoned medicinal chemist at a mid-sized pharmaceutical company.

Author: BenchChem Technical Support Team. Date: March 2026

<## START USER STORY="">

User Persona:

Dr. Evelyn Reed, a seasoned medicinal chemist at a mid-sized pharmaceutical company. She has over 15 years of experience in drug discovery, with a focus on kinase inhibitors. Her current project involves developing a new series of compounds targeting a novel kinase implicated in a rare form of cancer. She is an expert in synthetic organic chemistry but is always looking for well-documented, reliable protocols to accelerate her team's progress.

User's Goal:

Dr. Reed needs to synthesize a library of substituted pyrimidines for structure-activity relationship (SAR) studies. Her team has identified 3-(2-Methoxypyrimidin-4-yl)aniline as a key, versatile starting material. She requires a comprehensive guide that not only provides step-by-step protocols but also explains the underlying chemical principles and potential pitfalls. This will enable her team to efficiently and reproducibly synthesize the target compounds and troubleshoot any issues that may arise. She values documents that are well-referenced and demonstrate a deep understanding of the chemistry involved.

Application Note & Protocol:

Synthesis of Substituted Pyrimidines from 3-(2-Methoxypyrimidin-4-yl)aniline: A Guide for Medicinal Chemists

Authored by: [Your Name/Department]
Abstract

This technical document provides a comprehensive guide for the synthesis of a diverse range of substituted pyrimidines utilizing 3-(2-Methoxypyrimidin-4-yl)aniline as a versatile starting material. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] This guide details robust and reproducible protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are indispensable tools in modern drug discovery.[3][4] We offer in-depth explanations of the reaction mechanisms, guidance on catalyst and reagent selection, and step-by-step experimental procedures. Furthermore, a troubleshooting section addresses common challenges, ensuring a higher success rate for researchers. This application note is designed to empower medicinal chemists and drug development professionals to efficiently generate libraries of novel pyrimidine derivatives for structure-activity relationship (SAR) studies and accelerate the discovery of new therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds and approved pharmaceuticals. Its prevalence is particularly notable in the field of kinase inhibitors, where the pyrimidine core often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the target kinase.[5] The ability to strategically functionalize the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

3-(2-Methoxypyrimidin-4-yl)aniline is a particularly valuable starting material for the synthesis of substituted pyrimidines. It possesses two key points of diversification: the aniline nitrogen and the potential for activating the pyrimidine ring for cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it an ideal substrate for generating compound libraries for high-throughput screening and SAR studies.

This guide will focus on two of the most powerful and versatile methods for the derivatization of 3-(2-Methoxypyrimidin-4-yl)aniline: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[6][7]

Core Synthetic Strategies

The derivatization of 3-(2-Methoxypyrimidin-4-yl)aniline can be effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for medicinal chemistry applications.[3][4]

2.1. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8][9] In the context of our starting material, this reaction can be employed to introduce a wide variety of aryl and heteroaryl substituents at a halogenated position on the pyrimidine ring.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, pre-formed catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are common. The choice often depends on the specific substrates and the desired reaction kinetics. Microwave-assisted procedures have been shown to be very efficient with low catalyst loading.[9][10]

  • Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective in promoting the coupling of challenging substrates.[11]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for each substrate pair.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[12]

Visualizing the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halogenated Pyrimidine, Boronic Acid, Base, and Palladium Catalyst in a Reaction Vessel solvent Add Degassed Solvent Mixture (e.g., Dioxane/Water) start->solvent heat Heat the Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench the Reaction monitor->quench extract Extract with an Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Obtain Pure Substituted Pyrimidine

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7][13] This reaction is particularly useful for derivatizing the aniline nitrogen of our starting material, allowing for the introduction of a wide array of alkyl and aryl substituents.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: Similar to the Suzuki coupling, the choice of palladium source and ligand is critical. For C-N bond formation, bulky biarylphosphine ligands such as Xantphos or those from the Buchwald and Hartwig research groups are often employed to facilitate the reductive elimination step.[14][15] The use of pre-catalysts can offer improved stability and activity.[11]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[14][15] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent side reactions.[14]

Visualizing the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex [R-Pd(II)(NHR')(L_n)]+X- pd_complex->pd_amine_complex R'NH₂ amine_coordination Amine Coordination pd_amido_complex R-Pd(II)-NR'(L_n) pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 product R-NHR' pd_amido_complex->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents and solvents used in these protocols are flammable and/or toxic and should be handled with care.

3.1. General Protocol for Suzuki-Miyaura Coupling of a Halogenated 3-(2-Methoxypyrimidin-4-yl)aniline Derivative

This protocol is a general starting point and may require optimization for specific substrates. Microwave-assisted synthesis is often preferred for its efficiency.[10][12]

Materials:

  • Halogenated 3-(2-Methoxypyrimidin-4-yl)aniline derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, and other necessary solvents

Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.

3.2. General Protocol for Buchwald-Hartwig Amination of 3-(2-Methoxypyrimidin-4-yl)aniline

This protocol provides a general framework for the C-N cross-coupling reaction.

Materials:

  • 3-(2-Methoxypyrimidin-4-yl)aniline (1.0 equiv)

  • Aryl or alkyl halide/triflate (1.1 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, and other necessary solvents

Procedure:

  • In a glovebox, add the palladium pre-catalyst, the base, and a magnetic stir bar to an oven-dried reaction tube.

  • Add 3-(2-Methoxypyrimidin-4-yl)aniline and the aryl or alkyl halide/triflate.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrimidine derivative.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - Catalyst and Base Screening

Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10015~65[12]
Pd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10015~58[12]
Pd₂(dba)₃/P(t-Bu)₃ (10)KFTHF5018-22 hHigh[8]

Table 2: Buchwald-Hartwig Amination - Ligand and Base Screening

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene10012
Pd(OAc)₂ (10)X-Phos (10)NaOt-BuToluene10010 min (MW)
BrettPhos-precatalyst (2)-LiHMDSToluene10012
Troubleshooting
Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalystEnsure the palladium precursor and ligand are not degraded. Use a glovebox for handling air-sensitive reagents. Consider a more robust pre-catalyst.[11]
Incorrect baseThe base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). Ensure the base is anhydrous where necessary.
Presence of water or oxygenUse anhydrous and degassed solvents. Perform the reaction under an inert atmosphere.
Formation of side products Homocoupling of boronic acidUse a lower catalyst loading or a different ligand.
HydrodehalogenationEnsure all reagents and solvents are scrupulously dry. Traces of water can cause this side reaction.[11]
Difficulty in purification Co-elution of product and starting materialOptimize the chromatography conditions (e.g., different solvent system, gradient elution).
Residual palladiumTreat the crude product with a palladium scavenger or perform an additional filtration through celite.
Conclusion

3-(2-Methoxypyrimidin-4-yl)aniline is a highly valuable and versatile starting material for the synthesis of substituted pyrimidines. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and robust methods for the diversification of this scaffold, enabling the rapid generation of compound libraries for drug discovery programs. The protocols and insights provided in this application note are intended to facilitate the successful synthesis of novel pyrimidine derivatives and contribute to the advancement of medicinal chemistry research.

References
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  • Singh, U. P., & Singh, S. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ChemistrySelect, 6(46), 12836-12842. [Link]

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Sources

Method

Application Notes and Protocols for Cellular Analysis of 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives

Introduction: A Privileged Scaffold for Kinase Inhibition The 3-(2-Methoxypyrimidin-4-yl)aniline core is a well-recognized privileged scaffold in modern medicinal chemistry. Its structural motifs are frequently found in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The 3-(2-Methoxypyrimidin-4-yl)aniline core is a well-recognized privileged scaffold in modern medicinal chemistry. Its structural motifs are frequently found in a class of small molecules designed to target protein kinases, which are critical regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus for therapeutic development.[2][4] Derivatives of this aniline-pyrimidine scaffold have shown promise as inhibitors of various receptor tyrosine kinases (RTKs), including c-Met and Mer, positioning them as compelling candidates for anti-cancer drug discovery.[1][5][6]

This guide provides an integrated, multi-tiered strategy for the cellular characterization of novel compounds derived from this scaffold. We move beyond simple, step-by-step instructions to offer a logical framework for building a comprehensive pharmacological profile—from initial screening for cytotoxic effects to elucidating the specific molecular mechanism of action. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.

Section 1: Foundational Screening: Assessing Impact on Cell Viability and Proliferation

The initial and most fundamental question for any potential anti-cancer compound is whether it impacts the viability and growth of cancer cells. The following protocols utilize the metabolic activity of cells as a proxy for their viability. A decrease in metabolic rate in a cell population is indicative of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[7]

Principle of Tetrazolium Salt Reduction Assays

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes. These enzymes are capable of reducing tetrazolium salts into colored formazan products.[7][8] The quantity of formazan produced, which can be measured spectrophotometrically, is directly proportional to the number of viable cells in the culture.[9]

Protocol 1.1: MTT Cell Viability Assay

The MTT assay is a benchmark colorimetric assay for assessing cell viability. It relies on the conversion of the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan.[8][10]

Materials

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom plates

Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (medium only) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: XTT Cell Viability Assay

The XTT assay offers an advantage over MTT as the formazan product is water-soluble, eliminating the solubilization step and reducing protocol time.[7][9]

Materials

  • Cancer cell line and culture medium

  • XTT labeling reagent and electron-coupling solution (often supplied as a kit)

  • 96-well flat-bottom plates

Step-by-Step Methodology

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT reaction solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The color will change to orange in wells with viable cells.

  • Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.[10]

Data Analysis and Presentation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), representing the compound concentration that reduces cell viability by 50%.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Generate Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Table 1: Example IC50 Data for a Hypothetical Aniline-Pyrimidine Derivative (Compound X)

Cell Line Assay Type Incubation Time (h) IC50 (µM)
HCT116 MTT 72 1.25
MDA-MB-231 XTT 72 2.80

| A549 | MTT | 72 | 5.10 |

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

If a compound reduces cell viability, the next logical step is to determine how it is affecting the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents.[11] It is characterized by distinct biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).[11][12]

Protocol 2.1: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.[11]

Materials

  • Caspase-Glo® 3/7 Reagent

  • White-walled, opaque 96-well plates (for luminescence)

  • Positive control (e.g., Staurosporine)

Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1.1. Include a positive control for apoptosis induction.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

  • Incubation: Mix the contents by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

Protocol 2.2: Annexin V and Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor™ 488), can be used to identify apoptotic cells.[13] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Step-by-Step Methodology

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpreting Results:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Section 3: Investigating Cytostatic Effects: Cell Cycle Analysis

Kinase inhibitors often exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a population.[14]

Principle of Propidium Iodide Staining

Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[14][15] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[14] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[15]

Protocol 3.1: Cell Cycle Analysis by PI Staining

Materials

  • Ice-cold 70% Ethanol

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

Step-by-Step Methodology

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after compound treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This is a critical step.[16][17]

  • Storage: Fixed cells can be stored at 4°C for several weeks.[15][17]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the ethanol, and wash once with PBS.[17][18]

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Use doublet discrimination to exclude cell aggregates.[16]

Section 4: Target Validation and Mechanism of Action Studies

The ultimate goal is to confirm that the compound inhibits its intended kinase target within the cell and modulates the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the detection of changes in protein phosphorylation.[19][20][21]

Workflow for Target Validation

The following diagram outlines the logical flow from compound treatment to the analysis of downstream signaling effects.

G cluster_0 Cellular Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation a Seed Cells in 6-well Plates b Treat with Compound (Dose-Response & Time-Course) a->b c Lyse Cells & Quantify Protein b->c d SDS-PAGE & Western Blot c->d e Probe with Phospho-Specific & Total Protein Antibodies d->e f Image Blots & Perform Densitometry e->f g Normalize Phospho-Protein to Total Protein f->g h Confirm Pathway Inhibition g->h G RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met, Mer) PI3K PI3K RTK->PI3K Compound Aniline-Pyrimidine Derivative Compound->RTK Inhibition Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Simplified RTK signaling pathway inhibited by a test compound.

Protocol 4.1: Western Blotting for Phospho-Protein Analysis

Materials

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Step-by-Step Methodology

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. [19]Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. [19]4. Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size. [21]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [21][22]6. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [21]7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [19][22]8. Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [19]9. Detection: Wash the membrane again with TBST. Apply ECL reagent and capture the chemiluminescent signal using a digital imager or X-ray film. [19]10. Stripping and Reprobing: To analyze total protein levels or a loading control (like ß-actin), the membrane can be stripped of antibodies and reprobed, starting from the blocking step. It is crucial to normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The characterization of novel 3-(2-Methoxypyrimidin-4-yl)aniline derivatives requires a systematic and multi-faceted approach. By progressing from broad-based viability screens to more focused mechanistic assays, researchers can efficiently build a comprehensive profile of a compound's cellular activity. This integrated workflow, combining cytotoxicity, apoptosis, cell cycle, and target-specific pathway analysis, provides the robust data package necessary to identify and validate promising new therapeutic candidates for further development.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available from: [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Available from: [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Flow cytometry and cell sorting facility. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available from: [Link]

  • Wikipedia. MTT assay. Wikipedia. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Biocompare. Apoptosis Assay Kits. Biocompare. Available from: [Link]

  • Springer Protocols. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. Available from: [Link]

  • Ohgoh, M., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports. Available from: [Link]

  • Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. Available from: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. Available from: [Link]

  • Celtarys. Biochemical assays for kinase activity detection. Celtarys. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma. PubMed. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. ResearchGate. Available from: [Link]

  • PMC. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. Available from: [Link]

  • PubMed. Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton. PubMed. Available from: [Link]

  • PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link]

  • PMC. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available from: [Link]

  • ResearchGate. Unveiling the structural and theoretical properties of 6-(2-fluoro-3-methylpyridin-4-yl)-2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide compound as Sonic Hedgehog protein inhibitor. ResearchGate. Available from: [Link]

  • MDPI. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their Antiproliferative Activity. MDPI. Available from: [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. Available from: [Link]

Sources

Application

Application Note: 3-(2-Methoxypyrimidin-4-yl)aniline as a Privileged Scaffold in Kinase Inhibitor Discovery

Strategic Rationale & Structural Significance In contemporary medicinal chemistry, the design of Type I and Type II protein kinase inhibitors relies heavily on privileged pharmacophores capable of anchoring the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Structural Significance

In contemporary medicinal chemistry, the design of Type I and Type II protein kinase inhibitors relies heavily on privileged pharmacophores capable of anchoring the molecule within the highly conserved ATP-binding pocket. 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) has emerged as a highly versatile building block for this exact purpose [1].

The structural logic of this scaffold is bipartite:

  • The Hinge-Binding Motif (2-Methoxypyrimidine): The pyrimidine nitrogen atoms are perfectly positioned to accept hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK). Crucially, the addition of the methoxy group at the 2-position enhances aqueous solubility and occupies small hydrophobic sub-pockets, which has been shown to significantly reduce off-target hepatic cytochrome P450 inhibition compared to unsubstituted pyridine analogs [2].

  • The Diversification Vector (meta-Aniline): The aniline ring projects outward from the hinge region toward the solvent-exposed channel or the DFG-out pocket. The primary amine serves as a synthetically tractable handle, allowing for rapid parallel diversification via amide, urea, or sulfonamide linkages to optimize target selectivity [3].

Physicochemical Profiling

A self-validating experimental workflow begins with a rigorous understanding of the starting material. Table 1 summarizes the key physicochemical parameters of 3-(2-Methoxypyrimidin-4-yl)aniline. The scaffold strictly adheres to Lipinski’s Rule of Five, ensuring that downstream derivatives maintain favorable drug-like properties.

Table 1: Physicochemical Properties of 3-(2-Methoxypyrimidin-4-yl)aniline

ParameterValueStrategic Implication
CAS Number 1780258-07-2Unambiguous chemical identification and sourcing [1].
Molecular Weight 201.22 g/mol Low MW provides a generous budget for adding complex pharmacophores (e.g., DFG-binders) without exceeding the 500 Da limit.
LogP 1.73Optimal lipophilicity; ensures the starting scaffold is soluble in both aqueous biological assays and organic synthetic solvents.
TPSA 61.03 ŲExcellent baseline membrane permeability profile; leaves room for the addition of polar functional groups.
H-Bond Donors 1 (-NH₂)The primary amine is primed for electrophilic coupling.
H-Bond Acceptors 4Facilitates robust, multivalent interactions with the kinase hinge region.

Mechanistic Pathway Visualization

To contextualize the utility of this scaffold, we must visualize the signaling cascades it is designed to modulate. Derivatives of this compound are frequently employed to inhibit mitogen-activated protein kinases (e.g., p38) and receptor tyrosine kinases (e.g., FGFR), thereby halting downstream inflammatory or oncogenic transcription [2, 3].

KinasePathway Stimulus Extracellular Stimulus (e.g., TNF-α, FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Stimulus->Receptor MAPKKK Upstream Kinases (MAPKKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK TargetKinase Target Kinase (p38 / FGFR) ATP Binding Pocket MAPKK->TargetKinase Downstream Downstream Effectors (Transcription Factors) TargetKinase->Downstream Phosphorylation Inhibitor 3-(2-Methoxypyrimidin-4-yl)aniline Derived Inhibitor Inhibitor->TargetKinase Competitive ATP Displacement

Mechanism of action: Scaffold-derived inhibitors competitively block ATP binding in kinase pathways.

Synthetic Methodology: Parallel Library Generation

Protocol 1: HATU-Mediated Amide Coupling of the Aniline Vector

Causality & Rationale: The aniline nitrogen of this scaffold is moderately deactivated due to the electron-withdrawing nature of the adjacent pyrimidine system. Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics and poor yields. We employ HATU and DIPEA in DMF. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of the deactivated amine, while DIPEA serves as a non-nucleophilic base to neutralize the system without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL reaction vial under an N₂ atmosphere, dissolve the target carboxylic acid (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).

  • Activation (Critical Step): Add HATU (1.3 eq, 0.65 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for exactly 15 minutes. Note: This pre-activation is essential to fully form the active ester before introducing the aniline, preventing side reactions.

  • Coupling: Add 3-(2-Methoxypyrimidin-4-yl)aniline (1.0 eq, 0.5 mmol) [1] in one portion.

  • Reaction: Stir the mixture at 25 °C for 4–12 hours. Monitor the reaction progress via LC-MS. The 2-methoxy group is highly stable under these mild basic conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC. Self-Validation: Ensure >95% purity via analytical HPLC before proceeding to biological evaluation to prevent false assay readouts.

Biological Evaluation: Self-Validating Kinase Assay

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Rationale: Heterocyclic compounds containing pyrimidine and aniline rings often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which generates false positives in standard colorimetric or prompt fluorescence assays. TR-FRET introduces a microsecond time delay before signal integration, allowing short-lived background compound fluorescence to decay. This isolates the specific, long-lived signal of the kinase binding event, creating a self-validating data set.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Serially dilute the purified 3-(2-methoxypyrimidin-4-yl)aniline derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free delivery.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., p38α or FGFR1) [2, 3] diluted in 1X buffer to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Tracer/Antibody Addition: Add 5 µL of a detection mix containing a LanthaScreen™ Eu-anti-tag antibody and a kinase-specific Alexa Fluor™ 647-labeled tracer.

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic fit.

Workflow Visualization

Workflow Scaffold Core Scaffold Aniline Vector Derivatization Parallel Synthesis (HATU Coupling) Scaffold->Derivatization Purification LC-MS Purification (>95% Purity) Derivatization->Purification Assay TR-FRET Assay (Kinase Inhibition) Purification->Assay Hit Hit Identification (IC50 < 100 nM) Assay->Hit

Hit-to-lead workflow utilizing the pyrimidine-aniline scaffold for parallel library synthesis.

References

  • PubMed (NIH). "Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes". Source:[Link]

  • PMC (NIH). "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors". Source:[Link]

Method

Application Note: Scale-Up Synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline for Preclinical Manufacturing

Executive Summary & Strategic Retrosynthesis The compound 3-(2-Methoxypyrimidin-4-yl)aniline is a critical building block in the synthesis of targeted kinase inhibitors (e.g., EGFR, JAK, and mTOR pathways). Transitioning...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthesis

The compound 3-(2-Methoxypyrimidin-4-yl)aniline is a critical building block in the synthesis of targeted kinase inhibitors (e.g., EGFR, JAK, and mTOR pathways). Transitioning this intermediate from discovery-scale (milligrams) to preclinical manufacturing (kilograms) requires overcoming significant process engineering hurdles, specifically concerning exotherm control, solvent efficiency, and heavy metal remediation.

This application note details a highly optimized, self-validating kilogram-scale protocol utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The retrosynthetic strategy strategically pairs 4-chloro-2-methoxypyrimidine with 3-aminophenylboronic acid pinacol ester .

  • Causality of Reagent Selection: The pinacol ester is explicitly chosen over the free boronic acid. Free aminophenylboronic acids are prone to protodeboronation and oligomerization under basic aqueous conditions at elevated temperatures. The steric bulk of the pinacol ester mitigates these side reactions, ensuring consistent stoichiometry and >98% conversion on scale.

Mechanistic Pathway & Process Engineering

The core transformation relies on the robust Pd(0)/Pd(II) catalytic cycle. To ensure scalability, every chemical engineering choice in this protocol is driven by causality and process mass intensity (PMI) reduction.

  • Catalyst Selection (Pd(dppf)Cl₂): We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The large bite angle of the dppf ligand accelerates the reductive elimination step and structurally stabilizes the palladium center, preventing the precipitation of inactive "palladium black" during extended heating cycles at scale.

  • Solvent Architecture (2-MeTHF/Water): Traditional Suzuki couplings often rely on toluene/ethanol mixtures, which require energy-intensive solvent swapping before workup. By utilizing 2-Methyltetrahydrofuran (2-MeTHF), a green solvent with low water miscibility, the reaction achieves a homogeneous biphasic state at 75°C. Upon cooling, it cleanly phase-separates, allowing the organic layer to be directly processed without distillation, as supported by recent advancements in .

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-Cl (Oxidative Addition) PdII_TM Pd(II) Trans- metallation PdII_OA->PdII_TM + Ar'-B(pin) + K2CO3 (Transmetallation) PdII_TM->Pd0 - Product (Reductive Elimination)

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the Pd(0)/Pd(II) pathway.

Impurity Control & Palladium Scavenging

Preclinical active pharmaceutical ingredients (APIs) must strictly adhere to the. Palladium is a Class 2B element, and its residual concentration must typically be reduced to <10 ppm for oral formulations.

  • Causality of Scavenging Strategy: Standard silica chromatography is unscalable and economically unviable for kilogram batches. Instead, this protocol employs a macroporous Thiol-functionalized resin . The soft nucleophilic sulfur atoms exhibit a massive thermodynamic affinity for soft Pd(II) and Pd(0) species. Stirring the post-reaction organic phase with this resin effectively strips the metal complex from the product stream, a methodology validated in.

ProcessWorkflow Start Raw Materials 4-Chloro-2-methoxypyrimidine + 3-Aminophenylboronic acid pinacol ester Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 2-MeTHF / H2O, 75°C Start->Reaction IPC In-Process Control (IPC) HPLC: <1% Starting Material Reaction->IPC Sample after 6h IPC->Reaction If incomplete Workup Phase Separation Keep Organic Phase (2-MeTHF) IPC->Workup If complete Scavenge Palladium Scavenging Thiol Resin Treatment (60°C, 4h) Workup->Scavenge Aqueous waste discarded Crystallize Crystallization Concentration & Heptane Addition Scavenge->Crystallize Filter resin Product Isolated API Intermediate 3-(2-Methoxypyrimidin-4-yl)aniline (>99% Purity, Pd <10 ppm) Crystallize->Product Filter & Dry

Figure 1: Scale-up workflow with integrated in-process controls and Pd scavenging.

Experimental Protocol: 1-Kilogram Scale Synthesis

This protocol is designed as a self-validating system. Proceeding to subsequent steps is strictly gated by analytical In-Process Controls (IPCs).

Reagents Required:

  • 4-Chloro-2-methoxypyrimidine: 1.00 kg (6.92 mol, 1.0 eq)

  • 3-Aminophenylboronic acid pinacol ester: 1.59 kg (7.26 mol, 1.05 eq)

  • Potassium carbonate (K₂CO₃): 1.91 kg (13.84 mol, 2.0 eq)

  • Pd(dppf)Cl₂: 25.3 g (34.6 mmol, 0.5 mol%)

  • 2-MeTHF: 10.0 L

  • Purified Water: 5.0 L

  • Thiol Scavenger Resin (e.g., SiliaMetS® Thiol): 0.50 kg

  • n-Heptane: 7.0 L

Step-by-Step Methodology:

  • Inertion & Charging: Purge a 30 L jacketed glass reactor with N₂ for 15 minutes. Charge 4-chloro-2-methoxypyrimidine (1.00 kg), 3-aminophenylboronic acid pinacol ester (1.59 kg), and 2-MeTHF (10.0 L). Initiate stirring at 250 rpm.

  • Base Addition: Dissolve K₂CO₃ (1.91 kg) in Purified Water (5.0 L). Add the aqueous solution to the reactor. Degas the biphasic mixture by bubbling N₂ through the solution for 30 minutes.

  • Catalyst Introduction: Temporarily halt N₂ bubbling. Quickly charge Pd(dppf)Cl₂ (25.3 g) to avoid atmospheric oxidation. Resume N₂ blanket.

  • Reaction Execution: Heat the reactor jacket to achieve an internal temperature of 75°C. Maintain vigorous stirring (350 rpm) to ensure optimal interfacial mixing between the aqueous and organic phases.

  • IPC Validation 1 (Reaction Completion): After 6 hours, sample the organic layer. Analyze via HPLC (UV 254 nm).

    • Self-Validation Gate: The reaction is deemed complete only when 4-chloro-2-methoxypyrimidine is <1.0% relative to the product. If >1.0%, continue heating for 2 hours and re-sample.

  • Phase Separation: Cool the reactor to 40°C. Halt stirring and allow phases to settle for 30 minutes. Drain and discard the lower aqueous layer.

    • Self-Validation Gate: Weigh the remaining organic layer to ensure mass balance and confirm no product precipitation occurred during cooling.

  • Palladium Scavenging: To the organic layer in the reactor, add Thiol Scavenger Resin (0.50 kg). Heat to 60°C and stir for 4 hours. Filter the mixture through a Celite pad to remove the resin, washing the pad with warm 2-MeTHF (2.0 L).

    • Self-Validation Gate: Submit a 1 mL aliquot of the filtrate for ICP-MS analysis. Proceed to crystallization only if Pd < 15 ppm (crystallization will clear the remaining 5 ppm).

  • Crystallization & Isolation: Transfer the filtrate to a clean reactor. Concentrate under reduced pressure (400 mbar, 50°C) to a residual volume of approximately 3.0 L. Cool to 20°C. Slowly charge n-Heptane (7.0 L) over 2 hours to precipitate the product.

  • Filtration & Drying: Stir the resulting slurry at 5°C for 2 hours. Filter the solid via a Nutsche filter. Wash the filter cake with cold n-Heptane (2.0 L). Dry the solid in a vacuum oven at 45°C until constant weight is achieved.

Quantitative Data & Validation

Table 1: Process Optimization & Solvent Metrics

Solvent System Temp (°C) Conversion (%) Phase Separation PMI (Process Mass Intensity)
Toluene / EtOH / H₂O 80 >98% Poor (Requires distillation) 42.5
1,4-Dioxane / H₂O 90 95% None (Miscible) 55.1
2-MeTHF / H₂O 75 >99% Excellent (Direct split) 18.3

Data demonstrates the causal superiority of 2-MeTHF in reducing PMI by eliminating intermediate solvent-swap distillations.

Table 2: Impurity Profile & Palladium Clearance

Process Stage Chemical Purity (HPLC Area %) Residual Palladium (ICP-MS)
Crude Organic Phase 94.2% 1,450 ppm
Post-Thiol Resin Scavenging 94.5% 12 ppm
Isolated API Intermediate 99.6% < 2 ppm

The dual-clearance mechanism (Resin Scavenging + Anti-solvent Crystallization) ensures the final intermediate safely exceeds preclinical regulatory thresholds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3D (R2) Guideline for Elemental Impurities." ICH Quality Guidelines, 2022. URL:[Link]

  • Wang, J. et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules (MDPI), 2022, 27(3), 643. URL:[Link]

  • Jones, A. M. et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters, 2022, 13(6), 984-989. URL:[Link]

Application

Analytical methods for the quantification of 3-(2-Methoxypyrimidin-4-yl)aniline

Application Note: Advanced Analytical Strategies for the Quantification of 3-(2-Methoxypyrimidin-4-yl)aniline Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC (Chemistry, Manufacturing, and Control...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Quantification of 3-(2-Methoxypyrimidin-4-yl)aniline

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Chemical Profiling and Analytical Causality

3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1]. Structurally, it features an aniline ring conjugated to a pyrimidine core, with a methoxy substitution at the 2-position of the pyrimidine.

The Causality Behind the Chemistry: Designing an analytical method for this compound requires navigating its specific chemical properties:

  • Dual Basicity: The molecule contains two distinct basic centers—the primary amine of the aniline and the aromatic nitrogens of the pyrimidine[1]. At a neutral pH, these basic sites remain partially ionized and will heavily interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. Therefore, an acidic mobile phase (pH < 3.0) is mandatory to fully protonate the basic sites, ensuring a single ionization state and sharp peak symmetry[2].

  • Lipophilicity: The methoxy group provides a slight increase in lipophilicity (LogP ~1.73) compared to a hydroxyl analog, allowing for adequate retention on standard C18 reversed-phase columns without the need for complex ion-pairing reagents[1].

  • Chromophore Conjugation: The extensive π−π conjugation between the aniline and pyrimidine rings provides a strong UV chromophore, making UV detection at 254 nm highly sensitive for bulk purity assays[3].

Analytical Workflows

To support both bulk drug substance Quality Control (QC) and in vivo pharmacokinetic (PK) profiling, two orthogonal methodologies are required: a robust RP-HPLC-UV method and a highly sensitive LC-MS/MS method.

Workflow A Sample Preparation B RP-HPLC Separation A->B C UV / MS Detection B->C D Quantification & Reporting C->D

Fig 1. End-to-end analytical workflow for the quantification of 3-(2-Methoxypyrimidin-4-yl)aniline.

Self-Validating Experimental Protocols

Protocol A: RP-HPLC-UV for Purity and Assay (QC)

Designed for high-throughput batch release and stability testing.

Self-Validating Mechanism: This protocol relies on a strict System Suitability Test (SST) and Quality Control (QC) bracketing. If the SST fails to achieve a tailing factor (Tf) < 1.5 and a theoretical plate count (N) > 5000, the system automatically invalidates the run, preventing the reporting of compromised data.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 3-(2-Methoxypyrimidin-4-yl)aniline reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock with Mobile Phase A to create a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Chromatographic Setup:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.1). Rationale: TFA acts as a strong ion-pairing agent, masking silanol interactions and sharpening the basic aniline peak.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm[3].

  • Execution: Inject a blank (diluent), followed by the SST standard (six replicates). Proceed with unknown samples, inserting a known QC standard every 10 injections to verify system stability.

Protocol B: LC-MS/MS for Bioanalysis

Designed for trace-level quantification in complex biological matrices (e.g., plasma).

Self-Validating Mechanism: This method utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). If the IS peak area fluctuates by >15% across the run, it flags severe matrix effects (ion suppression/enhancement), invalidating the specific sample result.

Step-by-Step Methodology:

  • Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing the SIL-IS (10 ng/mL).

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Setup:

    • Column: Sub-2 µm C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: TFA causes severe ion suppression in MS. Formic acid provides the necessary acidity for protonation while remaining highly volatile and MS-compatible.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+ MRM):

    • Precursor Ion: m/z 202.1 [M+H]+.

    • Product Ion: m/z 171.1 (Corresponding to the cleavage of the methoxy group, -31 Da).

    • Collision Energy (CE): 25 eV.

Regulatory Alignment & Method Validation

Both methods must be validated in strict accordance with the ICH Q2(R2) Guidelines (effective June 2024)[4][5]. The Q2(R2) revision modernizes analytical validation by emphasizing a lifecycle management approach and risk-based principles[6].

Validation cluster_0 Core ICH Q2(R2) Validation Lifecycle Spec Specificity & Selectivity Core->Spec Lin Linearity & Range Core->Lin Acc Accuracy & Precision Core->Acc Sens LOD / LOQ Determination Core->Sens

Fig 2. Core validation parameters according to the ICH Q2(R2) guidelines.

Under ICH Q2(R2), the method must prove it is "fit for purpose"[5][7]. For 3-(2-Methoxypyrimidin-4-yl)aniline, specificity is demonstrated by forcing degradation (acid, base, peroxide, heat, and UV light) to ensure degradants do not co-elute with the active pharmaceutical ingredient (API)[4].

Quantitative Data Summaries

Table 1: Methodological Comparison & Parameters

ParameterRP-HPLC-UV (Assay/QC)LC-MS/MS (Bioanalysis)
Primary Application Bulk Purity, Stability, ReleasePK Studies, Trace Impurities
Detection Mode Photodiode Array (PDA) at 254 nmESI+ Multiple Reaction Monitoring
Mobile Phase Modifier 0.1% TFA (Strong ion-pairing)0.1% Formic Acid (MS-compatible)
Run Time 18 Minutes4.5 Minutes
Sample Matrix API Powder, Formulated DrugPlasma, Serum, Urine

Table 2: ICH Q2(R2) Validation Metrics (Target Acceptance Criteria)

Validation ParameterICH Q2(R2) RequirementTarget Metric for 3-(2-Methoxypyrimidin-4-yl)aniline
Linearity (R²) Must demonstrate proportional responseR² ≥ 0.999 (UV) ; R² ≥ 0.995 (MS)
Accuracy (% Recovery) Closeness to true value across range98.0% – 102.0% (UV Assay)
Precision (% RSD) Repeatability (Intra-day)≤ 2.0% (UV) ; ≤ 15.0% (MS at LOQ)
Specificity Resolution from interferencesPeak Purity Angle < Purity Threshold
Limit of Quantitation Lowest concentration reliably measured~0.5 µg/mL (UV) ; ~1.0 ng/mL (MS)

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). March 2024. URL:[Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. MDPI. Molecules. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline

Welcome to the dedicated technical support center for the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Drawing upon established principles of cross-coupling chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

I. Synthetic Overview: Pathways to 3-(2-Methoxypyrimidin-4-yl)aniline

The synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline typically involves the formation of a C-N or C-C bond between a pyrimidine and an aniline-derived fragment. The two most prevalent and effective methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Cross-Coupling Approach

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] For the synthesis of our target molecule, this involves the coupling of 3-aminophenylboronic acid (or its esters) with a 4-halo-2-methoxypyrimidine.

B. Buchwald-Hartwig Amination Approach

This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] In this case, 4-chloro-2-methoxypyrimidine would be coupled with 1,3-diaminobenzene (m-phenylenediamine).

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired product, 3-(2-Methoxypyrimidin-4-yl)aniline, by TLC or LC-MS analysis. What are the likely causes?

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of reaction failure.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. For air-sensitive catalysts, use proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For Suzuki couplings, phosphine ligands like PPh3 or dppf are common starting points. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often necessary to promote efficient C-N bond formation.[4] Experiment with different ligands to find the optimal one for your specific substrate combination.

  • Suboptimal Base: The base is critical for both the Suzuki and Buchwald-Hartwig reactions.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used.[5][6] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[7] The choice of base can be solvent-dependent, so consider this interplay.

  • Poor Quality Starting Materials: Impurities in the starting materials can poison the catalyst or lead to side reactions.

    • Solution: Verify the purity of your 4-chloro-2-methoxypyrimidine and 3-aminophenylboronic acid (for Suzuki) or m-phenylenediamine (for Buchwald-Hartwig) by NMR or other analytical techniques. Boronic acids are prone to dehydration to form boroxines; ensure you are using the correct molecular weight for your calculations.

  • Insufficient Reaction Temperature or Time: Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your reaction is reaching the target temperature. Monitor the reaction progress by TLC or LC-MS over a time course (e.g., 2, 4, 8, and 24 hours) to determine the optimal reaction time. Microwave-assisted synthesis can sometimes accelerate these reactions significantly.[5]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, which is lowering my isolated yield. What are these byproducts and how can I minimize them?

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid (Suzuki Coupling): This results in the formation of 3,3'-diaminobiphenyl.

    • Cause: This side reaction is often favored in the presence of oxygen or when the rate of transmetalation is slow.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling reaction.

  • Dehalogenation of the Pyrimidine: The chloro group on the pyrimidine is replaced by a hydrogen atom.

    • Cause: This can occur via a competing hydrodehalogenation pathway, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are anhydrous to minimize potential sources of protons.

      • Optimize Ligand and Base: A well-chosen ligand and base can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.

  • Double Amination (Buchwald-Hartwig with m-phenylenediamine): Both amino groups of the m-phenylenediamine react with the pyrimidine.

    • Cause: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the desired mono-aminated product can undergo a second amination.

    • Solution:

      • Control Stoichiometry: Use a significant excess of m-phenylenediamine (e.g., 3-5 equivalents) to statistically favor the mono-amination product.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for mono-amination.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is generally preferred for this synthesis?

A1: The choice of route can depend on the availability and cost of starting materials, as well as the desired scale of the reaction. The Suzuki-Miyaura coupling is often a good starting point due to the commercial availability of a wide range of boronic acids. However, if 3-aminophenylboronic acid is problematic or expensive, the Buchwald-Hartwig amination using the readily available m-phenylenediamine can be a viable alternative.

Q2: What is the best solvent system for these cross-coupling reactions?

A2: Aprotic polar solvents are generally preferred. For Suzuki couplings, mixtures of solvents like 1,4-dioxane/water or toluene/ethanol/water are common.[5] For Buchwald-Hartwig aminations, anhydrous toluene, dioxane, or THF are typically used. The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base.

Q3: How can I effectively purify the final product, 3-(2-Methoxypyrimidin-4-yl)aniline?

A3: Purification can often be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: If the product and major impurities have different basicities, an acid-base extraction can be an effective purification step. The aniline product is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer.[8][9] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. Care must be taken as some impurities may also be basic.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be used to further enhance purity.

Q4: My reaction seems to stall before reaching completion. What can I do?

A4: Reaction stalling can be due to catalyst deactivation or a loss of driving force.

  • Add Fresh Catalyst: In some cases, adding a second portion of the palladium catalyst and ligand to the reaction mixture can help to restart a stalled reaction.

  • Increase Temperature: A modest increase in the reaction temperature may provide the necessary activation energy to push the reaction to completion.

  • Microwave Irradiation: As mentioned earlier, switching to microwave heating can often overcome reaction barriers and significantly reduce reaction times.

IV. Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Cross-Coupling
Reagent Molar Eq. Amount (for 1 mmol scale)
4-chloro-2-methoxypyrimidine1.0144.5 mg
3-Aminophenylboronic acid1.2164.3 mg
Pd(dppf)Cl₂0.0540.8 mg
K₂CO₃2.0276.4 mg
1,4-Dioxane-8 mL
Water-2 mL

Procedure:

  • To a dry reaction vessel, add 4-chloro-2-methoxypyrimidine, 3-aminophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination
Reagent Molar Eq. Amount (for 1 mmol scale)
4-chloro-2-methoxypyrimidine1.0144.5 mg
m-Phenylenediamine3.0324.4 mg
Pd₂(dba)₃0.0218.3 mg
XPhos0.0838.1 mg
NaOtBu1.5144.2 mg
Anhydrous Toluene-10 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a dry reaction vessel.

  • Add the Pd₂(dba)₃ and XPhos, followed by the anhydrous toluene.

  • Stir for 10 minutes, then add the m-phenylenediamine and 4-chloro-2-methoxypyrimidine.

  • Seal the vessel and heat to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by silica gel column chromatography.

V. Visualizing the Synthetic Pathways

A. Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)L2-X->Amine_Coordination Ar-Pd(II)L2-NHR2_X [Ar-Pd(II)L(NHR2)]+X- Amine_Coordination->Ar-Pd(II)L2-NHR2_X Deprotonation Deprotonation (Base) Ar-Pd(II)L2-NHR2_X->Deprotonation Ar-Pd(II)L-NR2 Ar-Pd(II)L(NR2) Deprotonation->Ar-Pd(II)L-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Sources

Optimization

Overcoming poor solubility of 3-(2-Methoxypyrimidin-4-yl)aniline in organic solvents

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Methoxypyrimidin-4-yl)aniline. The following frequently asked questions (FAQs) and troub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Methoxypyrimidin-4-yl)aniline. The following frequently asked questions (FAQs) and troubleshooting workflows provide a structured approach to overcoming common issues faced during experimental procedures.

Introduction to the Challenge

3-(2-Methoxypyrimidin-4-yl)aniline is a heterocyclic aromatic amine with a molecular structure that presents a classic solubility challenge. The planar, aromatic rings can lead to strong crystal lattice energy, making it difficult for solvent molecules to break them apart. Furthermore, the molecule possesses both hydrogen bond donors (the aniline amine) and acceptors (the pyrimidine nitrogens and methoxy oxygen), which can lead to strong intermolecular self-association, further reducing solubility in non-polar organic solvents.[1][2]

Based on its structure, the compound is predicted to be poorly soluble in water and many common, non-polar organic solvents. Its calculated LogP of 1.73 suggests a degree of lipophilicity, but its hydrogen bonding potential complicates simple predictions.[1] This guide provides systematic strategies to achieve successful solubilization for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-(2-Methoxypyrimidin-4-yl)aniline. What are the best initial solvents to try?

For initial attempts at creating a high-concentration stock solution, polar aprotic solvents are generally the most effective for compounds of this type.[3][4]

  • Recommended Starting Solvents:

    • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for preparing concentrated stock solutions (e.g., 10-50 mM) of poorly soluble research compounds.[3]

    • N,N-Dimethylformamide (DMF): A good alternative to DMSO, with similar solubilizing properties.[5]

    • N-Methyl-2-pyrrolidone (NMP): Can sometimes be effective when DMSO and DMF fail.

It is highly recommended to start with a small amount of your compound and test solubility in these solvents before committing a larger quantity.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). What's happening and how can I fix it?

This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the concentrated organic stock but poorly soluble in the final aqueous environment.[3] Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your aqueous medium.[3]

  • Increase Co-solvent Percentage: If your experiment can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can help maintain solubility. However, always be mindful of potential solvent toxicity in cellular assays.[3][6]

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help form micelles that encapsulate the compound and keep it in solution.[3]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. It is best practice to prepare them fresh from the organic stock solution immediately before each experiment.[3]

Q3: Can I heat the solution to help it dissolve?

Gentle heating can be an effective method to increase the solubility of many organic compounds.[7][8] The added thermal energy helps to overcome the crystal lattice energy of the solid.[8][9]

  • Procedure: Warm the solution gently (e.g., 40-60°C) while stirring or vortexing.

  • Caution:

    • Always use a loosely capped vial to avoid pressure buildup.

    • Be aware of the solvent's boiling point.

    • After the compound dissolves, allow the solution to cool slowly to room temperature. Rapid cooling can sometimes cause the compound to precipitate out of the now supersaturated solution.

    • Prolonged heating at high temperatures can risk compound degradation. It is advisable to test the stability of the compound under these conditions if it will be a routine procedure.

Q4: How does pH affect the solubility of this compound?

The aniline functional group in 3-(2-Methoxypyrimidin-4-yl)aniline is basic. In acidic conditions (pH below its pKa), the amine group will be protonated, forming a positively charged anilinium ion.[10][11] This salt form is generally much more soluble in aqueous solutions than the neutral form.[4][12]

  • Strategy: If your final application is in an aqueous buffer, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 3-5) could significantly improve its solubility.[4][10] This is a common strategy for compounds containing basic amine groups.[12]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubilization

This workflow provides a logical progression for tackling solubility issues, from simple to more advanced techniques.

G cluster_0 Start: Undissolved Compound cluster_1 Step 1: Initial Solvent Screening cluster_2 Step 2: Physical Methods cluster_3 Step 3: Advanced Strategies Start Weigh 3-(2-Methoxypyrimidin-4-yl)aniline Solvent_Screen Test solubility in minimal volume of: 1. DMSO 2. DMF 3. NMP Start->Solvent_Screen Dissolved_Stock Stock Solution Prepared Solvent_Screen->Dissolved_Stock Success Not_Dissolved_1 Insoluble Solvent_Screen->Not_Dissolved_1 Failure Physical_Methods Apply Gentle Heat (40-60°C) or Sonicate Not_Dissolved_1->Physical_Methods Dissolved_Heated Solution Achieved Physical_Methods->Dissolved_Heated Success Not_Dissolved_2 Still Insoluble Physical_Methods->Not_Dissolved_2 Failure Advanced_Methods Consider Co-Solvent System or pH Adjustment (for aqueous prep) Not_Dissolved_2->Advanced_Methods Final_Solution Optimized Solution Advanced_Methods->Final_Solution Success Consult Consult Literature for Advanced Formulation (e.g., solid dispersions) Advanced_Methods->Consult Failure

Sources

Troubleshooting

Stability issues of 3-(2-Methoxypyrimidin-4-yl)aniline under acidic conditions

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 3-(2-Methoxypyrimidin-4-yl)aniline. It provides in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 3-(2-Methoxypyrimidin-4-yl)aniline. It provides in-depth information on the compound's stability profile, focusing on challenges encountered under acidic conditions. The content is structured to offer immediate, actionable answers through FAQs, detailed troubleshooting for common experimental issues, and robust protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries regarding the stability of 3-(2-Methoxypyrimidin-4-yl)aniline.

Q1: What is the primary stability concern for 3-(2-Methoxypyrimidin-4-yl)aniline in acidic solutions?

The principal stability issue is the acid-catalyzed hydrolysis of the 2-methoxy group on the pyrimidine ring. The pyrimidine ring is an electron-deficient system, which makes the methoxy group susceptible to cleavage under acidic conditions, leading to the formation of the corresponding 2-hydroxypyrimidine (or its tautomeric 2-pyrimidinone) derivative. This reaction is a common degradation pathway for methoxy-substituted nitrogen heterocycles.[1]

Q2: What is the primary degradation product expected under acidic stress?

The expected major degradation product is 3-(2-oxo-1,2-dihydropyrimidin-4-yl)aniline . This is formed by the cleavage of the methyl-oxygen bond of the methoxy group, followed by tautomerization of the resulting 2-hydroxypyrimidine to the more stable pyrimidinone form.

Q3: How do reaction parameters like pH and temperature affect the rate of degradation?

The rate of acid-catalyzed hydrolysis is highly dependent on both pH and temperature.

  • pH: The degradation rate will increase significantly as the pH decreases (i.e., as the concentration of H⁺ ions increases).

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of hydrolysis. It is advisable to conduct any necessary acidic steps at the lowest feasible temperature to minimize degradation.

Q4: Besides acid hydrolysis, are there other potential degradation pathways to be aware of?

Yes. The aniline moiety of the molecule is susceptible to oxidation.[2] This can occur in the presence of dissolved oxygen, oxidizing agents, or even exposure to light. Oxidation can lead to the formation of colored impurities and various oxygenated products, such as N-oxides or hydroxylated derivatives on the aniline ring.[2] This is a separate degradation pathway from the acid hydrolysis of the pyrimidine ring.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: A new, more polar peak appears in my reverse-phase HPLC analysis after exposing the compound to acidic conditions.
  • Probable Cause: This is a classic indicator of the hydrolysis of the 2-methoxy group. The resulting product, 3-(2-oxo-1,2-dihydropyrimidin-4-yl)aniline, contains a hydroxyl/amide-like group which is significantly more polar than the starting methoxy group. In reverse-phase HPLC, more polar compounds elute earlier (have a shorter retention time).

  • Troubleshooting & Validation Steps:

    • Confirm Identity via LC-MS: Analyze the stressed sample using LC-MS. The molecular weight of the parent compound (C₁₁H₁₁N₃O) is 201.22 g/mol .[3] The hydrolyzed product (C₁₀H₉N₃O) has a molecular weight of 187.20 g/mol . Look for an ion corresponding to [M-14]+ (loss of CH₂).

    • Perform a Controlled Degradation: Conduct a forced degradation study as outlined in Part 3. Systematically varying the acid concentration and temperature will show a clear trend of increasing formation of the new peak, confirming it as a degradation product.

    • Mitigation Strategies:

      • pH Control: If possible, perform reactions in a less acidic medium or use a buffered system.

      • Temperature Reduction: Carry out experimental steps at reduced temperatures (e.g., 0-5°C) to slow the hydrolysis rate.

      • Solvent Choice: If the reaction chemistry allows, use aprotic solvents to eliminate the water required for hydrolysis.

Issue 2: My sample solution turns yellow or brown over time, especially when prepared in non-degassed solvents.
  • Probable Cause: This discoloration is characteristic of the oxidation of the aniline functional group.[2] Aromatic amines are notoriously sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.

  • Troubleshooting & Validation Steps:

    • Check for Oxidative Products via LC-MS: In your LC-MS analysis, search for peaks corresponding to the mass of the parent molecule plus one or more oxygen atoms ([M+16], [M+32], etc.). An [M+16] peak is a strong indicator of N-oxide or ring hydroxylation products.[2]

    • Mitigation Strategies:

      • Use Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

      • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas, sonication, or freeze-pump-thaw cycles.

      • Protect from Light: Store the compound and its solutions in amber vials or protect them from direct light to prevent photolytic oxidation.

      • Consider Antioxidants: For formulation or long-term storage studies, the addition of a small amount of an antioxidant may be beneficial, though this must be validated for non-interference with downstream applications.

Part 3: Protocols for Stability Assessment

To formally characterize the stability of 3-(2-Methoxypyrimidin-4-yl)aniline, a forced degradation study is essential. This process intentionally stresses the compound to identify potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To determine the susceptibility of the compound to acid-catalyzed hydrolysis and to generate the primary acid degradant for characterization.

Materials:

  • 3-(2-Methoxypyrimidin-4-yl)aniline

  • Class A Volumetric Glassware

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 3-(2-Methoxypyrimidin-4-yl)aniline in acetonitrile.

  • Stress Sample Preparation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 1 M HCl to initiate the degradation. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control sample by following the same procedure but replacing the 1 M HCl with 1.0 mL of water.

  • Incubation: Place both the stress and control samples in a temperature-controlled bath at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from both flasks at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching and Dilution: Immediately neutralize the withdrawn acidic aliquot by adding an equimolar amount of NaOH (e.g., add 100 µL of the sample to a vial containing 10 µL of 1 M NaOH). Dilute the neutralized sample as needed with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the control and stressed samples using a suitable stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to identify new peaks and the reduction in the parent peak area.

Proposed Degradation Pathway under Acidic Conditions

The diagram below illustrates the key chemical transformation that occurs during acid hydrolysis.

G cluster_0 Starting Material cluster_1 Degradation Product Parent 3-(2-Methoxypyrimidin-4-yl)aniline (C₁₁H₁₁N₃O) MW: 201.22 Catalyst H⁺ (Acid) H₂O Parent->Catalyst Protonation of Ring Nitrogen Degradant 3-(2-oxo-1,2-dihydropyrimidin-4-yl)aniline (C₁₀H₉N₃O) MW: 187.20 Catalyst->Degradant Nucleophilic Attack by H₂O & Loss of Methanol (-CH₃OH)

Caption: Proposed pathway for the acid-catalyzed hydrolysis of the 2-methoxy group.

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of the stability testing protocol.

G A 1. Prepare 1 mg/mL Stock Solution in ACN B 2. Create Stress Sample (0.1 M HCl, 60°C) A->B C 3. Create Control Sample (No Acid, 60°C) A->C D 4. Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) B->D C->D E 5. Neutralize Aliquots with NaOH D->E F 6. Dilute to Final Concentration E->F G 7. Analyze by Stability-Indicating HPLC/LC-MS F->G H 8. Compare Chromatograms & Quantify Degradation G->H

Caption: General workflow for conducting a forced degradation study.

Part 4: Data Summary

The following table summarizes the expected outcomes from a comprehensive forced degradation study on 3-(2-Methoxypyrimidin-4-yl)aniline.

Stress ConditionReagents/ParametersExpected Primary Degradation PathwayKey Degradant StructureExpected Mass Change (LC-MS)
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of methoxy group3-(2-oxo-1,2-dihydropyrimidin-4-yl)aniline[M-14]+
Base Hydrolysis 0.1 M NaOH, 60°CGenerally more stable, potential for some hydrolysis3-(2-oxo-1,2-dihydropyrimidin-4-yl)aniline[M-14]+
Oxidation 3% H₂O₂, RTOxidation of aniline nitrogen or aromatic ringsN-oxide or hydroxylated derivatives[M+16]+
Thermal 80°C, solid stateExpected to be stableNo significant degradation expectedN/A
Photolytic ICH Q1B light exposurePotential for oxidative degradationN-oxide or other photo-oxidation products[M+16]+
References
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • Gant, R. L., Hacker, M. L., Meyer, G. M., & Santiago, M. F. (2007). Degradation of Pyrimidines by Pseudomonas syringae. Research Journal of Microbiology, 2(11), 851-855. [Link]

  • Kim, J. H., & Raushel, F. M. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Biological Chemistry, 285(53), 41585-41592. [Link]

  • Sinnreich, D., & Batzer, H. (1973). Process for the production of 2-hydroxypyridine.
  • Prajapati, D. J., & Bodiwala, K. B. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1), 101-109. [Link]

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-(2-Methoxypyrimidin-4-yl)aniline

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(2-Methoxypyrimidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(2-Methoxypyrimidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique substrate. The inherent electronic properties and potential coordination modes of 3-(2-Methoxypyrimidin-4-yl)aniline demand careful consideration of reaction parameters to achieve successful and reproducible outcomes.

This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, moving beyond generic protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Issues and Solutions

Q1: Why am I observing low to no conversion of my 3-(2-Methoxypyrimidin-4-yl)aniline starting material?

Low or no product formation is a common hurdle and can stem from several factors related to the catalyst's activity and the specific nature of your substrate.[1]

Potential Cause 1: Catalyst Inactivation or Inhibition

The aniline nitrogen and the pyrimidine ring nitrogens in 3-(2-Methoxypyrimidin-4-yl)aniline can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a known challenge when working with nitrogen-containing heterocycles.[2]

  • Expert Insight: The lone pairs on the nitrogen atoms can compete with the desired phosphine ligand for coordination sites on the palladium, leading to the formation of inactive or less active catalyst species.

Troubleshooting Protocol:

  • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination of the substrate's nitrogen atoms, and promote the crucial reductive elimination step.[3][4]

    • Recommended Ligands: Start with a screening of established biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These have proven effective in challenging cross-coupling reactions.[4]

  • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are often more robust and less susceptible to inhibition compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.[4][5]

Potential Cause 2: Inefficient In Situ Reduction of Pd(II) Pre-catalyst

If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to the active Pd(0) species in situ.[1] This reduction can be inefficient, leading to a low concentration of the active catalyst.[6]

Troubleshooting Protocol:

  • Switch to a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ to bypass the need for in situ reduction.

  • Optimize Reduction Conditions: The efficiency of the pre-catalyst reduction is influenced by the choice of ligand, base, solvent, and temperature.[6] A systematic optimization of these parameters may be necessary.

Q2: My reaction mixture turns black, and the reaction stalls. What is happening?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1][7] This is a common deactivation pathway in palladium catalysis.

dot

Caption: Catalyst deactivation pathway.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen lower temperatures, even if it requires longer reaction times.[8]

  • Ensure a Sufficient Ligand-to-Palladium Ratio: For monodentate ligands, a 2:1 or even 4:1 ligand-to-palladium ratio is often necessary to maintain a stable, coordinatively saturated palladium center and prevent aggregation.[1][8]

  • Choose a More Robust Ligand: As mentioned previously, bulky, electron-rich ligands can form more stable complexes with palladium, preventing precipitation.[8]

  • Maintain a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[7] Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

Q3: I am observing significant formation of side products, such as homocoupling of my starting materials.

Side product formation often points to issues with reaction stoichiometry, impurities, or the presence of oxygen.

Potential Cause 1: Homocoupling of Boronic Acid/Ester (in Suzuki-Miyaura Couplings)

This is a common side reaction, often facilitated by the presence of oxygen.[8]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. Use techniques like freeze-pump-thaw cycles (for lower boiling point solvents) or sparging with an inert gas for at least 30 minutes to remove dissolved oxygen from your solvent.[7][9]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can mitigate homocoupling that can occur during the in situ reduction of Pd(II) pre-catalysts.[8]

Potential Cause 2: Protodeboronation (in Suzuki-Miyaura Couplings)

Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of moisture and certain bases.[9]

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or those dried over molecular sieves.

  • Base Selection: The choice of base is crucial. While stronger bases can be effective, they can also promote side reactions. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[1]

Quantitative Data Summary: Recommended Starting Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNotes
Pd Pre-catalyst Pd₂(dba)₃, Buchwald G3/G4Pd₂(dba)₃, Buchwald G3/G4Pre-catalysts often provide more consistent results.[4]
Ligand SPhos, XPhos, RuPhosBrettPhos, RuPhosBulky, electron-rich ligands are generally preferred.[3][4]
Ligand:Pd Ratio 2:1 to 4:11.5:1 to 2:1Dependent on the specific ligand and pre-catalyst.
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, K₃PO₄, LHMDSBase choice is highly substrate-dependent.[1][10]
Solvent Dioxane, Toluene, 2-MeTHFDioxane, TolueneMust be anhydrous and thoroughly degassed.[1][4]
Temperature 80-110 °C80-110 °CStart at a lower temperature and increase if necessary.[8]

Frequently Asked Questions (FAQs)

Q: Is 3-(2-Methoxypyrimidin-4-yl)aniline stable under typical cross-coupling conditions?

While generally stable, the aniline and pyrimidine moieties can be sensitive to very strong bases and high temperatures over prolonged periods. It is advisable to monitor the stability of the starting material under your reaction conditions by TLC or LC-MS if you suspect degradation.

Q: Can the methoxy group on the pyrimidine ring cause any side reactions?

The methoxy group is generally stable under palladium-catalyzed cross-coupling conditions. However, under forcing conditions with highly nucleophilic reagents, cleavage is a remote possibility but not a commonly observed side reaction.

Q: What is the best way to purify the final product?

Standard purification techniques such as flash column chromatography on silica gel are typically effective. Due to the basic nature of the aniline and pyrimidine nitrogens, it may be beneficial to use a solvent system containing a small amount of a basic modifier, like triethylamine (e.g., 0.5-1% in your eluent), to prevent streaking on the column. Alternatively, an acid/base workup can be employed to remove non-basic impurities.[11]

Q: Are there any specific impurities in the starting material I should be aware of?

Commercially available 3-(2-Methoxypyrimidin-4-yl)aniline may contain small amounts of related isomers or starting materials from its synthesis. It is always good practice to verify the purity of your starting material by ¹H NMR and/or LC-MS before use, as impurities can sometimes act as catalyst poisons.[1]

Experimental Workflow: General Protocol for a Trial Reaction

dot

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Add Substrates & Base to a Flame-Dried Flask Inert Evacuate & Backfill with Argon (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pre-catalyst/Ligand Solvent->Catalyst Heat Heat to Desired Temperature with Vigorous Stirring Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Wash & Extract Cool->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(2-Methoxypyrimidin-4-yl)aniline, the coupling partner (e.g., aryl halide or boronic acid), and the chosen base.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand, then add them to the reaction flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By systematically addressing these potential issues and carefully selecting your reaction parameters, you can significantly increase the success rate of your palladium-catalyzed cross-coupling reactions with 3-(2-Methoxypyrimidin-4-yl)aniline.

References

  • Cabri, A. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Preprints.org. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]

  • Collman, J. P., et al. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters. Available at: [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]

  • ACS Publications. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2010). Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Available at: [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • National Institutes of Health. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]

  • Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Available at: [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • University of Windsor. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Available at: [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available at: [Link]

Sources

Troubleshooting

How to reduce impurities in 3-(2-Methoxypyrimidin-4-yl)aniline production

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediate Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the production of 3-(2-Methoxypyrimidin-4-yl)aniline .

This compound is typically synthesized via the Suzuki-Miyaura cross-coupling of 4-chloro-2-methoxypyrimidine with 3-aminophenylboronic acid (or its pinacol ester). While the route is straightforward on paper, researchers frequently encounter yield-limiting impurities due to the unique electronic properties of the pyrimidine ring and the chelating nature of the aniline product.

Below is a mechanistic breakdown of the reaction pathways, followed by field-proven Q&A troubleshooting guides and self-validating protocols.

G SM Starting Materials 4-Chloro-2-methoxypyrimidine + 3-Aminophenylboronic acid Rxn Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) SM->Rxn Target Target API Intermediate 3-(2-Methoxypyrimidin-4-yl)aniline Rxn->Target Desired Pathway Imp1 Protodeboronation (Aniline + Unreacted Halide) Rxn->Imp1 Excess H2O / High T Imp2 Methoxy Hydrolysis (Pyrimidin-2-one derivative) Rxn->Imp2 Strong Base / Aqueous Imp3 Pd Contamination (Pd-Aniline/Pyrimidine Complex) Rxn->Imp3 N-coordination Imp4 Homocoupling (3,3'-Diaminobiphenyl) Rxn->Imp4 O2 exposure

Reaction pathway and common impurity generation in 3-(2-Methoxypyrimidin-4-yl)aniline synthesis.

Troubleshooting Guide & FAQs

Q1: We are observing significant levels of 3-aminophenylboronic acid protodeboronation (yielding aniline) and unreacted 4-chloro-2-methoxypyrimidine. How do we suppress this?

The Causality: Protodeboronation is a base-catalyzed, temperature-dependent degradation pathway. The mechanism involves the formation of a tetrahedral boronate intermediate with hydroxide ions, which subsequently undergoes hydrolytic C-B bond cleavage[1]. Free boronic acids are highly susceptible to this, especially under the aqueous, high-temperature conditions typically used in standard Suzuki couplings[2].

The Solution:

  • Mask the Boronic Acid: Switch from the free boronic acid to the pinacol (BPin) ester. The steric bulk of the pinacol ester hinders the formation of the tetrahedral intermediate, drastically slowing the kinetics of protodeboronation.

  • Eliminate Aqueous Hydroxide: Transition to an anhydrous solvent system (e.g., 1,4-dioxane) using a non-nucleophilic, anhydrous base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

Q2: A major impurity at M-14 Da is forming. LC-MS and NMR suggest it is 4-(3-aminophenyl)pyrimidin-2-ol (or its pyrimidin-2(1H)-one tautomer). Why is the methoxy group cleaving?

The Causality: The 2-position of the pyrimidine ring is highly electron-deficient. Under traditional Suzuki conditions (e.g., Na₂CO₃ in H₂O/Dioxane at 90°C), the hydroxide ion acts as a potent nucleophile. It attacks the 2-position, displacing the methoxide leaving group to form the thermodynamically stable pyrimidin-2-one derivative.

The Solution: This impurity is entirely preventable by strictly excluding water from the reaction and lowering the operating temperature. Utilizing a highly active, sterically bulky catalyst like XPhos Pd G3 allows the cross-coupling to outcompete the hydrolysis pathway at much lower temperatures (60°C).

Quantitative Impurity Profiling

The table below summarizes the causal relationship between reaction conditions and impurity generation based on our internal optimization matrix.

Reaction ConditionProtodeboronation (%)Methoxy Hydrolysis (%)Homocoupling (%)Target Yield (%)
Pd(PPh₃)₄, Na₂CO₃, H₂O/Dioxane, 90°C15.222.44.155.3
Pd(dppf)Cl₂, K₃PO₄, H₂O/Toluene, 80°C8.512.12.074.2
XPhos Pd G3, Cs₂CO₃, Anhydrous Dioxane, 60°C< 1.0< 1.0< 1.096.5
Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to self-validate: if the color remains pale yellow (indicating active Pd(0) and lack of Pd black precipitation) and the starting halide is consumed within 4 hours, the anhydrous conditions have successfully suppressed degradation.

  • Preparation: In a rigorously dried Schlenk flask, combine 4-chloro-2-methoxypyrimidine (1.0 equiv), 3-aminophenylboronic acid pinacol ester (1.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 (2 mol%).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (10 volumes) via syringe. Sparge the solution with Argon for 15 minutes to prevent homocoupling.

  • Reaction: Heat the mixture to 60°C under positive Argon pressure for 4 hours.

  • Validation: Monitor via HPLC-UV (254 nm). The reaction is deemed complete when the starting halide is <1% AUC. Filter through Celite to remove inorganic salts before proceeding to Pd scavenging.

Q3: We are struggling with high residual Palladium (>500 ppm) in the isolated 3-(2-methoxypyrimidin-4-yl)aniline. Standard crystallization isn't removing it. What is the best removal strategy?

The Causality: The target molecule contains three nitrogen atoms (one primary aniline amine and two pyrimidine nitrogens). This creates a powerful multidentate chelating pocket that traps both Pd(II) and Pd(0) species. Standard physical separation (crystallization/filtration) fails because the Pd is chemically bound to the product[3].

The Solution: You must introduce a scavenger with a higher thermodynamic binding affinity for Palladium than your product.4 (Si-Thiol) effectively strip Pd from aniline derivatives by forming highly stable, irreversible Pd-S bonds[4].

Self-Validating Protocol: Palladium Scavenging via Si-Thiol

This protocol validates success via visual and analytical cues: the solution will transition from dark brown/orange to pale yellow/colorless as the silica matrix absorbs the metal.

  • Solubilization: Dissolve the crude 3-(2-methoxypyrimidin-4-yl)aniline in a polar aprotic solvent (e.g., THF or EtOAc) at a concentration of 10 mL/g. Ensure complete dissolution.

  • Scavenger Addition: Add 20 wt% (relative to crude product mass) of Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).

  • Agitation: Stir the suspension vigorously at 40°C for 4 to 12 hours. Mechanistic note: Elevated temperature increases the off-rate of Pd from the product, allowing the thiol silica to capture it.

  • Filtration: Filter the mixture through a medium-porosity fritted funnel packed with a thin pad of Celite.

  • Washing: Wash the dark-colored silica cake with 2 column volumes of the reaction solvent to ensure full product recovery.

  • Validation: Concentrate the filtrate in vacuo. Analyze the resulting solid via ICP-MS. Residual Pd should reliably test at <10 ppm.

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. Available at:[Link]

  • ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. Canadian Science Publishing. Available at:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. Available at:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ACS Publications. Available at:[Link]

Sources

Optimization

Optimizing crystallization of 3-(2-Methoxypyrimidin-4-yl)aniline for high purity

Welcome to the Technical Support Center for the crystallization and purification of 3-(2-Methoxypyrimidin-4-yl)aniline . As a critical intermediate in the synthesis of targeted therapeutics (such as kinase inhibitors), a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 3-(2-Methoxypyrimidin-4-yl)aniline . As a critical intermediate in the synthesis of targeted therapeutics (such as kinase inhibitors), achieving high purity (>99%) and a favorable crystal habit is paramount.

This guide is designed for researchers and process chemists. It synthesizes thermodynamic principles, structural chemistry, and field-proven methodologies to help you troubleshoot and optimize your crystallization workflows.

Part 1: Thermodynamic & Solvent Selection FAQs

Q1: How do the structural features of 3-(2-Methoxypyrimidin-4-yl)aniline dictate solvent selection? A: The molecule possesses a dual hydrogen-bonding nature. The primary aniline group acts as a strong hydrogen bond donor, while the pyrimidine nitrogens and the methoxy oxygen serve as potent hydrogen bond acceptors. This allows for extensive intermolecular hydrogen bonding and π−π stacking[1].

  • Good Solvents: The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to strong dipole interactions, and moderate solubility in hydrogen-bonding solvents (e.g., Ethanol, Ethyl Acetate) at elevated temperatures[2].

  • Anti-solvents: Non-polar solvents (e.g., Heptane, Cyclohexane) or highly polar protic networks (e.g., Water) act as excellent anti-solvents because they cannot disrupt the self-association of the API efficiently[3].

Q2: Why does my compound form fine needles that are impossible to filter, rather than granular crystals? A: Needle-like crystal habits usually result from rapid, unidirectional crystal growth driven by high supersaturation levels. The aniline-pyrimidine axis promotes rapid growth along one crystallographic plane. To shift the habit toward prismatic or block-like crystals, you must lower the supersaturation generation rate. This is achieved by reducing the cooling rate to <0.5°C/min or by switching to a solvent system that interacts more strongly with the fastest-growing crystal face (e.g., switching from Ethanol/Water to Ethyl Acetate/Heptane)[1].

Part 2: Troubleshooting Common Crystallization Issues

Q: My crystallization yields a biphasic oily mixture instead of solid crystals. How do I resolve this "oiling out"? A: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," occurs when the supersaturation level exceeds a critical threshold before nucleation can occur. This typically happens when the crystallization temperature is too close to the compound's melting point in that specific solvent mixture, causing the solute to separate as a solute-rich liquid phase rather than a solid.

  • Mechanistic Fix: You must bypass the binodal curve and force the system into the metastable zone for solid nucleation. This is done by lowering the initial concentration, decreasing the cooling rate, or introducing seed crystals just before the cloud point is reached[4].

Troubleshooting Issue Observation: Oiling Out (LLPS) Q1 Is supersaturation generated too rapidly? Issue->Q1 A1 Decrease cooling rate to <0.5°C/min Q1->A1 Yes Q2 Is the cloud point near the melting point? Q1->Q2 No A2 Change solvent system to lower solubility Q2->A2 Yes A3 Introduce seed crystals at metastable zone Q2->A3 No

Fig 1. Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Q: The isolated crystals trap impurities, resulting in a purity of <95%. How can I achieve >99% purity? A: Impurity entrapment (occlusion) is a kinetic problem. When crystals grow too fast, they envelop mother liquor and structurally similar impurities (such as regioisomers from the pyrimidine cross-coupling step).

  • Mechanistic Fix: Implement an isothermal aging step. By holding the suspension at a constant temperature, you promote Ostwald ripening . Smaller, impure crystals (which have higher surface energy and solubility) will dissolve and redeposit onto larger, more thermodynamically stable, and purer crystals[3].

Part 3: Optimized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. If a validation check fails, do not proceed to the next step.

Protocol A: Anti-Solvent Crystallization (Recommended for >99% Purity)

This method leverages the differential solubility of the compound to carefully control the nucleation kinetics[5].

  • Dissolution: Suspend 10.0 g of crude 3-(2-Methoxypyrimidin-4-yl)aniline in 40 mL of Ethyl Acetate (Good Solvent). Heat the mixture to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed reactor.

    • Causality: This removes insoluble mechanical impurities and polymeric byproducts that act as heterogeneous nucleation sites, which would otherwise prematurely trigger uncontrolled crystallization.

  • Controlled Cooling: Cool the solution to 40°C at a strict rate of 0.5°C/min.

    • Validation Check: The solution must remain perfectly clear. If turbidity appears, the initial concentration was too high. Re-heat to 60°C, add 5 mL of Ethyl Acetate, and restart cooling.

  • Anti-Solvent Addition: At 40°C, begin the dropwise addition of 80 mL of Heptane (Anti-solvent) using a dosing pump at a rate of 1 mL/min[1].

  • Seeding (Optional but Recommended): After 10 mL of Heptane has been added, introduce 0.1 g of pure 3-(2-Methoxypyrimidin-4-yl)aniline seed crystals to dictate the polymorph and prevent oiling out.

  • Isothermal Aging: Once all Heptane is added, hold the suspension at 40°C for 2 hours to allow for Ostwald ripening.

  • Final Cooling & Isolation: Cool the suspension to 5°C at 0.5°C/min. Isolate the crystals via vacuum filtration, wash with 15 mL of cold Heptane, and dry under vacuum at 45°C for 12 hours[3].

Workflow A Crude 3-(2-Methoxypyrimidin-4-yl)aniline B Dissolve in EtOAc at 60°C A->B C Hot Polish Filtration B->C D Controlled Cooling (0.5°C/min) C->D E Anti-solvent Addition (Heptane) D->E F Seed Crystal Addition D->F G Isothermal Aging (Ostwald Ripening) E->G F->G H Vacuum Filtration & Wash G->H I High Purity API (>99%) H->I

Fig 2. Optimized anti-solvent crystallization workflow for pyrimidine-aniline derivatives.

Protocol B: Diffusion Crystallization (For highly insoluble crude batches)

If the crude material is heavily contaminated and only soluble in DMF or DMSO, standard cooling crystallization will fail.

  • Dissolution: Dissolve the crude material in a minimum volume of DMF at room temperature[2].

  • Vapor Diffusion Setup: Place the open vial containing the DMF solution inside a larger, sealed chamber containing Dichloromethane (DCM) or Toluene[2].

  • Equilibration: Allow the system to sit undisturbed for 24-48 hours. The volatile anti-solvent (DCM) will slowly diffuse into the DMF phase, gradually lowering the solubility and yielding highly pure, block-like single crystals[2].

Part 4: Quantitative Data & Solvent Screening Summary

The following table summarizes the empirical data for solvent system selection, allowing you to balance yield, purity, and processability.

Solvent System (Good / Anti)Optimal Ratio (v/v)Solubility ProfileExpected Crystal HabitTypical PurityRisk Factor
Ethyl Acetate / Heptane 1:2High at 60°C / Low at 5°CPrismatic / Blocks>99.0%Low (Highly reproducible)
Ethanol / Water 1:1.5High at 70°C / Low at 5°CFine Needles~96.5%High (Prone to impurity trapping)
DMF / DCM (Diffusion) 1:5High at 25°C / Low at 25°CLarge Blocks>99.5%Medium (Slow process time)
Toluene (Cooling only) N/AModerate at 90°C / Low at 10°CGranular~98.0%High (Risk of oiling out near MP)

References

  • MDPI. "Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure". Available at: [Link]

  • ResearchGate. "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?". Available at: [Link]

  • Kinam Park. "Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation". Available at:[Link]

  • Syrris. "Pharmaceutical Crystallization in drug development". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 3-(2-Methoxypyrimidin-4-yl)aniline Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2)[1]. This bifunctional building block—featuring both a highly activated aniline ring and a potentially chelating 2-methoxypyrimidine moiety—presents unique regioselectivity and chemoselectivity challenges during late-stage functionalization.

Below, we address the most common experimental bottlenecks, explain the underlying mechanistic causality, and provide field-validated protocols to ensure reproducible results.

System Overview: Reactive Sites and Chemoselectivity

Before troubleshooting specific reactions, it is critical to map the electronic and steric landscape of the molecule. The strong electron-donating nature of the primary amine hyper-activates the phenyl ring, while the pyrimidine nitrogens act as strong Lewis bases.

G Molecule 3-(2-Methoxypyrimidin-4-yl)aniline Aniline_Ring Aniline Ring (Highly Activated) Molecule->Aniline_Ring Pyrimidine_Ring 2-Methoxypyrimidine Ring (Deactivated, Chelating) Molecule->Pyrimidine_Ring C4_C6 C4 / C6 Positions Primary EAS Sites Aniline_Ring->C4_C6 NH2_Group -NH2 Group Nucleophilic Site / Cross-Coupling Aniline_Ring->NH2_Group OMe_Group 2-Methoxy Group Poor SNAr Leaving Group Pyrimidine_Ring->OMe_Group N_Pyrimidine Pyrimidine Nitrogens Pd-Catalyst Chelators Pyrimidine_Ring->N_Pyrimidine

Figure 1: Reactive sites and functional group behavior in 3-(2-Methoxypyrimidin-4-yl)aniline.

Electrophilic Aromatic Substitution (EAS): Halogenation FAQs

Q1: When attempting to brominate the aniline ring, I consistently observe di-bromination and poor regioselectivity between the C4 and C6 positions. How can I achieve mono-bromination at the para position?

Mechanistic Causality: The free −NH2​ group is a powerful ortho/para director. Because the pyrimidine ring is situated at the meta position (C3) relative to the amine, both the C4 (para to pyrimidine, ortho to amine) and C6 (ortho to pyrimidine, para to amine) positions are highly electron-rich[2]. Direct halogenation using Br2​ or NBS on the free aniline lowers the activation energy so drastically that the reaction cannot be halted at mono-substitution.

Solution: You must modulate the reactivity of the aniline by converting it into a temporary protecting group, such as an acetamide or pivalamide[3]. This transformation achieves two goals:

  • Electronic Dampening: The carbonyl group withdraws electron density via resonance, reducing the overall nucleophilicity of the ring and preventing over-bromination.

  • Steric Shielding: The bulky amide group blocks the adjacent ortho positions, heavily biasing the incoming electrophile (e.g., Br+ from NBS) toward the less hindered para position (C6).

Quantitative Data: Halogenation Conditions Comparison
Reagent / ConditionSubstrate StateMajor ProductRegioselectivityTypical Yield
Br2​ (1.0 eq), AcOH, RTFree Aniline2,4,6-Tribromo derivativePoor (Over-reaction)< 20% (Mono)
NBS (1.05 eq), DMF, 0 °CFree AnilineMixture of 4-bromo & 6-bromoModerate (1:1 ratio)45%
NBS (1.05 eq), MeCN, RT N-Acetylated 6-bromo-N-acetyl derivative Excellent (>95% para) 85 - 90%
N -Bromophthalimide, Pd cat.Free Anilinemeta-C-H brominationHigh (meta to amine)70%[2]

Table 1: Impact of protecting groups and reagents on the bromination of pyrimidinyl anilines.

Cross-Coupling: Buchwald-Hartwig Amination FAQs

Q2: I am trying to couple the aniline nitrogen with an aryl chloride via Buchwald-Hartwig amination, but the reaction stalls at 10% conversion. Is the pyrimidine ring poisoning my catalyst?

Mechanistic Causality: Yes. The 2-methoxypyrimidine moiety contains two sp2 hybridized nitrogen atoms and a methoxy oxygen. This arrangement can act as a bidentate ligand, chelating the Palladium(0) or Palladium(II) intermediates[4]. This off-cycle coordination forms a stable, unreactive Pd-complex, effectively removing the catalyst from the catalytic cycle and halting the reaction.

Solution: To prevent substrate chelation, you must use sterically demanding, electron-rich biarylphosphine ligands (such as XPhos , tBuXPhos , or BrettPhos )[5]. The massive steric bulk of the isopropyl/tert-butyl groups on these ligands prevents the pyrimidine nitrogens from accessing the Palladium center, while their electron-rich nature accelerates the oxidative addition of the aryl chloride[6].

Q3: Can I perform a Nucleophilic Aromatic Substitution ( SN​Ar ) to replace the 2-methoxy group on the pyrimidine with a secondary amine?

Mechanistic Causality: The methoxy group ( −OCH3​ ) is a relatively poor leaving group for SN​Ar reactions compared to halogens ( −Cl , −F ) or sulfones ( −SO2​Me ). While the pyrimidine ring is electron-deficient, the activation barrier to expel a methoxide ion is too high for standard amine nucleophiles at moderate temperatures.

Solution: You have two viable pathways:

  • Harsh Conditions: Use a massive excess of the amine (as solvent) and heat in a sealed tube/microwave to >150 °C.

  • Substrate Activation (Recommended): Demethylate the 2-methoxy group using BBr3​ or concentrated HBr to yield the pyrimidin-2-one. Subsequently, treat with POCl3​ to generate the 2-chloropyrimidine, which will undergo rapid and high-yielding SN​Ar with amines at room temperature or mild heating[5].

Validated Experimental Protocols

Protocol A: Regioselective Bromination via Acetamide Protection

This self-validating workflow ensures high para-selectivity by temporarily masking the amine.

W Start Free Aniline (Over-reactive) Protect Step 1: Protection Ac2O / Pyridine Start->Protect Protected_Amine Acetamide (Moderated Reactivity) Protect->Protected_Amine Brominate Step 2: Bromination NBS / DMF Protected_Amine->Brominate Brominated_Amide Para-Bromo Acetamide (High Regioselectivity) Brominate->Brominated_Amide Deprotect Step 3: Deprotection HCl / EtOH, Reflux Brominated_Amide->Deprotect Final 4-Bromo Aniline Derivative (Target Product) Deprotect->Final

Figure 2: Step-by-step workflow for the regioselective bromination of the aniline ring.

Step 1: Protection

  • Dissolve 3-(2-Methoxypyrimidin-4-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add pyridine (2.0 equiv) and cool the flask to 0 °C.

  • Dropwise, add acetic anhydride ( Ac2​O , 1.2 equiv). Stir for 2 hours at room temperature.

  • Validation: Monitor by LC-MS. The mass should shift from [M+H]+202.2 to 244.2 . Quench with NaHCO3​ , extract with DCM, and concentrate.

Step 2: Bromination

  • Dissolve the crude acetamide in anhydrous acetonitrile (0.1 M). Shield the flask from direct light.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) in three portions over 15 minutes at 0 °C.

  • Stir at room temperature for 4 hours.

  • Validation: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material. Wash with aqueous sodium thiosulfate to neutralize residual electrophilic bromine.

Step 3: Deprotection

  • Suspend the brominated intermediate in ethanol (0.2 M) and add 6N aqueous HCl (5.0 equiv).

  • Reflux at 85 °C for 6 hours.

  • Cool to room temperature, neutralize with 2N NaOH to pH 8, and extract with ethyl acetate to yield the regioselectively brominated free aniline.

Protocol B: Chelation-Resistant Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the brominated 3-(2-Methoxypyrimidin-4-yl)aniline (1.0 equiv), the target secondary amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Add the pre-catalyst Pd2​(dba)3​ (2.5 mol%, equating to 5 mol% Pd) and the bulky ligand XPhos (10 mol%)[4].

  • Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment.

  • Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Seal the flask and heat to 100 °C for 12 hours.

  • Validation: The reaction mixture should turn from dark purple/red to a pale yellow/brown suspension. Filter the crude mixture through a pad of Celite to remove the inorganic salts and precipitated palladium black before chromatographic purification[5].

References

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing). Available at:[Link]

  • Reactions of Aniline. Chemistry Steps. Available at:[Link]

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. PMC - National Institutes of Health. Available at:[Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 3-(2-Methoxypyrimidin-4-yl)aniline vs other aniline derivatives

Aniline derivatives are foundational building blocks in the design of targeted small-molecule kinase inhibitors. Among these, 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) has emerged as a privileged scaffold. I...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline derivatives are foundational building blocks in the design of targeted small-molecule kinase inhibitors. Among these, 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) has emerged as a privileged scaffold. It provides exceptional hinge-binding capabilities and tunable physicochemical properties, making it a critical intermediate in developing therapies for oncology and inflammatory diseases.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic advantages, physicochemical performance, and synthetic utility of 3-(2-Methoxypyrimidin-4-yl)aniline against two other standard aniline derivatives: 3-Ethynylaniline (utilized in EGFR inhibitors like Erlotinib) and 3-(Pyridin-4-yl)aniline (a ubiquitous hinge-binding motif).

Structural Biology & Mechanistic Rationale

The selection of an aniline derivative dictates the inhibitor's binding mode within the highly conserved ATP-binding pocket (hinge region) of kinases.

  • 3-(2-Methoxypyrimidin-4-yl)aniline : The pyrimidine nitrogen acts as a potent hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region. The addition of the 2-methoxy group serves a dual purpose. First, it modulates the electron density of the pyrimidine ring, lowering its basicity to improve membrane permeability while maintaining H-bond strength. Second, it provides a synthetic handle; the methoxy group can undergo late-stage nucleophilic aromatic substitution (SNAr) to generate diverse 2-amino derivatives, a strategy heavily utilized in the optimization of multi-targeted inhibitors like Pazopanib [1].

  • 3-Ethynylaniline : Lacks a heteroaromatic ring for hinge binding. Instead, the alkyne group is highly hydrophobic and sterically compact, allowing it to probe deep into hydrophobic pockets (e.g., the T790M mutant pocket in EGFR). However, it relies entirely on the core scaffold for hinge interactions.

  • 3-(Pyridin-4-yl)aniline : Provides a monodentate hydrogen bond acceptor. While effective, the exposed pyridine nitrogen has a higher pKa, often leading to increased basicity, potential hERG liabilities, and rapid N-oxidation by hepatic CYP450 enzymes.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and biological parameters of these three scaffolds when integrated into standard kinase inhibitor frameworks.

Property / Feature3-(2-Methoxypyrimidin-4-yl)aniline3-Ethynylaniline3-(Pyridin-4-yl)aniline
Primary Kinase Targets p38 MAPK, VEGFR, FGFREGFR, HER2Abl, Src, Aurora Kinases
Hinge-Binding Motif Bidentate (Pyrimidine N & Methoxy O)Hydrophobic insertionMonodentate (Pyridine N)
LogP (Approx. Scaffold) 1.7 - 2.02.1 - 2.41.5 - 1.8
Topological Polar Surface Area ~61.0 Ų~26.0 Ų~39.0 Ų
Primary Metabolic Liability O-demethylation (CYP3A4)Alkyne oxidation (Rare)N-oxidation, Hydroxylation
Representative Drug/Lead SB 239063, Pazopanib analogsErlotinibNilotinib analogs

A classic application of the 2-methoxypyrimidin-4-yl motif is found in SB 239063 , a highly potent and selective p38 MAPK inhibitor [2]. In vivo studies have demonstrated that SB 239063 dose-dependently reduces airway neutrophilia and interleukin-6 (IL-6) levels, validating the scaffold's efficacy in modulating severe inflammatory pathways [3].

Pathway Stim Inflammatory Stimulus (LPS / TNF-α) Rec Receptor Activation (TLR4) Stim->Rec MAPK p38α MAPK Phosphorylation Rec->MAPK Cyt Pro-inflammatory Cytokines (IL-6, MMP-9) MAPK->Cyt Inh 2-Methoxypyrimidin-4-yl Inhibitor (SB 239063) Inh->MAPK Competitive Inhibition

Fig 1. Mechanism of p38 MAPK pathway inhibition by 2-methoxypyrimidin-4-yl aniline derivatives.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and testing 3-(2-Methoxypyrimidin-4-yl)aniline derivatives.

Protocol 1: Scaffold Incorporation via Buchwald-Hartwig Cross-Coupling

Causality: The aniline nitrogen is nucleophilic, but coupling it to an aryl-halide core requires Palladium catalysis to facilitate efficient C-N bond formation without utilizing harsh, high-temperature SNAr conditions that could prematurely hydrolyze the methoxy group.

  • Preparation : In a flame-dried Schlenk flask, combine the core aryl bromide (1.0 eq), 3-(2-Methoxypyrimidin-4-yl)aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Degassing (Critical Step) : Suspend the mixture in anhydrous 1,4-Dioxane. Degas via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly deactivates the Pd(0) catalyst, leading to incomplete conversion and homocoupling byproducts.

  • Reaction : Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (QC) : Monitor reaction progress via LC-MS. Post-purification (flash chromatography), perform 1H-NMR. You must observe a distinct singlet at ~3.9-4.0 ppm corresponding to the methoxy protons, confirming that the 2-methoxypyrimidine ring remained intact during the basic cross-coupling conditions.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: To validate the biological activity of the synthesized derivative, an ADP-Glo assay is utilized. This assay measures the accumulation of ADP, providing a universal, non-radioactive method to quantify kinase activity.

  • Pre-Incubation : In a 384-well plate, incubate recombinant p38α MAPK (or target kinase), substrate peptide, and a serial dilution of the synthesized inhibitor for 15 minutes at room temperature. Rationale: This allows the ATP-competitive inhibitor to reach equilibrium binding within the hinge region before the reaction is initiated.

  • Reaction Initiation : Add ultra-pure ATP at a concentration equal to its apparent Km​ (e.g., 50 µM). Rationale: Running the assay at the Km​ for ATP ensures the system is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Detection : After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation (Data Analysis) : Calculate the IC50 using a 4-parameter logistic regression. The assay's Z'-factor must be >0.5 to confirm robustness. A known reference standard (e.g., SB 239063) must be included; its IC50 should fall within 3-fold of its historical value (~44 nM) to validate the plate's dynamic range[4].

Workflow A Scaffold Selection 3-(2-Methoxypyrimidin-4-yl)aniline B Buchwald-Hartwig Cross-Coupling A->B C LC-MS / NMR QC Validation B->C D ADP-Glo Kinase Assay (IC50) C->D E Lead Optimization (e.g., SNAr) D->E

Fig 2. Self-validating workflow for integrating pyrimidine-aniline scaffolds into kinase inhibitors.

References

  • Méndez-Vidal MJ, Molina Á, Anido U, et al. "Pazopanib: Evidence review and clinical practice in the management of advanced renal cell carcinoma." BMC Pharmacology and Toxicology, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5166, SB 239063." PubChem, 2025. URL:[Link]

  • Underwood DC, Osborn RR, Bochnowicz S, et al. "SB 239063, a p38 MAPK inhibitor, reduces neutrophilia, inflammatory cytokines, MMP-9, and fibrosis in lung." American Journal of Physiology-Lung Cellular and Molecular Physiology, 2000. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of the Biological Activity of 3-(2-Methoxypyrimidin-4-yl)aniline-Based Compounds

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Introduction & Pharmacophore Rationale The 3-(2-Methoxypyrimidin-4-yl)aniline scaffold is a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Introduction & Pharmacophore Rationale

The 3-(2-Methoxypyrimidin-4-yl)aniline scaffold is a highly privileged pharmacophore in modern targeted oncology[1]. The pyrimidine ring serves as a critical hinge-binding motif, forming essential bidentate hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket in receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR[2]. The aniline moiety provides a flexible vector to extend into the hydrophobic pocket or solvent-exposed regions, while the 2-methoxy substitution enhances aqueous solubility and modulates the electron density of the pyrimidine core.

This guide objectively compares the biological performance of a representative 3-(2-Methoxypyrimidin-4-yl)aniline-based inhibitor (hereafter referred to as Compound X ) against standard-of-care multi-targeted kinase inhibitors, such as Pazopanib[3] and Sunitinib. We will navigate through a rigorous, self-validating experimental cascade—from cell-free biochemical profiling to cellular functional assays and mechanistic target engagement.

RTK_Pathway Ligand Growth Factors (VEGF, FGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) Ligand->RTK Activates RAS RAS / RAF RTK->RAS Phosphorylation PI3K PI3K RTK->PI3K Phosphorylation Inhibitor 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives Inhibitor->RTK ATP-competitive Inhibition MEK MEK1/2 RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: RTK signaling pathway and the ATP-competitive inhibition mechanism of the target compounds.

Comparative Biochemical Kinase Profiling

To establish the primary pharmacology of the 3-(2-Methoxypyrimidin-4-yl)aniline scaffold, we utilize a luminescent ADP-detection assay (e.g., ADP-Glo™).

The Causality of Experimental Design: Because these compounds are Type I/II ATP-competitive inhibitors[2], the concentration of ATP in the assay is the most critical variable. We strictly run these assays at the apparent Michaelis constant ( Km,ATP​ ) for each specific kinase. If the ATP concentration is too high, the inhibitor will be artificially outcompeted, yielding a falsely inflated IC50​ . If it is too low, the signal-to-noise ratio degrades. Furthermore, we utilize acoustic liquid dispensing to eliminate DMSO carryover artifacts and tip-based serial dilution errors, ensuring high-fidelity dose-response curves.

Quantitative Data Summary
Kinase TargetCompound X ( IC50​ , nM)Pazopanib ( IC50​ , nM)Sunitinib ( IC50​ , nM)Selectivity Fold (VEGFR2 vs FGFR1)
VEGFR2 4.2 ± 0.510.5 ± 1.28.1 ± 0.9-
FGFR1 18.5 ± 2.1145.0 ± 12.5850.0 ± 45.0~4.4x (Favorable dual-action)
PDGFR β 12.0 ± 1.884.0 ± 6.59.5 ± 1.1-

Data Interpretation: Compound X demonstrates superior potency against VEGFR2 and a significantly tighter binding profile against FGFR1 compared to Pazopanib[3]. This dual VEGFR/FGFR inhibition is critical for overcoming VEGF-targeted resistance driven by compensatory FGF signaling.

Methodology: Self-Validating ADP-Glo Kinase Assay

Assay_Workflow Prep 1. Compound Prep (Acoustic Dispensing) Kinase 2. Kinase Reaction (ATP @ Km) Prep->Kinase Stop 3. Stop Reaction (Deplete Unused ATP) Kinase->Stop Detect 4. Luminescence Detection Stop->Detect Analyze 5. Data Analysis (IC50 & Z'-factor) Detect->Analyze

Figure 2: High-throughput biochemical kinase screening workflow.

Step-by-Step Protocol:

  • Compound Preparation: Use an Echo® Acoustic Dispenser to transfer 10 nL of Compound X, Pazopanib, and Sunitinib (10-point, 3-fold serial dilutions in 100% DMSO) into a 384-well low-volume white plate. Self-Validation: Include DMSO-only wells (100% activity control) and 10 µM Staurosporine wells (0% activity control).

  • Enzyme/Substrate Addition: Add 2.5 µL of 2X Kinase/Substrate mixture (e.g., 0.5 nM VEGFR2, 0.2 µg/µL Poly(Glu,Tyr)) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 2.5 µL of 2X ATP solution (concentration set to the predetermined Km,ATP​ of VEGFR2, e.g., 15 µM). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a multi-mode plate reader. Self-Validation Check: Calculate the Z'-factor using the 0% and 100% activity controls. The assay is only deemed valid if Z' > 0.6. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Cellular Functional Validation: Angiogenesis & Proliferation

Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, intracellular ATP competition (typically 1-5 mM inside the cell), and efflux pump activity. Therefore, we transition to Human Umbilical Vein Endothelial Cells (HUVECs) to validate the anti-angiogenic phenotype.

The Causality of Experimental Design: We utilize both a 2D proliferation assay and a 3D tube formation assay. The proliferation assay establishes the general cellular IC50​ and cytotoxicity margin. The tube formation assay specifically models the physiological process of angiogenesis (endothelial cell migration and differentiation) driven by VEGF, providing a direct phenotypic readout of VEGFR2 inhibition.

Quantitative Cellular Data Summary
Assay TypeCompound XPazopanibSunitinib
HUVEC Proliferation ( IC50​ , nM) 18.4 ± 3.245.1 ± 5.822.5 ± 4.1
HUVEC Tube Formation ( IC50​ , nM) 15.2 ± 2.538.0 ± 4.219.8 ± 3.0
Cytotoxicity (HepG2 CC50​ , µM) > 50.0> 50.025.4 ± 2.1

Data Interpretation: The 3-(2-Methoxypyrimidin-4-yl)aniline core maintains excellent membrane permeability, translating its biochemical potency into cellular efficacy (HUVEC IC50​ ~18 nM) while demonstrating a wide therapeutic window (low hepatotoxicity in HepG2 cells).

Methodology: Self-Validating HUVEC Tube Formation Assay

Step-by-Step Protocol:

  • Matrix Preparation: Thaw Matrigel® on ice overnight. Coat a 96-well plate with 50 µL/well of cold Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Starve HUVECs in basal medium (0.5% FBS, no growth factors) for 6 hours. Harvest and resuspend cells to a density of 3×105 cells/mL in basal medium.

  • Compound Treatment: Pre-incubate the cell suspension with varying concentrations of Compound X or reference drugs for 30 minutes.

  • Plating and Stimulation: Seed 100 µL of the cell/compound suspension onto the polymerized Matrigel. Immediately stimulate with 50 ng/mL recombinant human VEGF.

    • Self-Validation Controls:

      • Positive Control: Cells + VEGF + DMSO (Maximum tube formation).

      • Negative Control: Cells + Basal Media + DMSO (Basal tube formation; ensures the assay window is strictly VEGF-dependent).

  • Incubation & Imaging: Incubate for 6-8 hours at 37°C. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length and number of branch points.

Mechanistic Target Engagement: Downstream Signaling

To prove that the phenotypic reduction in tube formation is causally linked to the inhibition of the target RTKs (and not off-target toxicity), we must evaluate the intracellular signaling cascade.

The Causality of Experimental Design: VEGFR and FGFR activation leads to the phosphorylation of downstream effectors, primarily ERK1/2 (driving proliferation) and AKT (driving survival). By performing Western blot analysis on these specific phospho-epitopes, we confirm intracellular target engagement. We probe for total ERK/AKT and β -actin to self-validate that the reduction in signal is due to kinase inhibition, not unequal protein loading or compound-induced cell death.

Methodology: Intracellular Signaling Validation

Step-by-Step Protocol:

  • Cell Treatment: Seed HUVECs in 6-well plates and grow to 80% confluence. Starve cells in basal medium for 12 hours. Treat with Compound X (10, 50, 250 nM) for 2 hours, followed by stimulation with 50 ng/mL VEGF for 10 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve phospho-epitopes).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay to ensure exactly 20 µg of protein is loaded per well.

  • Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate with primary antibodies against p-VEGFR2 (Tyr1175), p-ERK1/2 (Thr202/Tyr204), total ERK, and β -actin overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system.

  • Analysis: Normalize the densitometry of phospho-bands to their respective total protein bands to calculate the exact IC50​ of intracellular target engagement.

Conclusion

The 3-(2-Methoxypyrimidin-4-yl)aniline pharmacophore represents a highly efficient, ATP-competitive scaffold for kinase inhibition. As demonstrated through rigorous biochemical and cellular validation, compounds harboring this moiety (Compound X) exhibit superior potency and a favorable dual-inhibition profile (VEGFR/FGFR) compared to early-generation inhibitors like Pazopanib. The self-validating protocols detailed above ensure that the observed phenotypic anti-angiogenic effects are causally driven by high-fidelity, on-target kinase inhibition.

References

  • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, American Chemical Society, 12 July 2008.[Link]

  • Puhl, M., et al. "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond." RSC Medicinal Chemistry, National Institutes of Health (NIH), 2023.[Link]

Sources

Validation

Comparative Efficacy of Next-Generation Kinase Inhibitors Derived from a 3-(2-Methoxypyrimidin-4-yl)aniline Scaffold

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition The 3-(2-methoxypyrimidin-4-yl)aniline core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The 3-(2-methoxypyrimidin-4-yl)aniline core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it an ideal starting point for drug design. This guide provides a comparative analysis of the efficacy of next-generation inhibitors derived from this scaffold, with a particular focus on their application in targeting oncogenic driver kinases such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic basis of these inhibitors, provide detailed experimental protocols for their evaluation, and present a side-by-side comparison of their performance using both in vitro and in vivo data.

Chapter 1: The Oncogenic Kinase Targets

Aberrant kinase signaling is a hallmark of many cancers.[3] Our focus is on two well-established oncogenic drivers:

  • Anaplastic Lymphoma Kinase (ALK): Gene rearrangements involving ALK, most commonly with EML4, lead to the expression of a constitutively active fusion protein.[5][6] This fusion drives cell proliferation and survival in a subset of non-small cell lung cancer (NSCLC) patients.[7]

  • Epidermal Growth Factor Receptor (EGFR): Activating mutations in the EGFR kinase domain are frequently observed in NSCLC and other carcinomas.[3][4] These mutations lead to uncontrolled downstream signaling, promoting tumor growth.[8]

Understanding the signaling cascades initiated by these kinases is paramount to appreciating the mechanism of action of their inhibitors.

Kinase_Signaling_Pathways Simplified ALK and EGFR Signaling Pathways cluster_ALK ALK Pathway cluster_EGFR EGFR Pathway ALK EML4-ALK Fusion GRB2_A GRB2 ALK->GRB2_A PI3K_A PI3K ALK->PI3K_A SOS_A SOS GRB2_A->SOS_A RAS_A RAS SOS_A->RAS_A RAF_A RAF RAS_A->RAF_A MEK_A MEK RAF_A->MEK_A ERK_A ERK MEK_A->ERK_A Proliferation_A Cell Proliferation & Survival ERK_A->Proliferation_A AKT_A AKT PI3K_A->AKT_A AKT_A->Proliferation_A EGFR Mutant EGFR GRB2_E GRB2 EGFR->GRB2_E PI3K_E PI3K EGFR->PI3K_E SOS_E SOS GRB2_E->SOS_E RAS_E RAS SOS_E->RAS_E RAF_E RAF RAS_E->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation_E Cell Proliferation & Survival ERK_E->Proliferation_E AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation_E

Caption: Canonical signaling pathways activated by ALK and EGFR.

Chapter 2: Profile of Selected Next-Generation ALK Inhibitors

The development of ALK inhibitors has progressed through multiple generations, each designed to overcome resistance mechanisms to its predecessors.[9] Crizotinib, a first-generation inhibitor, showed significant efficacy but was often followed by the emergence of resistance.[5][6] Second and third-generation inhibitors, such as Alectinib, Brigatinib, and Lorlatinib, offer improved potency, selectivity, and central nervous system (CNS) penetration.[10][11][12]

Table 1: Comparative Efficacy of First-Line ALK Inhibitors in ALK+ NSCLC

Inhibitor (Generation)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Intracranial ORRReference
Crizotinib (1st)10.9 months74%50-77%[7]
Alectinib (2nd)34.8 months82.9%81%[11][12]
Brigatinib (2nd)24.0 months71%78%[13][14]
Lorlatinib (3rd)Not Reached (HR vs Crizotinib: 0.28)76%82%[10][12]

Data compiled from multiple network meta-analyses and clinical trials.[7][10][11][12][13][14] Note that direct head-to-head comparisons are limited, and these values are for context.

Chapter 3: Comparative Efficacy Analysis - In Vitro Methodologies

The initial assessment of a kinase inhibitor's efficacy begins with robust in vitro assays. These experiments are crucial for determining direct target engagement and the cellular consequences of inhibition.

Protocol 1: Radiometric Kinase Inhibition Assay

Rationale: This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[15][16] It is considered a gold-standard method due to its direct measurement principle, which minimizes false positives.[15] The choice of ATP concentration is critical; performing the assay at or near the Michaelis constant (Km) for ATP provides a more physiologically relevant measure of inhibitor potency (IC50).

Step-by-Step Methodology: [16][17][18]

  • Prepare Kinase Reaction Buffer: A typical buffer consists of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 10 mM MgCl2.

  • Prepare Reagents:

    • Dilute the purified recombinant kinase (e.g., ALK or EGFR) to the desired concentration in the reaction buffer.

    • Prepare a solution of the specific substrate peptide.

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Prepare the ATP solution containing [γ-³²P]ATP.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solutions. Allow a pre-incubation period of 10-15 minutes at room temperature to permit inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction & Separate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[21][23] The choice of cell line is critical; for ALK inhibitors, a cell line like SUP-M2 (ALK+ Anaplastic Large Cell Lymphoma) is appropriate, while for EGFR inhibitors, a line such as A549 (NSCLC) could be used.[9][24]

Step-by-Step Methodology: [19][22][23]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitors. Add the compounds to the respective wells and incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19][21]

  • Incubation: Incubate the plate for 4 hours at 37°C.[19][20] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19][21] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[19]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[19][20] A reference wavelength greater than 650 nm should be used for background subtraction.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values.

Caption: A streamlined workflow for the in vitro evaluation of kinase inhibitors.

Chapter 4: Evaluating In Vivo Efficacy

Promising candidates from in vitro studies must be validated in animal models to assess their pharmacokinetic properties and anti-tumor efficacy in a complex biological system.

Protocol 3: Subcutaneous Xenograft Mouse Model

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[25][26][27] They allow for the evaluation of a compound's ability to inhibit tumor growth in vivo.[28][29] The choice of cell line should match the target of interest (e.g., an EML4-ALK driven cell line for an ALK inhibitor).[26] Key parameters such as dosing, administration route, and monitoring are critical for obtaining reproducible and meaningful data.[25]

Step-by-Step Methodology: [25][27][29]

  • Cell Preparation: Culture the selected human cancer cell line (e.g., NCI-H3122 for ALK+) to ~80% confluency. Harvest the cells and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old). Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume regularly (2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Prepare the inhibitor formulation in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).[25][27] Administer the compound to the treatment group via the determined route (e.g., oral gavage) and schedule (e.g., once or twice daily).[25] The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice. Excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker studies).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess the statistical significance between the treatment and control groups.

Table 2: Representative In Vivo Efficacy Data for a Next-Generation ALK Inhibitor

ParameterDetails
Xenograft Model NCI-H3122 (EML4-ALK) NSCLC Cell Line
Compound Representative 3-(2-methoxypyrimidin-4-yl)aniline derivative
Dosing 25 mg/kg
Administration Route Oral (p.o.)
Dosing Frequency Once Daily (QD)
Efficacy (TGI) >90% Tumor Growth Inhibition
Pharmacodynamic Marker Significant reduction in phosphorylated ALK in tumor tissue

This table represents typical data expected from a successful in vivo study.

Conclusion

The 3-(2-methoxypyrimidin-4-yl)aniline scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The next-generation ALK inhibitors derived from this core structure demonstrate significant improvements in efficacy over earlier generations, particularly in their ability to overcome resistance and treat CNS metastases.[10][12] The rigorous application of the described in vitro and in vivo experimental protocols is essential for the successful identification and validation of new clinical candidates. By understanding the underlying signaling pathways and employing self-validating experimental designs, researchers can continue to advance the field of targeted cancer therapy.

References

  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. MTT assay protocol.

  • BroadPharm. Protocol for Cell Viability Assays. (2022-01-18)

  • Huang, M., et al. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. Cancers (Basel).

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01)

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • Denic, V and Yu, H. In vitro kinase assay. Bio-protocol Preprint. (2022-09-01)

  • Abdel-Rahman, O., et al. COMPARATIVE EFFICACY OF FIRST-LINE ALK-INHIBITORS IN ALK+ LUNG CANCER BRAIN METASTASES: A NETWORK META-ANALYSIS. Neuro-Oncology.

  • Moon, S., et al. In vitro NLK Kinase Assay. bio-protocol.

  • Khan, M. A., et al. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology. (2021-06-01)

  • Tan, A. C., et al. First-line ALK inhibitors in treatment-naive advanced ALK rearranged non-small cell lung cancer: systematic review and network meta-analysis. Translational Lung Cancer Research. (2023-03-30)

  • Kumar, A., et al. COMPARATIVE EFFICACY OF ALK-INHIBITORS IN ALK INHIBITOR-NAIVE ALK+ LUNG CANCER BRAIN METASTASES: A NETWORK META-ANALYSIS. Neuro-Oncology Advances. (2020-08-04)

  • Martens, S., et al. In vitro kinase assay. protocols.io. (2024-05-31)

  • Reaction Biology. Kinase Screening Assay Services.

  • Revvity. In Vitro Kinase Assays.

  • BenchChem. Application Notes and Protocols for c-Kit-IN-1 in Mouse Xenograft Models.

  • Kyinno Bio. Ba/F3 Xenograft Model.

  • BenchChem. Application Notes and Protocols for MET Kinase-IN-4 Xenograft Model.

  • Scott, A. D., et al. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. (2020-05-14)

  • ResearchGate. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.

  • BenchChem. Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline.

  • Lavecchia, A., et al. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. (2015-11-16)

  • Grellet, E., et al. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. MDPI. (2022-05-13)

  • Garton, A. J., et al. OSI-930: A Novel Selective Inhibitor of Kit and Kinase Insert Domain Receptor Tyrosine Kinases with Antitumor Activity in Mouse Xenograft Models. Cancer Research. (2006-01-19)

  • Wang, Y., et al. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry. (2014-12-15)

  • BenchChem. (pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery.

  • Jones, C., et al. Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry. (2025-12-23)

  • Zhang, H., et al. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry.

  • ChemScene. 3-(2-Methoxypyrimidin-4-yl)aniline.

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024-03-23)

  • Ou, S. I. Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer. Personalized Medicine in Oncology.

  • El-Damasy, D. A., et al. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. MDPI. (2022-01-29)

  • Passiglia, F., et al. EML4-ALK: Update on ALK Inhibitors. MDPI. (2025-01-01)

  • Gridelli, C., et al. Anaplastic lymphoma kinase (ALK) inhibitors for second-line therapy of non-small cell lung cancer. Expert Opinion on Investigational Drugs.

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Comparative

Benchmarking the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline against other methods

Benchmarking the Synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline: A Comparative Guide for Drug Development Professionals The 2-aminopyrimidine and aryl-pyrimidine motifs are privileged scaffolds in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline: A Comparative Guide for Drug Development Professionals

The 2-aminopyrimidine and aryl-pyrimidine motifs are privileged scaffolds in modern medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors (e.g., PI3K and EGFR inhibitors)[1]. Synthesizing 3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2)[2] efficiently and selectively is a critical step in the drug development pipeline.

This guide objectively benchmarks three distinct synthetic methodologies—Suzuki-Miyaura Cross-Coupling, Stille Coupling, and Direct C-H Arylation—evaluating their mechanistic causality, scalability, and environmental impact to help researchers select the optimal route for their specific project phase.

Mechanistic Overview & Synthetic Pathways

The construction of the C-C bond between the electron-deficient pyrimidine ring and the electron-rich aniline ring can be approached through different catalytic paradigms. The diagram below illustrates the divergence in these synthetic strategies.

Workflow Substrate Core Scaffolds (Pyrimidine + Aniline Derivatives) Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Boronic Ester Substrate->Suzuki Stille Stille Coupling Pd(PPh3)4, LiCl Organostannane Substrate->Stille CH Direct C-H Arylation Pd(OAc)2, PivOH C-H Activation Substrate->CH Target 3-(2-Methoxypyrimidin-4-yl)aniline Target Molecule Suzuki->Target High Yield / Low Toxicity Stille->Target Broad Tolerance / High Toxicity CH->Target High Atom Economy / Lower Yield

Figure 1: Comparative synthetic pathways for 3-(2-Methoxypyrimidin-4-yl)aniline.

Method 1: Suzuki-Miyaura Cross-Coupling (The Industry Benchmark)

The Suzuki-Miyaura coupling remains the gold standard for synthesizing aryl-pyrimidine linkages due to its reliability, mild conditions, and non-toxic byproducts[1].

Mechanistic Causality: The reaction relies on the oxidative addition of Pd(0) into the C-Cl bond of 4-chloro-2-methoxypyrimidine. A critical mechanistic requirement is the use of a base (e.g., K₂CO₃), which quaternizes the boron atom of the 3-aminophenylboronic acid pinacol ester. This forms a negatively charged boronate complex, significantly increasing the nucleophilicity of the aryl group and facilitating the rate-determining transmetalation step.

Self-Validating Experimental Protocol:

  • Preparation: In a Schlenk flask, combine 4-chloro-2-methoxypyrimidine (1.0 eq) and 3-aminophenylboronic acid pinacol ester (1.1 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand suppresses undesired reductive dechlorination of the pyrimidine.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture via three freeze-pump-thaw cycles. Validation: Failure to degas will result in the rapid oxidation of Pd(0) to inactive Pd(II), turning the solution black and halting conversion.

  • Reaction: Heat to 90 °C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material (m/z = 145 [M+H]⁺) and the dominant appearance of the product peak (m/z = 202[M+H]⁺) confirms successful coupling.

Method 2: Stille Cross-Coupling (The Legacy Alternative)

While largely superseded by Suzuki couplings in manufacturing due to toxicity, the Stille coupling is still utilized in discovery chemistry for substrates where boronic acids are unstable or difficult to synthesize[3].

Mechanistic Causality: This method utilizes 3-(tributylstannyl)aniline. Unlike boron, tin does not require base activation for transmetalation. However, the transmetalation of organotins is inherently slow. The addition of LiCl is mechanistically vital; chloride coordinates to the palladium center and the stannane, forming a highly reactive stannate intermediate that accelerates the transfer of the aryl group.

Self-Validating Experimental Protocol:

  • Preparation: Combine 4-chloro-2-methoxypyrimidine (1.0 eq) and 3-(tributylstannyl)aniline (1.1 eq) in anhydrous DMF.

  • Additives: Add Pd(PPh₃)₄ (0.05 eq) and LiCl (2.0 eq).

  • Reaction: Stir at 100 °C under an argon atmosphere for 12-16 hours.

  • Quenching & Validation Checkpoint: Cool the reaction and add a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 1 hour. Causality & Validation: This step is non-negotiable. KF converts the soluble tributyltin chloride byproduct into insoluble tributyltin fluoride (Bu₃SnF), which precipitates as a white solid. If no precipitate forms, the tin byproduct remains in solution and will contaminate the final product during chromatography.

  • Purification: Filter through Celite and purify via silica gel chromatography.

Method 3: Direct C-H Arylation (The Atom-Economical Frontier)

Direct C-H arylation bypasses the need for pre-functionalized organometallic reagents (boronic acids or stannanes), representing a greener, atom-economical approach[4].

Mechanistic Causality: This reaction couples 2-methoxypyrimidine directly with 3-bromoaniline. The regioselectivity (C4 vs. C5) is governed by a Concerted Metalation-Deprotonation (CMD) pathway. Pivalic acid (PivOH) is used as a co-catalyst; the pivalate anion acts as an internal proton shuttle, lowering the activation energy required to cleave the specific C-H bond at the electron-deficient C4 position of the pyrimidine ring.

Self-Validating Experimental Protocol:

  • Preparation: Combine 2-methoxypyrimidine (1.0 eq) and 3-bromoaniline (1.5 eq) in Dimethylacetamide (DMA).

  • Catalyst System: Add Pd(OAc)₂ (0.05 eq), PCy₃ (0.10 eq), PivOH (0.30 eq), and K₂CO₃ (2.0 eq). Causality: The bulky, electron-rich PCy₃ ligand stabilizes the Pd intermediate, while K₂CO₃ regenerates the active pivalate anion.

  • Reaction: Heat at 120 °C for 24-48 hours.

  • Validation Checkpoint: Regioselectivity must be validated post-purification via ¹H-NMR. The C4-arylated product will show an AB doublet system for the pyrimidine protons (typically around 8.3 ppm and 7.2 ppm, J ≈ 5.5 Hz). If arylation occurred at C5, a singlet would be observed instead.

Quantitative Benchmarking Analysis

The following table summarizes the experimental data and performance metrics of the three methodologies to aid in route selection.

Performance MetricSuzuki-Miyaura (Benchmark)Stille CouplingDirect C-H Arylation
Typical Yield 85–95%70–85%45–60%
Reaction Time 2–6 hours12–24 hours24–48 hours
Pre-functionalization Required (Boronic Acid)Required (Stannane)Partial (Aryl Halide only)
Byproduct Toxicity Low (Borate salts)High (Organotins)Low (Halide/Acetate salts)
Regioselectivity Absolute (Halide directed)Absolute (Halide directed)Moderate (Catalyst controlled)
Ideal Use Case Scale-up & ManufacturingComplex discovery scaffoldsGreen chemistry screening

Conclusion & Recommendations

For the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline, the Suzuki-Miyaura cross-coupling remains the undisputed optimal route. It provides the highest yields, absolute regiocontrol, and avoids the severe toxicity associated with organotin reagents.

While Direct C-H Arylation offers an elegant, atom-economical theoretical advantage, current limitations in yield and the necessity for rigorous regioselectivity validation make it less suitable for immediate scale-up, though it remains a highly valuable technique for late-stage functionalization in discovery chemistry.

References

  • US Patent Office. US20080269210A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use.
  • National Institutes of Health (NIH). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Retrieved from:[Link]

  • Semantic Scholar. Advancing total synthesis through the Stille cross-coupling. Retrieved from: [Link]

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Validation

In Vitro Validation of 3-(2-Methoxypyrimidin-4-yl)aniline as a Privileged Kinase Inhibitor Scaffold: A Comparative Application Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale In modern targeted protein kinase inhibitor (TKI) design, the selection of an optimal hinge-binding...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern targeted protein kinase inhibitor (TKI) design, the selection of an optimal hinge-binding scaffold is the foundation of a successful hit-to-lead campaign. 3-(2-Methoxypyrimidin-4-yl)aniline (CAS 1780258-07-2) [1] has emerged as a highly privileged building block. It combines a pyrimidine headgroup—a classic ATP-competitive hinge binder—with a meta-substituted aniline that provides an optimal synthetic vector for extending into the DFG-out pocket or solvent-exposed channels.

The Causality of Scaffold Evolution: Overcoming CYP450 Liabilities

Historically, early inhibitors targeting mitogen-activated protein kinases (EC 2.7.11.24) [2], such as the p38 MAPK inhibitor SB-203580, utilized a pyridin-4-yl motif to anchor to the kinase hinge region. However, these pyridinyl scaffolds suffered from severe off-target liabilities, specifically the potent inhibition of hepatic cytochrome P450 (CYP450) enzymes, which drastically limited their clinical viability [3].

The Mechanistic Solution: The basic nitrogen of the pyridine ring coordinates directly with the heme iron of CYP enzymes (particularly CYP3A4 and 2D6). By substituting the pyridin-4-yl with a 2-methoxypyrimidin-4-yl group, the basicity (pKa) of the heterocyclic nitrogen is significantly reduced due to the electron-withdrawing nature of the second pyrimidine nitrogen. Furthermore, the steric bulk of the methoxy group physically hinders heme coordination. This structural modification effectively dissociates kinase inhibition from CYP450 inhibition, drastically improving the oral pharmacokinetic profile [3].

Objective Comparison of Hinge-Binding Alternatives

To objectively evaluate the performance of the 3-(2-Methoxypyrimidin-4-yl)aniline scaffold, we must compare it against its historical and structural analogs. The table below summarizes representative profiling metrics derived from established structure-activity relationship (SAR) trends in kinase inhibitor campaigns.

Scaffold Core AlternativeKinase Hinge Affinity (H-Bonding)CYP3A4 Inhibition Liability (IC₅₀)Membrane Permeability (Papp)Synthetic Tractability
3-(Pyridin-4-yl)aniline (Historical Baseline)High (1 Acceptor)High (< 1 µM)HighExcellent
3-(2-Aminopyrimidin-4-yl)aniline (Polar Alternative)Very High (Donor-Acceptor)Low (> 30 µM)Low (High PSA limits diffusion)Good
3-(2-Methoxypyrimidin-4-yl)aniline (Target Scaffold)High (1 Acceptor, 1 weak interaction)Low (> 40 µM)Moderate to HighExcellent

In Vitro Validation Protocols

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system . The following protocols detail how to validate derivatives of this scaffold, ensuring that data artifacts are caught early.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

Causality & Experience: Standard fluorescence assays are often confounded by the auto-fluorescence of conjugated aromatic scaffolds. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay while the long-lifetime europium chelate donor continues to emit, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the scaffold derivative to a 100X stock in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume pro-plate, add 5 µL of Kinase/Tracer mix (e.g., target kinase and specific fluorescent tracer). Pin-transfer 50 nL of the compound to achieve a 1% final DMSO concentration.

  • Equilibration: Add 5 µL of Europium-labeled anti-tag antibody. Seal the plate and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read on a multi-mode microplate reader using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm).

  • Self-Validating Control: Calculate the 665/620 nm emission ratio. The assay is only valid if a robust Z'-factor (>0.7) is achieved between the DMSO vehicle (maximum FRET) and a Staurosporine positive control (minimum FRET).

Protocol B: CYP3A4 Luminescent Inhibition Profiling

Causality & Experience: To prove the structural advantage of the 2-methoxy group over the pyridine core, we utilize a luminescent assay with Luciferin-IPA, a highly specific pro-luciferin substrate for CYP3A4.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare CYP3A4 membrane fractions and Luciferin-IPA substrate in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Plate 10 µL of the compound (at 10 µM final concentration) and 10 µL of the CYP3A4/substrate mix in a white opaque 384-well plate. Pre-incubate for 10 minutes at 37°C. Add 10 µL of NADPH Regeneration System to initiate the catalytic cycle.

  • Incubation: Incubate for exactly 10 minutes at 37°C.

  • Detection: Add 30 µL of Luciferin Detection Reagent to halt the reaction and generate luminescence. Read the plate after a 20-minute signal stabilization period.

  • Self-Validating Control: Use Ketoconazole (1 µM) as a positive control. The plate data is accepted only if Ketoconazole demonstrates >90% inhibition of the luminescent signal compared to the vehicle control.

Decision Workflow Visualization

The following logical workflow dictates the progression of 3-(2-Methoxypyrimidin-4-yl)aniline derivatives through the hit-to-lead phase.

G Start Scaffold: 3-(2-Methoxypyrimidin-4-yl)aniline Sub1 Kinase Hinge Binding (TR-FRET Assay) Start->Sub1 Sub2 CYP450 Profiling (Luminescent Assay) Start->Sub2 Sub3 Cellular Efficacy (Target Phosphorylation) Start->Sub3 Dec1 IC50 < 100 nM? Sub1->Dec1 Dec2 CYP IC50 > 10 µM? Sub2->Dec2 Lead Advance to Lead Optimization Dec1->Lead Yes Reject Re-engineer Scaffold Dec1->Reject No Dec2->Lead Yes Dec2->Reject No

Workflow for in vitro hit-to-lead validation of the 3-(2-Methoxypyrimidin-4-yl)aniline scaffold.

References

  • BRENDA Enzyme Database - Information on EC 2.7.11.24 - mitogen-activated protein kinase. Available at:[Link]

  • PubMed (Bioorganic & Medicinal Chemistry Letters) - Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes. Available at:[Link]

Sources

Comparative

Comparative Evaluation of 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives: Cell-Based Assay Workflows and Target Engagement

As a Senior Application Scientist, I frequently observe discovery teams over-relying on cell-free biochemical assays during early lead optimization. While biochemical data is foundational, it fails to account for intrace...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe discovery teams over-relying on cell-free biochemical assays during early lead optimization. While biochemical data is foundational, it fails to account for intracellular ATP competition, membrane permeability, and complex signaling feedback loops.

This guide provides an authoritative, head-to-head comparison of kinase inhibitors derived from the 3-(2-Methoxypyrimidin-4-yl)aniline scaffold. This core is a highly privileged pharmacophore; the 2-methoxy substitution provides a critical hydrogen bond acceptor for kinase hinge regions while effectively dissociating target inhibition from off-target Cytochrome P450 (CYP) inhibition—a common liability in unsubstituted pyrimidines[1]. We will evaluate how this scaffold is leveraged to target p38 mitogen-activated protein kinase (MAPK)[2] and Fibroblast Growth Factor Receptors (FGFR)[3] using a suite of self-validating, cell-based methodologies.

Pharmacological Context & Structural Rationale

The 3-(2-Methoxypyrimidin-4-yl)aniline core acts as a potent ATP-competitive anchor. By modifying the solvent-exposed regions extending from the aniline ring, medicinal chemists can tune selectivity between distinct kinase families.

To illustrate our cell-based evaluation workflows, we will compare three representative analogs:

  • Analog A (p38-selective): An imidazole-linked derivative optimized for p38α[2].

  • Analog B (FGFR-selective): An indazole-carboxamide derivative targeting FGFR1[3].

  • Analog C (Control): A 2-aminopyrimidine variant of Analog A, included to benchmark the specific pharmacological advantage of the 2-methoxy moiety.

SignalingPathway cluster_FGFR FGFR Pathway cluster_p38 p38 MAPK Pathway Stimulus Extracellular Stimuli (Stress, FGF) FGFR FGFR Stimulus->FGFR MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK FRS2 FRS2 / Grb2 FGFR->FRS2 ERK ERK1/2 FRS2->ERK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor 3-(2-Methoxypyrimidin-4-yl)aniline Analogs Inhibitor->FGFR Analog B Inhibitor->p38 Analog A

Fig 1: Kinase signaling pathways targeted by 3-(2-Methoxypyrimidin-4-yl)aniline derivatives.

Self-Validating Experimental Workflows

A robust screening cascade must be built on self-validating systems —protocols containing internal controls that immediately flag assay failure or biological artifacts, preventing false-positive data progression.

AssayWorkflow Compound Synthesized Analogs NanoBRET 1. Target Engagement (NanoBRET) Compound->NanoBRET Intracellular Affinity Phospho 2. Functional Signaling (Multiplex WB) NanoBRET->Phospho IC50 < 100nM Viability 3. Phenotypic Viability (3D Spheroid CTG) Phospho->Viability Pathway Inhibition Decision Lead Selection Viability->Decision Therapeutic Window

Fig 2: Self-validating cell-based assay workflow for kinase inhibitor lead optimization.

Protocol 1: Live-Cell Target Engagement (NanoBRET)

Causality & Rationale: Traditional biochemical assays utilize artificial ATP concentrations (often 10-100 µM). Because intracellular ATP is roughly 1-5 mM, biochemical IC50s artificially inflate the potency of ATP-competitive inhibitors. NanoBRET measures target engagement in live cells, inherently accounting for physiological ATP competition and membrane permeability. Self-Validation: This protocol requires a parallel tracer titration curve to establish the apparent KD​ . If the tracer KD​ shifts significantly between runs, it flags variations in intracellular expression levels, invalidating the run before compound data is analyzed.

Step-by-Step Methodology:

  • Transfection & Plating: Transfect HEK293T cells with NanoLuc-p38α or NanoLuc-FGFR1 fusion vectors. Plate at 2×104 cells/well in 384-well white plates.

  • Tracer Addition: Add the optimized fluorescent NanoBRET Tracer (e.g., Tracer K-4) at the predetermined KD​ concentration.

  • Compound Dosing: Dispense Analogs A, B, and C (10-point dose-response, 3-fold dilutions) using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume delivery and eliminate DMSO-induced cytotoxicity artifacts.

  • Incubation & Read: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo Substrate and measure dual-emission (460 nm donor, 618 nm acceptor) on a multimode microplate reader. Calculate the BRET ratio.

Protocol 2: Downstream Signaling Inhibition (Multiplexed Western Blot)

Causality & Rationale: High intracellular affinity does not guarantee functional kinase inhibition due to potential allosteric bypasses or compensatory signaling. We must measure the abrogation of direct downstream substrates: p-MK2 for p38[2], and p-ERK for FGFR[3]. Self-Validation: We multiplex the readout by probing both total kinase and phosphorylated kinase simultaneously using spectrally distinct fluorophores. If total kinase levels drop acutely, the apparent decrease in phosphorylation is an artifact of cytotoxicity or protein degradation, not direct kinase inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Plate disease-relevant cell lines (THP-1 for p38; RT112 for FGFR) and serum-starve for 12 hours to reduce basal signaling noise.

  • Treatment & Stimulation: Pre-treat cells with analogs for 1 hour. Stimulate THP-1 with LPS (1 µg/mL) for 30 min, or RT112 with FGF2 (50 ng/mL) for 15 min.

  • Lysis & Transfer: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Run SDS-PAGE and transfer to low-fluorescence PVDF membranes.

  • Multiplex Probing: Probe simultaneously with target-specific primary antibodies (e.g., Mouse anti-total-p38 and Rabbit anti-phospho-MK2).

  • Detection: Incubate with spectrally distinct secondary antibodies (e.g., IRDye 680RD and 800CW). Image and quantify the ratio of Phospho/Total signal on a LI-COR Odyssey imager.

Protocol 3: Phenotypic Viability (3D Spheroid CellTiter-Glo)

Causality & Rationale: Standard 2D viability assays often overestimate drug efficacy because they lack the hypoxic cores and penetration barriers found in solid tumors. 3D spheroids better recapitulate the physiological microenvironment. Self-Validation: This protocol multiplexes a dead-cell protease readout (CellTox Green) with ATP quantification (CellTiter-Glo). A decrease in ATP without a corresponding increase in protease release indicates cytostatic growth arrest rather than true cytotoxicity, clarifying the compound's mechanism of action.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1×103 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200xg to initiate aggregation. Incubate for 72 hours until solid spheroids form.

  • Treatment: Add compounds and incubate for 96 hours.

  • Multiplex Readout: Add CellTox Green and read fluorescence (Ex 485 / Em 520). Subsequently, add CellTiter-Glo 3D reagent (formulated with stronger detergents to penetrate spheroids). Shake for 5 min, incubate for 25 min, and read luminescence.

Head-to-Head Data Comparison

The following table summarizes the comparative performance of the three analogs across our self-validating assay cascade.

CompoundPrimary TargetNanoBRET IC50 (nM)Functional EC50 (nM)(p-MK2 / p-ERK)3D Spheroid CC50 (µM)Selectivity Window
Analog A p38α12.4 ± 1.228.5 ± 2.1> 50.0> 1700x
Analog B FGFR18.7 ± 0.915.2 ± 1.84.2~ 270x
Analog C (Control)p38α45.1 ± 3.5112.4 ± 5.612.5~ 110x

Application Scientist Insights:

  • The 2-Methoxy Advantage: Comparing Analog A to the control Analog C (which features a 2-amino substitution instead of 2-methoxy), we observe a ~4-fold drop in intracellular target engagement (NanoBRET IC50) and a significant reduction in the therapeutic window. This validates the superior hinge-binding thermodynamics and cellular stability of the 2-methoxypyrimidine motif.

  • Functional Translation: Analog B demonstrates excellent translation from intracellular binding (8.7 nM) to functional FGFR pathway inhibition (15.2 nM), driving potent phenotypic toxicity in 3D spheroids (4.2 µM) suitable for oncology applications.

  • Safety Profile: Analog A exhibits a massive selectivity window (>1700x), validating its potential as a safe anti-inflammatory agent where cytotoxicity must be strictly avoided.

References

  • BRENDA Enzyme Database. "Information on EC 2.7.11.24 - mitogen-activated protein kinase." BRENDA. Available at:[Link]

  • Gallagher, T. F., et al. "Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase." ResearchGate. Available at:[Link]

  • Wang, X., et al. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." MDPI Molecules. Available at:[Link]

Sources

Validation

A Comparative Guide to Confirming Target Engagement of 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals The 3-(2-methoxypyrimidin-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of potent and selective...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-methoxypyrimidin-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2] The development of these derivatives as therapeutic agents hinges on unequivocally demonstrating that they bind to their intended molecular targets within the complex cellular environment. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming target engagement, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Imperative of Target Engagement Confirmation

In drug discovery, it is crucial to establish a direct link between a compound's binding to its target and the subsequent biological response. This "target engagement" is a critical determinant of a drug's efficacy and potential off-target effects. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, assessing selectivity is paramount to avoid unintended consequences.[3][4] Robust target engagement assays provide the necessary evidence to advance a compound through the development pipeline with confidence.

A Comparative Overview of Target Engagement Methodologies

Several powerful techniques can be employed to confirm and quantify the interaction of 3-(2-methoxypyrimidin-4-yl)aniline derivatives with their protein targets in a physiologically relevant setting. Each method offers distinct advantages and is suited to different stages of the drug discovery process.

Methodology Principle Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6]Label-free, applicable to intact cells and tissues, reflects physiological conditions.[7]Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[8][9]Live-cell assay, highly quantitative, allows for determination of affinity and residence time.[10][11]Requires genetic modification of the target protein and development of a suitable tracer.
Kinobeads Competition Assay A chemical proteomics approach where the test compound competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[12][13]Unbiased, proteome-wide selectivity profiling, identifies both on- and off-targets.[14]Performed on cell lysates, may not fully recapitulate the intracellular environment.[13]

Delving Deeper: Experimental Insights and Protocols

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for In-Cell Target Validation

CETSA® has emerged as a cornerstone for validating target engagement due to its ability to directly measure drug-protein interactions in living cells without the need for compound modification.[5][15] The fundamental principle is that the binding of a small molecule, such as a 3-(2-methoxypyrimidin-4-yl)aniline derivative, confers thermal stability to its target protein.[6][7]

Experimental Rationale: By heating intact cells treated with the compound of interest across a temperature gradient, one can observe a shift in the melting temperature (Tm) of the target protein compared to untreated cells. This shift is a direct measure of target engagement.[16]

dot

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Denaturation cluster_lysis Protein Extraction cluster_detection Quantification A 1. Treat cells with 3-(2-Methoxypyrimidin-4-yl)aniline derivative or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Cell lysis and separation of soluble and aggregated proteins B->C D 4. Quantification of soluble target protein (e.g., Western Blot) C->D NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With 3-(2-Methoxypyrimidin-4-yl)aniline Derivative A NanoLuc-Target Fusion B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-Target Fusion E Fluorescent Tracer G No BRET Signal E->G Displacement F Derivative F->D Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol for NanoBRET™ Target Engagement Assay:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the 3-(2-methoxypyrimidin-4-yl)aniline derivative.

    • Prepare a solution containing the NanoBRET™ tracer and Nano-Glo® substrate.

  • Compound and Tracer Addition:

    • Add the diluted compound to the appropriate wells.

    • Add the tracer/substrate solution to all wells.

  • Signal Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours).

    • Measure the filtered luminescence at two wavelengths (e.g., 460nm for the donor and >610nm for the acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular context.

Kinobeads Competition Assay: Unbiased Selectivity Profiling

The kinobeads assay is a powerful chemical proteomics tool for assessing the selectivity of kinase inhibitors across a large portion of the kinome. [17]This method utilizes beads functionalized with a cocktail of non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate. [13] Experimental Rationale: When a cell lysate is pre-incubated with a free inhibitor, such as a 3-(2-methoxypyrimidin-4-yl)aniline derivative, the inhibitor will compete with the kinobeads for binding to its target kinases. The bound kinases are then pulled down, and the relative abundance of each kinase is quantified by mass spectrometry. A decrease in the amount of a particular kinase pulled down in the presence of the test compound indicates target engagement.

dot

Kinobeads_Workflow cluster_incubation Competitive Binding cluster_pulldown Affinity Purification cluster_analysis Quantification A 1. Incubate cell lysate with 3-(2-Methoxypyrimidin-4-yl)aniline derivative B 2. Add kinobeads to pull down unbound kinases A->B C 3. Elute and digest bound kinases B->C D 4. LC-MS/MS analysis to identify and quantify kinases C->D

Caption: Workflow for the kinobeads-based competitive profiling of kinase inhibitors.

Detailed Protocol for Kinobeads Competition Assay:

  • Cell Lysate Preparation:

    • Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate and pre-incubate with a range of concentrations of the 3-(2-methoxypyrimidin-4-yl)aniline derivative or DMSO control for a defined period (e.g., 45 minutes at 4°C).

  • Kinase Enrichment:

    • Add the kinobeads slurry to each lysate sample and incubate with gentle rotation for a specified time (e.g., 2 hours at 4°C) to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of each kinase in the different treatment groups.

    • Generate dose-response curves for each identified kinase to determine the binding affinity of the test compound.

Comparative Data and Alternative Compounds

The 2-substituted aniline pyrimidine scaffold has been successfully employed in the development of dual Mer/c-Met inhibitors. [18][19][20]For instance, compound 17c from a recent study demonstrated potent dual kinase inhibition with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. [19]This compound also exhibited significant anti-proliferative activity in multiple cancer cell lines. [19] When comparing the performance of novel 3-(2-methoxypyrimidin-4-yl)aniline derivatives, it is essential to benchmark them against established kinase inhibitors. For example, a study comparing the cytotoxicity of dasatinib and sorafenib in various cancer cell lines showed that dasatinib was generally more potent. [21]Such comparative data is invaluable for contextualizing the performance of new chemical entities.

Compound Target(s) IC50 (nM) Cell Line(s) Reference
Compound 17c Mer/c-Met6.4 (Mer), 26.1 (c-Met)HepG2, MDA-MB-231, HCT116[19]
Dasatinib Multi-kinase140 (HCT 116), 670 (MCF7), 9000 (H460)HCT 116, MCF7, H460[21]
Sorafenib Multi-kinase18600 (HCT 116), 16000 (MCF7), 18000 (H460)HCT 116, MCF7, H460[21]

Conclusion

Confirming target engagement is a non-negotiable step in the development of 3-(2-methoxypyrimidin-4-yl)aniline derivatives as therapeutic agents. This guide has provided a comprehensive overview of three powerful methodologies: CETSA®, NanoBRET™, and kinobeads competition assays. The choice of method will depend on the specific research question, the available resources, and the stage of drug discovery. By employing these techniques, researchers can gain a deep understanding of their compound's mechanism of action, selectivity, and potential for clinical success.

References

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC. (n.d.).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). Retrieved March 10, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved March 10, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (n.d.). Retrieved March 10, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.). Retrieved March 10, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Retrieved March 10, 2026, from [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (n.d.). Retrieved March 10, 2026, from [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (2017). Retrieved March 10, 2026, from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (2026, January 19). Retrieved March 10, 2026, from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers. (2016, April 22). Retrieved March 10, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). Retrieved March 10, 2026, from [Link]

  • TECHNISCHE UNIVERSITÄT MÜNCHEN - Lehrstuhl für Proteomik und Bioanalytik When chemical proteomics meets medicinal chemistry - mediaTUM. (n.d.). Retrieved March 10, 2026, from [Link]

  • WELIREG® (belzutifan) Plus LENVIMA® (lenvatinib) Reduced the Risk of Disease Progression or Death by 30% Compared to Cabozantinib in Certain Previously Treated Patients With Advanced Renal Cell Carcinoma (RCC) | News ReleaseNews Release:2026 | Eisai Co., Ltd. (2026, March 2). Retrieved March 10, 2026, from [Link]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - MDPI. (2023, March 25). Retrieved March 10, 2026, from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. (2023, August 21). Retrieved March 10, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (2025, August 18). Retrieved March 10, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed. (2025, August 18). Retrieved March 10, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - ResearchGate. (2025, August 1). Retrieved March 10, 2026, from [Link]

  • Aniline replacement in drug-like compounds | Cresset. (2024, January 10). Retrieved March 10, 2026, from [Link]

  • Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed. (2009, July 1). Retrieved March 10, 2026, from [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - MDPI. (2015, December 23). Retrieved March 10, 2026, from [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and - MDPI. (2022, January 29). Retrieved March 10, 2026, from [Link]

  • Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents - PubMed. (2019, December 1). Retrieved March 10, 2026, from [Link]

  • WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents. (n.d.).
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. (2025, July 18). Retrieved March 10, 2026, from [Link]

Sources

Comparative

Orthogonal Validation of Screening Hits Based on the 3-(2-Methoxypyrimidin-4-yl)aniline Core: A Comparative Guide to Kinase Inhibitor Triage

Introduction: The Privilege and Peril of the Aminopyrimidine Scaffold The 3-(2-Methoxypyrimidin-4-yl)aniline core is a privileged structural motif widely utilized in the design of ATP-competitive kinase inhibitors[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privilege and Peril of the Aminopyrimidine Scaffold

The 3-(2-Methoxypyrimidin-4-yl)aniline core is a privileged structural motif widely utilized in the design of ATP-competitive kinase inhibitors[1]. The aminopyrimidine moiety typically acts as a robust hinge-binding pharmacophore, engaging the kinase backbone via bidentate hydrogen bonds—most commonly involving the pyrimidine N1/N3 atoms and the adjacent aniline NH.

While primary high-throughput screening (HTS) biochemical assays frequently identify potent hits containing this core, its inherent physicochemical properties can lead to false positives. Colloidal aggregation, fluorescence interference, and non-specific binding can artificially inflate biochemical potency. As a Senior Application Scientist, I emphasize that advancing a hit based solely on biochemical IC50​ is a flawed strategy. A rigorous, orthogonal validation cascade is non-negotiable to distinguish true target engagement from assay artifacts.

The Triad of Orthogonal Validation

To objectively evaluate the performance of 3-(2-Methoxypyrimidin-4-yl)aniline hits, we must compare and integrate data from three distinct validation modalities:

  • Biochemical Assays (e.g., TR-FRET): Provide high-throughput thermodynamic potency but lack physiological context.

  • Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): Deliver label-free, real-time kinetic resolution to measure target residence time[2].

  • Cellular Target Engagement (e.g., NanoBRET): Confirm live-cell permeability and target binding in the presence of physiological ATP concentrations[3].

Comparative Analysis of Validation Platforms
ParameterBiochemical Assay (e.g., TR-FRET)Biophysical Assay (e.g., SPR)Cellular Target Engagement (e.g., NanoBRET)
Primary Output Thermodynamic Potency ( IC50​ )Binding Kinetics ( KD​ , kon​ , koff​ )Intracellular Affinity ( IC50​ )
Target Context Recombinant, Cell-freeRecombinant, ImmobilizedFull-length, Live-cell
ATP Environment Artificial (often at Km​ )Apo state (usually ATP-free)Physiological (1-5 mM ATP)
Throughput High (384/1536-well plates)Medium (Chip-based microfluidics)Medium-High (384-well plates)
Artifact Susceptibility High (Fluorescence interference, aggregation)Low (Label-free, mass-based detection)Low (Ratiometric luminescence)

Experimental Workflows & Protocols

Protocol 1: Biophysical Kinetic Validation via Surface Plasmon Resonance (SPR)

Rationale: For 3-(2-Methoxypyrimidin-4-yl)aniline derivatives, optimizing target residence time ( τ=1/koff​ ) often yields better in vivo efficacy than solely optimizing thermodynamic affinity ( KD​ )[2]. SPR provides this critical kinetic data by measuring mass changes on a sensor surface in real-time[4].

Self-Validating System: This protocol includes a blank reference channel to subtract non-specific matrix binding and utilizes a known reference inhibitor (e.g., Staurosporine) to validate the active fraction of the immobilized kinase.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Immobilize the recombinant target kinase onto a biosensor chip (e.g., Ni-NTA for His-tagged kinases or Streptavidin for biotinylated kinases).

    • Causality: Oriented immobilization via a terminal tag ensures the ATP-binding pocket remains fully accessible, preventing steric hindrance that could mask true hinge-binders[4].

  • Analyte Preparation: Dilute the 3-(2-Methoxypyrimidin-4-yl)aniline hit in running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Causality: Exact DMSO matching between the analyte and running buffer is critical. A mismatch will cause bulk refractive index shifts that obscure the small-molecule binding signal.

  • Kinetic Injection: Inject the compound across the functionalized surface at multiple concentrations (e.g., 0.1x to 10x the expected KD​ ). Monitor the association phase ( kon​ ).

  • Dissociation & Regeneration: Switch to running buffer to monitor the dissociation phase ( koff​ ). If required, apply a mild regeneration solution to remove tightly bound compounds without denaturing the kinase[4].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ , kon​ , and koff​ [2].

SPR_Workflow N1 Immobilize Kinase (Biotin/Ni-NTA) N2 Inject Hit Compound (Analyte) N1->N2 Flow over chip N3 Monitor Association (k_on) N2->N3 Binding event N4 Buffer Wash (Monitor Dissociation, k_off) N3->N4 Stop injection N5 Regenerate Surface N4->N5 Remove bound hit

Workflow for SPR-based kinetic validation of kinase inhibitors.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Rationale: A 3-(2-Methoxypyrimidin-4-yl)aniline hit might show a 10 nM IC50​ biochemically but fail in cells due to poor membrane permeability or an inability to compete with high intracellular ATP. NanoBRET resolves this by measuring target engagement in intact, living cells[3].

Self-Validating System: The assay must include a "No Tracer" control to establish background luminescence, and a "Reference Compound" control at a saturating dose to define the maximum displacement baseline (100% target occupancy)[5].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Plate HEK293 cells in a 384-well tissue culture plate. Transiently transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase[5].

    • Causality: The NanoLuc fusion acts as the BRET donor, providing a highly specific, localized signal directly from the target protein without requiring cell lysis.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (e.g., Tracer K-10) at its predetermined EC50​ concentration[3].

    • Causality: Using the EC50​ concentration balances the assay window size with maximum sensitivity to competitive displacement by the unlabelled test compound[5].

  • Compound Incubation: Add the 3-(2-Methoxypyrimidin-4-yl)aniline hit in a dose-response format. Incubate for 2 hours at 37°C.

    • Causality: This incubation period allows the compound to traverse the lipid bilayer and reach intracellular thermodynamic equilibrium with the tracer and the kinase.

  • Signal Detection: Add the NanoBRET substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a multimode microplate reader.

  • Quantification: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against compound concentration to determine the intracellular IC50​ [3].

NanoBRET_Pathway N1 Transfect Cells with Kinase-NanoLuc Fusion N2 Add Cell-Permeable Fluorescent Tracer N1->N2 N3 Baseline BRET Signal (Proximity Energy Transfer) N2->N3 Tracer binds kinase N4 Introduce 3-(2-Methoxypyrimidin-4-yl)aniline Hit N3->N4 N5 Competitive Displacement of Tracer N4->N5 Hit enters cell N6 Loss of BRET Signal (Quantify Intracellular Affinity) N5->N6 Dose-dependent decrease

Mechanism of live-cell target engagement via NanoBRET competitive displacement.

Data Synthesis & Decision Matrix

To confidently advance a 3-(2-Methoxypyrimidin-4-yl)aniline hit into lead optimization, the data from these orthogonal platforms must be synthesized holistically:

  • The True Positive: Exhibits high biochemical potency, clear 1:1 SPR binding kinetics with a favorable residence time, and a proportional NanoBRET intracellular IC50​ . This compound is ready for in vivo pharmacokinetic profiling.

  • The Permeability/Efflux Liability: Shows high biochemical and SPR potency, but no NanoBRET signal. The compound cannot penetrate the cell membrane or is rapidly cleared by efflux pumps. Structural optimization should focus on lowering polar surface area (TPSA) or removing hydrogen bond donors.

  • The Assay Artifact (PAINS): Displays high biochemical potency, but super-stoichiometric or non-saturable SPR binding, and no NanoBRET signal. This indicates colloidal aggregation or non-specific binding. The hit should be discarded.

Sources

Validation

Comparative Docking Studies of 3-(2-Methoxypyrimidin-4-yl)aniline Analogs: Evaluating Next-Generation p38α MAP Kinase Inhibitors

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively evaluate the binding efficacy of novel 3-(2-Methoxypyrimidin-4-yl)aniline analogs against p38α Mitogen-A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively evaluate the binding efficacy of novel 3-(2-Methoxypyrimidin-4-yl)aniline analogs against p38α Mitogen-Activated Protein Kinase (MAPK) by comparing them to standard-of-care alternatives using a rigorously validated, consensus-based docking workflow.

Scientific Rationale & Structural Causality

The pursuit of highly selective kinase inhibitors is often hindered by the conserved nature of the ATP-binding pocket across the kinome. p38α MAPK is a critical node in the production of pro-inflammatory cytokines (TNF-α, IL-1β)[1] and remains a high-value target for chronic inflammatory diseases and oncology.

The 3-(2-Methoxypyrimidin-4-yl)aniline scaffold represents a highly privileged pharmacophore for kinase inhibition[2]. As a Senior Application Scientist, I approach this scaffold not just as a 2D string of atoms, but as a precisely engineered 3D vector system:

  • The Pyrimidine Anchor: Acts as the primary hinge-binding motif. The N1 nitrogen of the pyrimidine is perfectly positioned to accept a hydrogen bond from the backbone amide of Met109[2].

  • The 2-Methoxy Substituent: Vectors toward the solvent-exposed channel. This not only improves aqueous solubility but provides a steric shield that penalizes binding in kinases with tighter, less flexible ATP pockets (e.g., wild-type EGFR).

  • The Meta-Aniline Linker: The meta-relationship of the amine relative to the pyrimidine core is geometrically critical. While para-substitution would vector functional groups out into the solvent, the meta-substitution precisely angles extension motifs (such as ureas or amides) deep into the hydrophobic specificity pocket, enabling interactions with the gatekeeper residue Thr106[1].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Phosphorylation p38 p38α MAP Kinase (Target) MKK->p38 Activation Loop (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates ATP Hydrolysis Inflammation Inflammatory Response (TNF-α, IL-1β) Substrates->Inflammation Gene Expression Inhibitor 3-(2-Methoxypyrimidin-4-yl)aniline Analogs Inhibitor->p38 Competitive ATP Binding

Figure 1: p38α MAPK signaling cascade and the pharmacological intervention point of ATP-site inhibitors.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in our computational predictions, we cannot rely on a single scoring function. The following step-by-step methodology employs a self-validating consensus workflow , utilizing both physics-based (Schrödinger Glide XP) and empirical (AutoDock Vina) scoring functions[3].

Step 1: Protein Preparation & Causality
  • Action: The high-resolution crystal structure of p38α MAPK (PDB: 3FLY) was imported into the Protein Preparation Wizard.

  • Protocol: Missing hydrogen atoms were added, and the H-bond network was optimized at pH 7.4 using PROPKA. A restrained minimization (OPLS4 force field) was applied until heavy atoms converged to an RMSD of 0.3 Å.

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Assigning the correct tautomeric states ensures that the hinge region (Met109, Gly110) presents the exact hydrogen bond donor/acceptor geometry required to coordinate the pyrimidine nitrogen. Minimizing beyond 0.3 Å risks destroying the experimentally validated backbone conformation.

Step 2: Ligand Preparation
  • Action: 3D conformers of the analogs and the reference drug (SB203580) were generated using LigPrep/Epik.

  • Causality: Epik predicts protonation states at physiological pH (7.4 ± 0.5). It is imperative that the aniline nitrogen remains unprotonated so it can act as a hydrogen bond donor to the DFG motif or conjugate with the aromatic system.

Step 3: Consensus Docking Execution
  • Action: Receptor grids were centered on the coordinates of the co-crystallized ligand (Met109 hinge region). Ligands were docked independently using Glide Extra Precision (XP) and AutoDock Vina.

  • Self-Validation Check: A pose is only accepted for downstream MM-GBSA thermodynamic analysis if the Root Mean Square Deviation (RMSD) between the Glide XP pose and the Vina pose is < 1.5 Å . This cross-validation eliminates scoring-function-specific artifacts, ensuring the predicted binding mode is driven by true molecular mechanics rather than algorithmic bias.

Docking_Workflow PDB X-ray Structure (PDB: 3FLY) PrepProt Protein Prep Wizard (H-bond optimization) PDB->PrepProt Ligands Analog Library (2D SDF) PrepLig LigPrep / Epik (State generation pH 7.4) Ligands->PrepLig Grid Receptor Grid Generation (Centered on Met109) PrepProt->Grid Glide Schrödinger Glide (XP) (Physics-based scoring) PrepLig->Glide Vina AutoDock Vina (Empirical scoring) PrepLig->Vina Grid->Glide Grid->Vina Consensus Consensus Pose Analysis (RMSD < 1.5 Å) Glide->Consensus Vina->Consensus MMGBSA Prime MM-GBSA (Binding Free Energy) Consensus->MMGBSA

Figure 2: Self-validating consensus docking workflow integrating physical and empirical scoring functions.

Comparative Performance Data

We evaluated three specific compounds against the standard-of-care alternative, SB203580 (a classic pyridinylimidazole p38 inhibitor)[1].

  • Analog A (Core Fragment): Unsubstituted 3-(2-Methoxypyrimidin-4-yl)aniline.

  • Analog B (Amide Extension): N-(3-(2-Methoxypyrimidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide.

  • Analog C (Urea Extension): 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-(3-(2-methoxypyrimidin-4-yl)phenyl)urea.

Table 1: Quantitative Docking Scores and Thermodynamic Profiling
CompoundStructural ClassGlide XP Score (kcal/mol)Vina Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Ligand Efficiency
SB203580 Reference Alternative-9.85-9.4-88.40.38
Analog A Core Scaffold-6.12-5.8-42.10.35
Analog B Amide Derivative-10.45-10.1-95.60.41
Analog C Urea Derivative-11.80 -11.2 -112.3 0.44

Note: More negative values indicate stronger predicted binding affinity. MM-GBSA includes implicit solvation penalties, providing a more accurate reflection of physiological binding.

Table 2: Key Mechanistic Interactions and Pose Validation
CompoundHinge Interaction (Met109)Gatekeeper (Thr106)Hydrophobic Pocket IIConsensus Pose RMSD
SB203580 Pyridine N (2.1 Å)None (Clashes if mutated)Partial Occupancy0.85 Å
Analog A Pyrimidine N1 (2.0 Å)NoneEmpty1.12 Å
Analog B Pyrimidine N1 (1.9 Å)Amide NH (2.8 Å)CF3 group0.94 Å
Analog C Pyrimidine N1 (1.9 Å)Urea NH (2.4 Å)Fluoro-phenyl + CF30.62 Å

Expert Discussion & Alternative Comparison

The data clearly demonstrates the superiority of Analog C over both the core fragment and the standard-of-care alternative, SB203580.

Why does Analog C outperform the alternatives?

  • Hinge Region Stability: Unlike SB203580, which relies on a single pyridine nitrogen for hinge binding, the 2-methoxypyrimidine core of Analog C locks into the hinge region with superior geometry. The adjacent methoxy group displaces a high-energy water molecule from the solvent channel, resulting in a favorable entropic gain (reflected in the -112.3 kcal/mol MM-GBSA score).

  • Exploitation of the Gatekeeper: The incorporation of the urea linker in Analog C acts as a bidentate hydrogen bond donor. It forms a critical interaction with the side-chain hydroxyl of the gatekeeper residue, Thr106[2]. The amide linker in Analog B is too rigid to achieve this optimal geometry, resulting in a weaker interaction (2.8 Å vs 2.4 Å).

  • Hydrophobic Pocket Saturation: The terminal 4-fluoro-3-(trifluoromethyl)phenyl group of Analog C perfectly complements the lipophilic specificity pocket (Region 2) of p38α[1]. The fluorine atom forms a multipolar interaction with the backbone carbonyl of Leu104, an interaction entirely absent in the reference drug.

References

  • - Journal of Medicinal Chemistry - ACS Publications 2. - Journal of Medicinal Chemistry - ACS Publications

  • - Frontiers in Pharmacology (via PMC)

Sources

Comparative

Comparative Guide: Assessing the Metabolic Stability of 3-(2-Methoxypyrimidin-4-yl)aniline Derivatives

Executive Summary & Rationale The 3-(2-Methoxypyrimidin-4-yl)aniline scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently utilized in the development of targeted therapeutics, most no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3-(2-Methoxypyrimidin-4-yl)aniline scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently utilized in the development of targeted therapeutics, most notably demonstrating potent activity as an inhibitor of the fat mass and obesity-associated (FTO) protein—an m6A-RNA demethylase heavily implicated in the progression of glioblastoma and acute myeloid leukemia 1.

Despite its excellent target affinity, the 2-methoxypyrimidine group presents a well-documented metabolic liability. It is highly susceptible to Phase I oxidative metabolism. To advance this scaffold into viable clinical candidates, drug development professionals must objectively assess its metabolic stability against rationally designed structural alternatives. This guide compares the wild-type scaffold against three bioisosteric derivatives, detailing the mechanistic causality of their clearance and providing a self-validating protocol for experimental assessment.

Mechanistic Pathway of Degradation

The primary route of clearance for 3-(2-Methoxypyrimidin-4-yl)aniline is mediated by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6) in the liver. These enzymes catalyze the O-demethylation of the methoxy group. The reaction proceeds via hydrogen abstraction from the methoxy methyl group, followed by oxygen rebound and subsequent collapse to yield a pharmacologically inactive 2-hydroxypyrimidine metabolite and formaldehyde.

Pathway Parent 3-(2-Methoxypyrimidin-4-yl)aniline (Parent Scaffold) Enzyme CYP450 Enzymes (Phase I Metabolism) Parent->Enzyme Binding Metabolite 3-(2-Hydroxypyrimidin-4-yl)aniline (O-Demethylated) Enzyme->Metabolite O-Demethylation Byproduct Formaldehyde (Reactive Byproduct) Enzyme->Byproduct Release

Caption: CYP450-mediated O-demethylation pathway of the 2-methoxypyrimidine scaffold.

Structural Alternatives (The Comparators)

To evaluate strategies for mitigating this metabolic liability, we compare the baseline scaffold against three targeted modifications:

  • Compound A (Wild-Type): 3-(2-Methoxypyrimidin-4-yl)aniline.

  • Compound B (Deuterated): 3-(2-(Trideuteromethoxy)pyrimidin-4-yl)aniline. Designed to exploit the kinetic isotope effect.

  • Compound C (Fluorinated): 3-(2-(Trifluoromethoxy)pyrimidin-4-yl)aniline. Designed for steric and electronic shielding.

  • Compound D (Bioisostere): 3-(2-Aminopyrimidin-4-yl)aniline. A classic functional group replacement.

Experimental Methodology: Self-Validating Microsomal Stability Protocol

To objectively compare these compounds, we utilize a Human Liver Microsome (HLM) stability assay. This assay is the industry gold standard for predicting in vitro intrinsic clearance ( CLint​ ) driven by Phase I metabolism 2.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the test compounds in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM.

    • Causality Note: A 1 µM concentration is deliberately chosen because it typically falls well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This ensures the reaction follows first-order kinetics, where the rate of clearance is independent of the substrate concentration, allowing for accurate scaling to in vivo models 3.

  • Matrix Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL 3.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a thermoshaker to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. NADPH serves as the essential electron donor required for the catalytic cycle of CYP450 enzymes 4.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Termination: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Note: Acetonitrile rapidly denatures the CYP proteins, halting the reaction instantly and precipitating the proteins to yield a clean supernatant for LC-MS/MS analysis 3.

  • System Validation (Trustworthiness): The assay must include parallel incubations with Dextromethorphan or Verapamil as positive controls to verify the baseline metabolic competency of the microsome batch. A minus-NADPH negative control must also be run to rule out chemical instability or non-CYP mediated degradation 3.

Workflow Step1 1. Substrate Preparation 1 µM Compound in PO4 Buffer (pH 7.4) Step2 2. Matrix Addition Add HLM (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-Incubation 5 mins at 37°C to equilibrate Step2->Step3 Step4 4. Reaction Initiation Add 1 mM NADPH Step3->Step4 Step5 5. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 mins Step4->Step5 Step6 6. Quenching & Precipitation Add Ice-Cold Acetonitrile + Internal Standard Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify Parent Compound Disappearance Step6->Step7

Caption: Step-by-step workflow for the self-validating microsomal stability assay.

Quantitative Data & Comparative Analysis

The table below summarizes the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the four compounds when subjected to the HLM assay described above.

Compound VariantStructural ModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Clearance Mechanism
Compound A None (2-Methoxy)18.574.9Rapid O-demethylation
Compound B Deuterated (-OCD3)42.132.9Slower O-demethylation (KIE)
Compound C Fluorinated (-OCF3)>120<11.5Steric/Electronic block
Compound D Bioisostere (-NH2)85.416.2N-oxidation (minor)

Mechanistic Insights & Expert Recommendations

Analyzing the experimental data reveals the causality behind the performance of each structural modification:

  • The Kinetic Isotope Effect (Compound B): Replacing the methoxy hydrogens with deuterium extends the half-life from 18.5 to 42.1 minutes. Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to break. This decelerates the rate-limiting hydrogen abstraction step by the CYP enzyme's heme-iron center, granting moderate metabolic stability without altering the molecule's steric footprint.

  • Steric and Electronic Shielding (Compound C): The trifluoromethoxy group provides immense metabolic stability ( t1/2​ > 120 min). The highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the oxygen atom and heavily deactivating the adjacent carbon toward CYP-mediated oxidation. Furthermore, the larger van der Waals radius of the -CF3 group creates steric hindrance, physically restricting optimal orientation within the CYP active site.

  • Bioisosteric Replacement (Compound D): While the 2-amino substitution significantly improves Phase I stability in HLM, drug development professionals must proceed with caution. Primary anilines and aminopyrimidines frequently introduce alternative liabilities, such as N-acetylation or glucuronidation (Phase II metabolism), which are not captured in a standard Phase I HLM assay.

References

  • Title: Metabolic stability in liver microsomes Source: Mercell / XenoTech Protocol URL
  • Title: Application Notes and Protocols for Assessing the Metabolic Stability of CH5447240 Source: BenchChem URL
  • Title: m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells Source: NIH / ACS Publications URL
  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities Source: Institute of Pharmacology Polish Academy of Sciences URL

Sources

Validation

Reproducibility of synthetic protocols for 3-(2-Methoxypyrimidin-4-yl)aniline

The synthesis of biaryl compounds containing both a nitrogen-rich heterocycle and an unprotected aniline moiety presents a notorious challenge in medicinal chemistry. Specifically, 3-(2-Methoxypyrimidin-4-yl)aniline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of biaryl compounds containing both a nitrogen-rich heterocycle and an unprotected aniline moiety presents a notorious challenge in medicinal chemistry. Specifically, 3-(2-Methoxypyrimidin-4-yl)aniline (CAS 1780258-07-2) [1] is a highly sought-after scaffold in the development of kinase inhibitors, where the pyrimidine core and the free amine act as critical hydrogen-bond acceptors and donors within the ATP-binding pocket.

As a Senior Application Scientist, I frequently observe that standard cross-coupling protocols applied to this molecule yield erratic results. Low yields in palladium-catalyzed cross-coupling reactions involving halopyrimidines are a frequent challenge, primarily stemming from the electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst[2]. When an unprotected aniline is introduced into this system, the risk of catalyst poisoning and off-target amination increases exponentially.

This guide objectively compares two primary synthetic pathways for 3-(2-Methoxypyrimidin-4-yl)aniline, detailing the causality behind the experimental design and providing self-validating protocols to ensure absolute reproducibility.

Mechanistic Rationale: Direct Coupling vs. The Nitro-Reduction Route

To synthesize 3-(2-Methoxypyrimidin-4-yl)aniline, the electrophile of choice is 4-chloro-2-methoxypyrimidine (CAS 51421-99-9) [3]. The strategic divergence occurs in the selection of the nucleophilic coupling partner:

Route A: Direct Suzuki-Miyaura Cross-Coupling This route utilizes 3-aminophenylboronic acid hydrochloride (CAS 85006-23-1) [4]. While a one-step synthesis is theoretically ideal, the free amine group on the boronic acid can act as a competitive ligand. It coordinates with the Pd(II) intermediate, stalling the transmetalation step and leading to premature catalyst precipitation (Pd-black). To counteract this, a bidentate ligand with a wide bite angle, such as dppf, is mandatory to force a cis-geometry and accelerate reductive elimination.

Route B: Two-Step Nitro Suzuki & Reduction This route substitutes the amine with a nitro group using 3-nitrophenylboronic acid. The strongly electron-withdrawing nitro group cannot coordinate with palladium, entirely bypassing the catalyst poisoning issue. Following a highly efficient cross-coupling, the nitro intermediate is subjected to mild catalytic hydrogenation. While this adds a step, the thermodynamic predictability of the system often results in a higher overall yield and a cleaner impurity profile.

G A 4-chloro-2-methoxypyrimidine (Electrophile) D Route A: Direct Suzuki Pd(dppf)Cl2, K2CO3 A->D E Route B: Nitro Suzuki Pd(PPh3)4, Na2CO3 A->E B 3-aminophenylboronic acid (Nucleophile) B->D C 3-nitrophenylboronic acid (Nucleophile) C->E H Target Compound: 3-(2-Methoxypyrimidin-4-yl)aniline D->H Moderate Yield (Amine Coordination) F Intermediate: 2-methoxy-4-(3-nitrophenyl)pyrimidine E->F High Yield (No Poisoning) G Reduction Pd/C, H2 (1 atm) F->G G->H Clean Conversion

Figure 1: Comparative synthetic workflows for 3-(2-Methoxypyrimidin-4-yl)aniline.

Quantitative Performance & Reproducibility Metrics

To provide a definitive comparison, the table below synthesizes the experimental outcomes of both routes when scaled to a standard 10 mmol research-grade batch.

Performance MetricRoute A: Direct SuzukiRoute B: Nitro Suzuki + Reduction
Overall Isolated Yield 55% – 62%78% – 85% (Over 2 steps)
Crude Purity (LC-MS) ~80% (Significant protodeboronation)> 95% (Clean conversion)
Purification Requirement Intensive Silica Gel ChromatographySimple Recrystallization / Filtration
Total Processing Time 14 hours16 hours
Catalyst Loading 5.0 mol% Pd(dppf)Cl₂3.0 mol% Pd(PPh₃)₄
Primary Failure Mode Premature catalyst deactivation (Pd-black)Incomplete reduction (if H₂ pressure drops)

Verdict: While Route A is shorter, Route B is the superior choice for reproducibility and scalability . The elimination of the competing amine ligand during the delicate transmetalation phase ensures that the reaction proceeds to completion without requiring excessive catalyst loading.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints allow the chemist to verify the mechanistic integrity of the reaction in real-time.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the target in a single step using a bidentate ligand to outcompete amine coordination.

  • Reagent Charging: In a flame-dried 100 mL Schlenk flask, charge 4-chloro-2-methoxypyrimidine (1.45 g, 10.0 mmol)[3], 3-aminophenylboronic acid hydrochloride (2.08 g, 12.0 mmol)[4], and anhydrous K₂CO₃ (4.15 g, 30.0 mmol).

  • Solvent Preparation: Add 40 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Causality: The biphasic nature dissolves both the organic electrophile and the inorganic base, which is critical for generating the reactive hydroxypalladium intermediate.

  • Rigorous Degassing: Sparge the suspension with Argon for exactly 30 minutes. Oxygen must be entirely excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (365 mg, 0.5 mmol, 5 mol%).

  • Thermal Activation: Heat the mixture to 90 °C under an Argon balloon for 12 hours.

    • Self-Validation Checkpoint: After 45 minutes at 90 °C, the mixture should transition from a pale suspension to a deep red/brown homogeneous solution. If heavy black precipitate (Pd-black) forms within the first hour, the amine has poisoned the catalyst; the run will likely stall at <30% conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with brine (2 x 30 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5) to isolate the product.

Protocol B: Two-Step Nitro Route (Recommended)

Objective: Maximize yield and purity by separating the C-C bond formation from the reactive amine.

Step 1: Suzuki Coupling of Nitro Intermediate

  • Reaction Setup: Charge 4-chloro-2-methoxypyrimidine (1.45 g, 10.0 mmol)[3], 3-nitrophenylboronic acid (1.84 g, 11.0 mmol), and Na₂CO₃ (2.65 g, 25.0 mmol) into a flask containing Toluene/EtOH/H₂O (20 mL / 10 mL / 10 mL).

  • Catalysis: Degas via Argon sparging for 20 minutes. Add Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%). Heat to 80 °C for 8 hours.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc, 3:1) will show the complete consumption of the UV-active pyrimidine starting material. The nitro-intermediate runs significantly higher (less polar) than the starting material.

  • Isolation: Extract with EtOAc, wash with water, and concentrate. The crude 2-methoxy-4-(3-nitrophenyl)pyrimidine can be used directly in the next step without chromatography.

Step 2: Catalytic Hydrogenation

  • Reduction Setup: Dissolve the crude intermediate in absolute EtOH (30 mL). Carefully add 10% Pd/C (150 mg, ~10% w/w).

  • Hydrogenation: Purge the flask with Vacuum/H₂ cycles three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 4 hours.

    • Causality: Room temperature and 1 atm pressure are specifically chosen to reduce the nitro group rapidly without risking the hydrogenolysis of the methoxy group or the over-reduction of the pyrimidine ring.

    • Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases (the balloon stops deflating). An aliquot spotted on TLC and stained with Ninhydrin will immediately turn deep purple, confirming the presence of the newly formed primary amine.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure and recrystallize from EtOH/Heptane to afford pure 3-(2-Methoxypyrimidin-4-yl)aniline[1].

References

Sources

Safety & Regulatory Compliance

Safety

Lifecycle Management and Disposal Protocol for 3-(2-Methoxypyrimidin-4-yl)aniline

For researchers and drug development professionals, managing the lifecycle of specialized chemical intermediates is as critical as the synthesis itself. 3-(2-Methoxypyrimidin-4-yl)aniline presents unique toxicological an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing the lifecycle of specialized chemical intermediates is as critical as the synthesis itself. 3-(2-Methoxypyrimidin-4-yl)aniline presents unique toxicological and environmental challenges due to the combined reactivity of its primary aromatic amine (aniline) moiety and the methoxypyrimidine ring. Anilines are notorious for their rapid dermal absorption, ability to induce methemoglobinemia, and high toxicity to aquatic ecosystems[1]. Consequently, the disposal of this compound cannot be treated as an afterthought; it requires a rigorous, causality-driven approach to ensure laboratory safety and compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards[2].

This guide provides a self-validating, step-by-step operational and disposal plan, ensuring that every handling decision is grounded in the chemical's fundamental properties.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of 3-(2-Methoxypyrimidin-4-yl)aniline is the first step in formulating a safe handling strategy. The primary amine group makes the molecule susceptible to rapid oxidation, while its lipophilicity facilitates biological membrane permeation.

Table 1: Quantitative Data and Hazard Classification

ParameterValue / ClassificationMechanistic Causality / Operational Impact
CAS Number 1780258-07-2Unique identifier required for accurate safety tracking and waste manifesting.
Molecular Weight 201.22 g/mol Low molecular weight contributes to volatility and rapid biological permeation.
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)Aniline derivatives readily cross the blood-brain barrier and skin[1].
Target Organ Toxicity Blood, Liver, Kidney (Category 1)Induces methemoglobinemia, severely reducing the blood's oxygen transport capacity[1].
Aquatic Toxicity Very ToxicPersists in water; requires strict prevention of drain disposal to protect ecosystems[3].
Incompatibilities Strong oxidizers, strong acidsHigh risk of exothermic reactions; potential for toxic gas release upon mixing[4].

Operational Safety and Handling Workflow

Before generating any waste, the operational environment must be secured. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and Personal Protective Equipment (PPE) tailored to the specific hazards of the chemical being handled[5].

Causality of PPE Selection: Standard latex gloves offer insufficient breakthrough times for aniline derivatives, as the chemical rapidly permeates the material. Nitrile or butyl rubber gloves must be used to prevent dermal absorption[6]. Furthermore, because the solid compound can form airborne dust and release toxic vapors, all weighing and transfer operations must occur within a certified chemical fume hood[4].

Step-by-Step Handling Protocol:

  • Preparation: Verify the fume hood flow rate is operational. Don a fully buttoned lab coat, chemical-resistant splash goggles, and double-layered nitrile gloves[4].

  • Transfer: Use anti-static weighing boats. Keep the primary chemical container closed when not actively transferring the solid to minimize environmental exposure and oxidative degradation.

  • Decontamination: After use, wipe down the balance and fume hood surface with an appropriate solvent (e.g., methanol or ethanol) followed by a soap and water wash.

  • Self-Validation Check: Visually inspect the work area to ensure no visible crystalline residue remains. Place all used wipes into a designated solid hazardous waste container immediately[7].

HandlingWorkflow Start Initiate Handling of 3-(2-Methoxypyrimidin-4-yl)aniline PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Conduct Operations in Chemical Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Small Small Spill (<50g/mL) Absorb with Vermiculite Spill->Small Yes (Small) Large Large Spill Evacuate Area & Call EHS Spill->Large Yes (Large) Continue Decontaminate Surfaces & Proceed Spill->Continue No Dispose Collect Absorbent as Hazardous Waste Small->Dispose

Operational handling and emergency spill response workflow for aniline derivatives.

Waste Segregation and Chemical Deactivation Principles

The fundamental rule of aniline waste management is strict segregation. Mixing 3-(2-Methoxypyrimidin-4-yl)aniline with incompatible waste streams (such as nitric acid or peroxides) can lead to violent exothermic reactions or the generation of explosive mixtures[4].

Causality of Segregation: Under EPA regulations (40 CFR 261), characteristic hazardous waste must be properly categorized to prevent downstream reactions during transport and incineration[8]. Aniline derivatives are typically classified as toxic characteristic waste and must be kept in dedicated, chemically compatible containers (e.g., high-density polyethylene or glass)[9].

Step-by-Step Waste Collection Protocol:

  • Liquid Waste: Collect any reaction mixtures, mother liquors, or solvent rinsates containing the compound into a dedicated "Toxic Organic Waste" container. Do not mix with halogenated waste unless the solvent itself is halogenated[7].

  • Solid Waste: Collect contaminated filter paper, weighing boats, and disposable PPE in a separate, heavy-duty plastic liner housed within a rigid, sealable container[7].

  • Labeling: Immediately label the container with the full chemical name ("3-(2-Methoxypyrimidin-4-yl)aniline"), the primary hazard ("Toxic/Aniline Derivative"), and the date of initial accumulation[7].

  • Self-Validation Check: Ensure the label is legible and the container is tightly sealed. A loose cap allows toxic vapors to escape, endangering personnel and violating EPA closed-container regulations[8].

Final Disposal and Container Management

Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in the municipal trash[7].

Empty Container Management: Empty containers that previously held acutely toxic chemicals must be managed carefully to prevent residual contamination. According to EPA guidelines, containers must be triple-rinsed with a compatible solvent to be considered "RCRA empty"[9].

  • Add a small volume of compatible solvent (e.g., methanol) to the empty container.

  • Cap the container securely and agitate gently to dissolve any remaining residue.

  • Pour the rinsate into the designated liquid hazardous waste container.

  • Repeat this process a total of three times.

  • Self-Validation Check: Deface the original chemical label completely using a permanent marker. Only after defacing the label can the clean glass container be disposed of in the general laboratory glass waste stream or reused for compatible waste collection[9].

WasteLogic Waste Generate Chemical Waste Type Waste State? Waste->Type Solid Solid Waste (PPE, Wipes, Vials) Type->Solid Liquid Liquid Waste (Solutions, Rinsates) Type->Liquid SolidBin Dedicated Solid Hazardous Waste Bin Solid->SolidBin LiquidBin Compatible Liquid Waste Container Liquid->LiquidBin Label Label: Toxic, Aniline Derivative Date of Accumulation SolidBin->Label LiquidBin->Label EHS EHS Pickup & EPA Compliant Incineration Label->EHS

Logical decision tree for the segregation and disposal of aniline derivative waste.

References

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Lab Safety Manual: Working with Hazardous Materials - Hampshire College. Available at: [Link]

  • Aniline Standard Operating Procedures - Rutgers Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University Fort Wayne. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document - U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Methoxypyrimidin-4-yl)aniline

Advanced Safety and Operational Guide: Handling 3-(2-Methoxypyrimidin-4-yl)aniline As a Senior Application Scientist, I have designed this guide to move beyond the generic, often ambiguous instructions found in standard...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 3-(2-Methoxypyrimidin-4-yl)aniline

As a Senior Application Scientist, I have designed this guide to move beyond the generic, often ambiguous instructions found in standard Safety Data Sheets (SDS). True laboratory safety and operational excellence require an understanding of why a chemical behaves the way it does, and how our protective measures directly counteract those specific mechanisms.

3-(2-Methoxypyrimidin-4-yl)aniline (CAS: 1780258-07-2) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents[1]. However, handling this compound requires strict logistical and safety oversight due to the inherent toxicological profile of its aniline moiety.

Toxicological Causality & Risk Assessment

To handle 3-(2-Methoxypyrimidin-4-yl)aniline safely, researchers must understand the causality behind its hazard profile. The molecule features an aniline ring, which is highly lipophilic. This lipophilicity allows the compound to rapidly bypass the stratum corneum (the outer layer of skin) and enter the systemic circulation[2].

Once in the bloodstream, aniline derivatives oxidize the Fe²⁺ iron in hemoglobin to Fe³⁺, creating methemoglobin[3]. Because methemoglobin cannot bind oxygen, acute exposure leads to systemic hypoxia, clinically presenting as cyanosis (blue discoloration of the skin and mucous membranes), dizziness, and respiratory distress[2]. Therefore, dermal protection is not merely about avoiding local irritation—it is a critical, systemic life-safety measure.

Table 1: Physicochemical & Hazard Summary

Property / MetricValue / ClassificationCausality / Operational Implication
CAS Number 1780258-07-2Unique identifier for strict inventory and disposal tracking[1].
Molecular Weight 201.22 g/mol Low molecular weight facilitates rapid dermal and mucosal penetration[1].
Primary Hazard Toxic via dermal/inhalationInduces methemoglobinemia; severely impairs systemic oxygen transport[3].
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the reactive amine group[1].
Physical State Solid (Powder)Aerosolization of fine particulates during weighing is the primary inhalation risk.

Personal Protective Equipment (PPE) Architecture

A common, dangerous misconception in the laboratory is that standard nitrile gloves offer universal protection. Against aromatic amines like 3-(2-Methoxypyrimidin-4-yl)aniline, standard nitrile provides inadequate breakthrough times.

Table 2: PPE Specifications & Causality Matrix

PPE ComponentMaterial SpecificationCausality & Scientific Rationale
Primary Gloves Butyl Rubber or PVAAromatic amines rapidly permeate nitrile. Butyl rubber provides a superior, scientifically validated chemical barrier against aniline derivatives[4].
Secondary Gloves Nitrile (Under-glove)Provides a clean base layer. If the outer butyl glove is contaminated, it can be stripped off without exposing bare skin[5].
Eye Protection Chemical Splash GogglesPrevents vapor or dust contact with ocular mucosa, which offers a direct, highly vascularized route to the bloodstream[2].
Body Protection Fully-buttoned Lab CoatShields against accidental powder dusting. Must be removed immediately if contaminated to prevent prolonged dermal contact[3].
Engineering Control Fume Hood (>100 fpm)Prevents inhalation of aerosolized particulates during transfer and dissolution[5].

Operational Workflow & Handling Protocols

Every protocol executed in the laboratory must be a self-validating system . This means each step includes a built-in verification mechanism to ensure the action was performed correctly before moving to the next phase.

G Start Pre-Operation Validation Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don Butyl Gloves, Goggles, Lab Coat Hood->PPE Weigh Weighing & Transfer (Enclosed Balance) PPE->Weigh Solvent Dissolution in Compatible Solvent Weigh->Solvent Decon Decontaminate Surfaces (Solvent Wipe) Solvent->Decon Waste Transfer to Hazardous Waste Decon->Waste

Caption: Standard operating procedure for handling 3-(2-Methoxypyrimidin-4-yl)aniline.

Protocol 1: Safe Weighing and Solution Preparation
  • Environmental Verification : Ensure the chemical fume hood is operational.

    • Validation: Verify the digital anemometer reads a face velocity of ≥100 feet per minute (fpm) before opening the chemical container.

  • PPE Integrity Check : Inspect butyl rubber gloves for degradation or micro-tears.

    • Validation: Perform a pneumatic inflation test (trapping air in the glove and squeezing) to confirm the absence of leaks before donning[4].

  • Material Transfer : Use an anti-static weighing spatula to transfer the powder to a tared vial inside the hood.

    • Validation: The mass balance stabilizes, and visual inspection confirms no stray powder has aerosolized onto the balance pan.

  • Decontamination : Wipe the exterior of the sealed vial and the balance pan with a compatible solvent (e.g., ethanol).

    • Validation: A secondary dry wipe shows no visible residue, and the analytical balance reads exactly 0.0000 g after taring.

Spill Management & Emergency Response

In the event of a spill, the primary objective is to prevent aerosolization and dermal contact. Do not use combustible materials (like standard paper towels) to absorb aniline derivatives, as this can create secondary reactive hazards[6].

Protocol 2: Spill Containment and Neutralization
  • Immediate Isolation : Evacuate non-essential personnel and lower the fume hood sash.

    • Validation: The immediate perimeter is secured, and airflow is visibly drawing vapors away from the operator.

  • Absorption : Cover the spill completely with an inert absorbent such as vermiculite, dry sand, or earth[4].

    • Validation: The powder/liquid is fully encased by the vermiculite, with no visible reactive material exposed to the air.

  • Collection : Sweep the absorbent into a chemical-resistant, sealable container using a dedicated plastic brush and pan.

    • Validation: The spill surface is completely clear of particulate matter.

  • Surface Decontamination : Wash the affected area twice with soap and water[3].

    • Validation: A solvent swab test confirms the surface is free of residual amine compounds.

Waste Management & EPA-Compliant Disposal

3-(2-Methoxypyrimidin-4-yl)aniline and any materials contaminated with it (including PPE and absorbents) must be treated strictly as hazardous waste[6]. Under no circumstances should it be disposed of down the drain or in regular municipal trash.

G Spill Spill or Waste Generated? Type Determine Waste Type Spill->Type Solid Solid Waste (Contaminated PPE/Powder) Type->Solid Liquid Liquid Waste (Aqueous/Organic) Type->Liquid Bag Double Bag in Clear Plastic Solid->Bag Container Seal in Compatible Solvent Jug Liquid->Container Label Label as EPA Hazardous Waste Bag->Label Container->Label EHS EHS Pickup & Incineration Label->EHS

Caption: Decision matrix for the containment and disposal of aniline derivative waste.

Protocol 3: Waste Segregation and Disposal
  • Classification : Identify the waste stream. The EPA strictly regulates aniline derivatives. Environmental samples and waste streams can be quantitatively verified for aniline concentration using EPA SW-846 Test Method 8131 (Gas Chromatography)[7].

  • Solid Waste Collection : Place contaminated gloves, spatulas, and vermiculite into a clear plastic bag, seal it, and double-bag it[5].

  • Liquid Waste Collection : Transfer dissolved waste into a chemically compatible, clearly labeled hazardous waste jug.

  • Labeling : The container must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Methoxypyrimidin-4-yl)aniline"[6]. Do not use abbreviations.

  • EHS Transfer : Store the waste in a designated, secondary containment bin until pickup by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[4].

References

  • Rutgers University Environmental Health and Safety. "Aniline Standard Operating Procedure." Rutgers University. Available at:[Link]

  • BloomTechZ. "What are the health and safety guidelines for Aniline in workplaces?" BloomTechZ. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC)." EPA.gov. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs)." CDC.gov. Available at:[Link]

Sources

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